Amino-PEG15-amine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H68N2O15/c33-1-3-35-5-7-37-9-11-39-13-15-41-17-19-43-21-23-45-25-27-47-29-31-49-32-30-48-28-26-46-24-22-44-20-18-42-16-14-40-12-10-38-8-6-36-4-2-34/h1-34H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOWPXWFCFXBNII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H68N2O15 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
720.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide on the Synthesis and Characterization of Amino-PEG15-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, purification, and characterization of Amino-PEG15-amine, a valuable bifunctional linker commonly employed in the development of Proteolysis Targeting Chimeras (PROTACs). This document outlines detailed experimental protocols and data interpretation to assist researchers in the successful application of this molecule.
Introduction
This compound is a hydrophilic, flexible linker molecule with terminal primary amine groups. The polyethylene glycol (PEG) backbone, consisting of 15 ethylene glycol units, imparts favorable solubility and pharmacokinetic properties to the molecules it connects.[1] In the context of PROTACs, this linker plays a crucial role in bridging a target protein ligand and an E3 ubiquitin ligase ligand, facilitating the formation of a ternary complex and subsequent degradation of the target protein.[2][3] The precise length and chemical nature of the linker are critical determinants of PROTAC efficacy.[2][4]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₃₂H₆₈N₂O₁₅ | |
| Molecular Weight | ~720.9 g/mol | |
| Appearance | Colorless oil to white solid | |
| Purity | >95% | |
| Solubility | Soluble in Water, Methanol (MeOH), Dichloromethane (DCM), Dimethylformamide (DMF), and Dimethyl sulfoxide (DMSO) | |
| CAS Number | 2460072-60-8 |
Synthesis of this compound
The synthesis of this compound from commercially available PEG-15-diol can be achieved through a multi-step process involving the protection of one hydroxyl group, functionalization of the other, deprotection, and subsequent functionalization of the first hydroxyl group. A common strategy involves the use of protecting groups to ensure selective modification of the termini. The following is a plausible synthetic route.
Synthetic Workflow
References
In-Depth Technical Guide: Amino-PEG15-amine for Advanced Drug Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Amino-PEG15-amine, a bifunctional polyethylene glycol (PEG) linker critical in the development of targeted therapeutics. This document details its chemical properties, applications in Proteolysis Targeting Chimeras (PROTACs), and relevant experimental protocols and signaling pathways.
Core Compound Data: this compound
A summary of the key quantitative data for this compound is presented below, facilitating easy reference for experimental design and analysis.
| Property | Value | Citation(s) |
| CAS Number | 2460072-60-8 | [1] |
| Molecular Weight | ~720.9 g/mol | [1][2] |
| Molecular Formula | C₃₂H₆₈N₂O₁₅ | [1] |
| Appearance | Colorless oil to white solid | |
| Purity | Typically >95% | |
| Solubility | Soluble in Methanol, DCM, DMF, and DMSO |
Application in PROTAC-Mediated Protein Degradation
This compound is a valuable tool in the burgeoning field of targeted protein degradation. Its primary application is as a flexible, hydrophilic linker in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that co-opt the cell's natural ubiquitin-proteasome system to selectively degrade target proteins implicated in disease.
A PROTAC molecule consists of three key components: a ligand that binds to the target protein of interest (the "warhead"), a ligand for an E3 ubiquitin ligase, and a linker that connects the two. The linker's length and composition are critical for the formation of a stable ternary complex between the target protein and the E3 ligase, which is a prerequisite for subsequent ubiquitination and degradation of the target protein. The 15-unit PEG chain of this compound provides a significant degree of spatial flexibility, enabling the optimal orientation of the two ligands for effective ternary complex formation.
PROTAC Mechanism of Action
The general mechanism of action for a PROTAC is a catalytic process that can be summarized in the following workflow:
Caption: Workflow of PROTAC-mediated targeted protein degradation.
Experimental Protocols
The synthesis of a PROTAC using this compound typically involves standard bioconjugation techniques. Below are generalized protocols for the conjugation of the linker to a "warhead" molecule containing a carboxylic acid or an activated N-hydroxysuccinimide (NHS) ester.
Protocol 1: Amide Coupling of this compound to a Carboxylic Acid-Containing Warhead
This protocol describes the formation of a stable amide bond between the amine group of the linker and a carboxylic acid group on the warhead molecule using a carbodiimide coupling agent like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Materials:
-
This compound
-
Carboxylic acid-containing warhead (e.g., a derivative of a kinase inhibitor)
-
EDC hydrochloride
-
N-hydroxysuccinimide (NHS) (optional, for increased efficiency)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
DIPEA (N,N-Diisopropylethylamine) or Triethylamine (TEA)
-
Reaction vessel and magnetic stirrer
-
Purification system (e.g., HPLC)
Procedure:
-
Dissolve the carboxylic acid-containing warhead in anhydrous DMF or DMSO.
-
Add EDC (1.2 equivalents) and NHS (1.2 equivalents) to the solution and stir for 15-30 minutes at room temperature to activate the carboxylic acid.
-
In a separate vial, dissolve this compound (1.0 equivalent) in anhydrous DMF or DMSO.
-
Add the this compound solution to the activated warhead solution.
-
Add DIPEA or TEA (2-3 equivalents) to the reaction mixture to act as a base.
-
Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by LC-MS or TLC.
-
Upon completion, quench the reaction (e.g., by adding a small amount of water).
-
Purify the resulting PROTAC conjugate using reverse-phase HPLC.
Protocol 2: Reaction of this compound with an NHS Ester-Activated Warhead
This protocol is a more direct method where the warhead has been pre-activated as an NHS ester.
Materials:
-
This compound
-
NHS ester-activated warhead
-
Anhydrous DMF or DMSO
-
DIPEA or TEA
-
Reaction vessel and magnetic stirrer
-
Purification system (e.g., HPLC)
Procedure:
-
Dissolve the NHS ester-activated warhead in anhydrous DMF or DMSO.
-
Dissolve this compound (1.0 to 1.2 equivalents) in anhydrous DMF or DMSO.
-
Add the this compound solution to the warhead solution.
-
Add DIPEA or TEA (1-2 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature for 2-4 hours. The reaction is typically faster than with EDC coupling. Monitor progress by LC-MS or TLC.
-
Upon completion, purify the PROTAC conjugate using reverse-phase HPLC.
Case Study: Targeting the BCR-ABL Signaling Pathway in Chronic Myeloid Leukemia (CML)
A prominent application of PROTAC technology is in the targeted degradation of the BCR-ABL fusion protein, the causative agent of Chronic Myeloid Leukemia (CML).[3] BCR-ABL is a constitutively active tyrosine kinase that drives aberrant cell proliferation and survival through multiple downstream signaling pathways.
BCR-ABL Signaling Pathway
The diagram below illustrates a simplified representation of the key signaling cascades activated by BCR-ABL, leading to the pathogenic hallmarks of CML.
Caption: Simplified BCR-ABL signaling pathways in CML.
Experimental Workflow for Evaluating a BCR-ABL PROTAC
The following workflow outlines the key steps to assess the efficacy of a newly synthesized BCR-ABL PROTAC, for instance, one created using this compound to link a dasatinib-based warhead to an E3 ligase ligand.
Caption: Experimental workflow for evaluating BCR-ABL PROTAC efficacy.
Western Blot Analysis Detail:
-
Primary Antibodies: Anti-BCR-ABL, Anti-phospho-STAT5, Anti-phospho-CrkL, and a loading control (e.g., Anti-GAPDH or Anti-β-actin).
-
Expected Outcome: A dose- and time-dependent decrease in the levels of BCR-ABL protein and its downstream phosphorylated substrates (p-STAT5, p-CrkL) in PROTAC-treated cells compared to vehicle controls. This would confirm the successful degradation of the target protein.
References
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to the Solubility and Stability of Amino-PEG15-amine
This technical guide provides a comprehensive overview of the solubility and stability of this compound, a bifunctional polyethylene glycol (PEG) linker. Understanding these properties is critical for the successful application of this molecule in bioconjugation, drug delivery, and materials science. This document summarizes available data, details relevant experimental protocols, and provides visual workflows to aid in experimental design.
Introduction to this compound
This compound, also known as diamino-PEG15, is a hydrophilic linker with terminal amine groups. The PEG chain consists of 15 ethylene glycol units, providing flexibility and water solubility. The terminal primary amines allow for conjugation to various molecules, such as proteins, peptides, and small molecules, through reactions with activated esters, carboxylic acids, or other amine-reactive functional groups. PEGylation, the process of covalently attaching PEG chains, is a widely used strategy to improve the aqueous solubility, stability, and pharmacokinetic properties of therapeutic molecules and to reduce nonspecific binding to surfaces.[1][2][3]
Solubility of this compound
The solubility of a linker molecule is a critical parameter for its handling, formulation, and reaction efficiency. While specific quantitative solubility data for this compound is not extensively published, qualitative information and data for similar PEG compounds provide valuable guidance.
Qualitative Solubility
This compound is generally soluble in a range of polar organic solvents. The hydrophilic nature of the PEG backbone also imparts high water solubility.[4]
Table 1: Qualitative Solubility of this compound
| Solvent | Solubility | Reference |
| Methanol (MeOH) | Soluble | [5] |
| Dichloromethane (DCM) | Soluble | |
| Dimethylformamide (DMF) | Soluble | |
| Dimethyl sulfoxide (DMSO) | Soluble | |
| Water | Highly Soluble |
Note: "Soluble" indicates that the compound is expected to dissolve to a reasonable concentration for most laboratory applications. Researchers should determine the quantitative solubility for their specific application and solvent system.
Experimental Protocol for Determining Solubility
A general protocol for determining the solubility of a PEG compound can be adapted for this compound. This method involves preparing saturated solutions and quantifying the dissolved solute.
Materials:
-
This compound
-
Selected solvents (e.g., water, ethanol, PBS)
-
Vials with screw caps
-
Analytical balance
-
Shaker or vortex mixer
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD), as PEG lacks a strong chromophore)
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a known volume of the desired solvent in a vial.
-
Seal the vial and agitate the mixture at a constant temperature (e.g., 25 °C) for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Separation of Undissolved Solute:
-
Centrifuge the vials at a high speed to pellet the undissolved solid.
-
-
Quantification of Dissolved Solute:
-
Carefully withdraw a known volume of the supernatant.
-
Dilute the supernatant with a suitable mobile phase to a concentration within the linear range of the analytical method.
-
Analyze the diluted sample by HPLC to determine the concentration of this compound.
-
Prepare a calibration curve using standards of known concentrations to accurately quantify the solute.
-
-
Calculation of Solubility:
-
Calculate the solubility using the following formula: Solubility (g/L) = (Concentration from HPLC (g/L)) x (Dilution Factor)
-
Stability of this compound
The stability of this compound is crucial for its storage and use in various applications. Degradation can lead to loss of function and the formation of impurities. The primary degradation pathways for PEG compounds include oxidative degradation and, depending on the functional groups, hydrolysis.
General Stability Profile
Bifunctional amino-PEGs are generally stable under controlled conditions. However, several factors can influence their degradation.
Table 2: Factors Affecting the Stability of Bifunctional Amino-PEGs
| Factor | Effect on Stability | References |
| Temperature | Elevated temperatures (>70 °C), especially in the presence of oxygen, can lead to thermal-oxidative degradation, resulting in chain scission and the formation of byproducts. | |
| pH | The terminal amine groups are basic. While the ether linkages of the PEG backbone are generally stable to hydrolysis at neutral pH, extreme pH conditions should be evaluated. | |
| Oxidative Stress | PEGs are susceptible to oxidative degradation in the presence of oxygen and metal ions, which can catalyze the formation of reactive oxygen species. | |
| Light | Exposure to UV light can potentially initiate degradation, although this is less common than thermal or oxidative degradation. |
Experimental Protocol for Stability Assessment using HPLC
A stability-indicating HPLC method is essential for monitoring the degradation of this compound over time and under various stress conditions. This protocol is adapted from methods used for other PEGylated compounds.
Materials:
-
This compound
-
Buffers of different pH values (e.g., pH 4, 7, 9)
-
Hydrogen peroxide solution (for oxidative stress)
-
Temperature-controlled chambers/ovens
-
HPLC system with a suitable column (e.g., C18) and detector (CAD or ELSD)
-
Mobile phases (e.g., water with a small amount of acid like formic acid, and an organic solvent like methanol or acetonitrile)
Procedure:
-
Sample Preparation:
-
Prepare solutions of this compound in the different buffers and in water for thermal and oxidative stress testing. A typical concentration might be 1 mg/mL.
-
-
Stress Conditions:
-
Hydrolytic Stability: Store the buffered solutions at different temperatures (e.g., 4 °C, 25 °C, 40 °C) and protect from light.
-
Oxidative Stability: Add a low concentration of hydrogen peroxide (e.g., 0.1%) to the aqueous solution and store at room temperature.
-
Thermal Stability: Store the aqueous solution at elevated temperatures (e.g., 40 °C, 60 °C).
-
-
Time Points:
-
Analyze the samples at initial time (t=0) and at specified intervals (e.g., 1, 2, 4, 8, and 12 weeks).
-
-
HPLC Analysis:
-
At each time point, inject the samples into the HPLC system.
-
Use a gradient elution method to separate the parent compound from any potential degradants.
-
Monitor the peak area of the intact this compound and the appearance of any new peaks.
-
-
Data Analysis:
-
Calculate the percentage of remaining this compound at each time point relative to the initial concentration.
-
Plot the percentage remaining versus time to determine the degradation kinetics.
-
Visualizing Experimental Workflows
Workflow for Solubility Determination
Caption: General workflow for determining the solubility of this compound.
Workflow for HPLC-Based Stability Study
Caption: Experimental workflow for an HPLC-based stability study of this compound.
Conclusion
This technical guide provides essential information on the solubility and stability of this compound for researchers and professionals in drug development and related fields. While quantitative data for this specific molecule is limited in public literature, the provided qualitative information, general trends for similar compounds, and detailed experimental protocols offer a solid foundation for its effective use. The solubility in various polar organic solvents and water is a key advantage. Stability is generally good under standard laboratory conditions, but care should be taken to avoid high temperatures and oxidative environments. The outlined protocols for solubility and stability testing will enable researchers to generate specific data tailored to their unique applications and formulations, ensuring the quality and reliability of their work.
References
Navigating the Bioconjugation Landscape: A Technical Guide to Amino-PEG15-amine
For Researchers, Scientists, and Drug Development Professionals
Amino-PEG15-amine, a bifunctional polyethylene glycol (PEG) linker, has emerged as a critical tool in the development of novel therapeutics, particularly in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs). Its precisely defined length and hydrophilic nature offer significant advantages in bridging a target protein ligand with an E3 ubiquitin ligase ligand, facilitating targeted protein degradation. This in-depth technical guide provides a comprehensive overview of this compound, covering its suppliers, purchasing options, and detailed experimental considerations for its application in bioconjugation and PROTAC synthesis.
I. Sourcing and Procurement of this compound
A reliable supply of high-purity this compound is paramount for reproducible experimental outcomes. Several reputable suppliers offer this reagent, often with varying purity grades and in different quantities. Researchers should carefully consider these factors based on their specific application, whether for initial screening or for later-stage, more sensitive assays.
| Supplier | Catalog Number (Example) | Purity | Available Quantities | Notes |
| PrecisePEG | AG-2311 | >96% | Inquire for details | Offers a range of PEG linkers and custom synthesis services.[1] |
| MedChemExpress | HY-133329 | Inquire for details | 50 mg, 100 mg, 250 mg, 500 mg, 1 g | A well-known supplier of a wide range of research chemicals and biochemicals.[2] |
| Conju-Probe | CP-1120 | >95% | 100 mg | Specializes in bioconjugation reagents.[3] |
| BroadPharm | Inquire for details | 98% (for related t-Boc protected version) | Inquire for details | Provides a broad range of PEG linkers for various applications.[4] |
| AxisPharm | Inquire for details | ≥95% | Pricing available upon request | Offers a variety of PEGylation reagents and services.[5] |
| RuiaoBio | Inquire for details | Inquire for details | Available for quotation | Focuses on high-quality PEG linkers. |
| Ambeed | Inquire for details | Inquire for details | Inquire for details | Provides a platform for sourcing a wide array of chemical compounds. |
| Immunomart | Inquire for details | Inquire for details | Inquire for details | Supplies reagents for immunology and cell biology research. |
II. Core Applications: A Versatile Linker in Drug Discovery
The primary application of this compound lies in its role as a flexible and hydrophilic linker in the construction of bioconjugates. Its bifunctional amine groups allow for the covalent attachment of two different molecules, making it an ideal component in the assembly of complex therapeutic agents.
PROTAC Synthesis
The most prominent use of this compound is in the synthesis of PROTACs. These heterobifunctional molecules recruit an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The PEG15 linker in this compound provides the necessary spacing and flexibility for the two ends of the PROTAC to simultaneously bind to the target protein and the E3 ligase, forming a productive ternary complex.
The general signaling pathway for PROTAC action is depicted below:
Caption: Signaling pathway of PROTAC-mediated protein degradation.
Other Bioconjugation Applications
Beyond PROTACs, the bifunctional nature of this compound makes it suitable for a variety of other bioconjugation applications, including:
-
Antibody-Drug Conjugates (ADCs): Linking cytotoxic drugs to antibodies for targeted delivery to cancer cells.
-
Peptide and Protein Modification: Enhancing the solubility, stability, and pharmacokinetic properties of therapeutic peptides and proteins.
-
Surface Modification: Functionalizing nanoparticles, beads, or other surfaces for diagnostic or therapeutic purposes.
III. Experimental Protocols: A Guide to Amide Bond Formation
The terminal amine groups of this compound are nucleophilic and readily react with electrophilic functional groups to form stable covalent bonds. The most common reaction is the formation of an amide bond with a carboxylic acid or its activated ester.
General Protocol for Amide Coupling with an NHS Ester
This protocol outlines a general procedure for conjugating this compound to a molecule containing an N-hydroxysuccinimide (NHS) ester.
Materials:
-
This compound
-
NHS ester-functionalized molecule of interest
-
Anhydrous, amine-free solvent (e.g., Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO))
-
Reaction buffer (e.g., Phosphate-buffered saline (PBS) pH 7.2-8.0, or 0.1 M sodium bicarbonate buffer pH 8.3)
-
Quenching reagent (e.g., Tris buffer or glycine)
-
Purification system (e.g., dialysis, size-exclusion chromatography, or HPLC)
Procedure:
-
Dissolve Reagents:
-
Dissolve the NHS ester-functionalized molecule in anhydrous DMF or DMSO to a stock concentration (e.g., 10 mg/mL).
-
Dissolve the this compound in the reaction buffer.
-
-
Reaction:
-
Slowly add the dissolved NHS ester to the this compound solution while stirring. A typical molar excess of the NHS ester is used to drive the reaction to completion, but this should be optimized for each specific reaction.
-
Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight. The optimal reaction time and temperature will depend on the specific reactants.
-
-
Quenching (Optional):
-
To stop the reaction, add a quenching reagent such as Tris buffer or glycine to a final concentration of 20-50 mM. This will react with any unreacted NHS ester.
-
-
Purification:
-
Purify the conjugate from unreacted starting materials and byproducts using an appropriate method such as dialysis, size-exclusion chromatography, or reverse-phase HPLC.
-
-
Characterization:
-
Confirm the successful conjugation and assess the purity of the final product using techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
-
The experimental workflow for this conjugation is illustrated below:
Caption: A typical experimental workflow for amide coupling.
IV. Quantitative Analysis and Characterization
Quantitative analysis is crucial to determine the efficiency of the conjugation reaction and to characterize the final product.
| Analytical Technique | Purpose | Key Parameters to Measure |
| Mass Spectrometry (MS) | To confirm the identity of the final conjugate and assess purity. | Molecular weight of the starting materials and the final product. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | To confirm the structure of the final conjugate and identify the site of conjugation. | Chemical shifts and integration of protons and/or carbons near the newly formed amide bond. |
| High-Performance Liquid Chromatography (HPLC) | To assess the purity of the final conjugate and quantify the reaction yield. | Peak area of the starting materials and the product. |
| UV-Vis Spectroscopy | To quantify the concentration of the final product, especially if one of the components has a strong chromophore. | Absorbance at a specific wavelength. |
V. Conclusion
This compound is a valuable and versatile tool for researchers in drug discovery and development. Its well-defined structure and bifunctional nature make it an ideal linker for constructing complex biomolecules, most notably PROTACs. By understanding the available suppliers, key applications, and detailed experimental considerations, scientists can effectively leverage the properties of this compound to advance their research and contribute to the development of next-generation therapeutics. As with any chemical reagent, it is essential to consult the supplier's technical data sheet for specific handling and storage instructions.
References
- 1. precisepeg.com [precisepeg.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 4. Amino PEG, Amino linker, PEG Amine, Crosslinker | BroadPharm [broadpharm.com]
- 5. Amino PEG, PEG Amine, PEG-NH2, ADC Linkers | AxisPharm [axispharm.com]
The Core Mechanism of Amino-PEG15-amine in Bioconjugation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide elucidates the mechanism of action of Amino-PEG15-amine as a bifunctional linker in bioconjugation. We will delve into its chemical reactivity, the role of its constituent parts, and its application in advanced therapeutic modalities such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). This guide provides detailed experimental protocols and visual representations of key processes to facilitate a comprehensive understanding for researchers in the field.
Introduction to this compound
This compound is a homobifunctional linker characterized by a central polyethylene glycol (PEG) chain of 15 ethylene oxide units, flanked by a primary amine group at each terminus. Its molecular formula is C32H68N2O15, with a molecular weight of approximately 720.9 g/mol .[1][2] The strategic combination of two reactive amine functionalities with a hydrophilic PEG spacer makes it a versatile tool in bioconjugation.
The key attributes of this compound include:
-
Biocompatibility : The PEG backbone is well-known for its biocompatibility, minimizing immunogenicity of the resulting conjugate.[3]
-
Hydrophilicity : The hydrophilic nature of the PEG chain enhances the aqueous solubility of conjugated molecules, which is particularly beneficial for hydrophobic drugs or proteins.[3][4]
-
Defined Length : As a discrete PEG linker, it provides a precise and defined spatial separation between the conjugated molecules, which is crucial for maintaining their biological activity.
-
Homobifunctionality : The presence of two primary amine groups allows for the crosslinking of molecules or the introduction of multiple functionalities.
Mechanism of Action in Bioconjugation
The primary mechanism of action of this compound in bioconjugation revolves around the nucleophilic nature of its terminal primary amine groups. These amines readily react with various electrophilic functional groups to form stable covalent bonds. The most common reaction partners are carboxylic acids and their activated forms, such as N-hydroxysuccinimide (NHS) esters, leading to the formation of a stable amide bond.
Amine Reactivity and Amide Bond Formation
The lone pair of electrons on the nitrogen atom of the primary amines makes them strong nucleophiles. This allows them to attack the electrophilic carbonyl carbon of a carboxylic acid or an activated ester.
-
Reaction with Carboxylic Acids (EDC/NHS Chemistry) : In the presence of a carbodiimide, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), a carboxylic acid is activated to form a highly reactive O-acylisourea intermediate. This intermediate can then react with the primary amine of the this compound to form an amide bond. To improve efficiency and stability, N-hydroxysuccinimide (NHS) is often added to convert the O-acylisourea intermediate into a more stable NHS ester, which then reacts with the amine.
-
Reaction with NHS Esters : Pre-activated molecules containing an NHS ester are common substrates for amine-reactive conjugation. The reaction of an NHS ester with a primary amine proceeds efficiently at a physiological to slightly basic pH (typically 7.2-8.5) to form a stable amide bond and release NHS as a byproduct.
The stability of the resulting amide bond is a key advantage, ensuring the integrity of the bioconjugate under physiological conditions.
Quantitative Data Summary
While specific quantitative data for this compound is not always presented in a consolidated format, the trends for short-chain PEG linkers are well-documented. The following table summarizes the expected impact of a short PEG linker like PEG15 on various bioconjugate properties.
| Parameter | Expected Impact of this compound Linker | Rationale | Citations |
| Solubility | Increased | The hydrophilic nature of the PEG chain improves the solubility of hydrophobic payloads. | |
| Stability | Generally Increased | PEG can protect the conjugate from enzymatic degradation. The amide bond formed is highly stable. | |
| In Vivo Half-life | Modest Increase | Shorter PEG chains provide a less pronounced shielding effect compared to larger PEGs, leading to a moderate extension of circulation time. | |
| Immunogenicity | Reduced | The PEG moiety can mask potential epitopes on the conjugated molecule, reducing its recognition by the immune system. | |
| Reaction Yield | High (with optimization) | Amine-reactive chemistries like NHS ester coupling are generally efficient. Yields of >75% are achievable with optimized protocols. | |
| Drug-to-Antibody Ratio (DAR) Control | Good | The use of a discrete PEG linker allows for better control over the stoichiometry of the conjugation reaction. |
Experimental Protocols
Protocol for Antibody-Drug Conjugate (ADC) Synthesis via NHS Ester Chemistry
This protocol describes the conjugation of a drug-linker complex, activated with an NHS ester, to the lysine residues of a monoclonal antibody using this compound as a component of the linker-payload construct.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound
-
Drug-NHS ester conjugate
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Quenching solution (e.g., 1 M Tris buffer, pH 8.0)
-
Desalting columns
Procedure:
-
Antibody Preparation:
-
If necessary, perform a buffer exchange for the mAb into a conjugation-compatible buffer (e.g., PBS, pH 7.4). Ensure the buffer is free of primary amines.
-
Adjust the antibody concentration to 5-10 mg/mL.
-
-
Activation of Drug with this compound (if not pre-formed):
-
Dissolve the carboxylic acid-containing drug in anhydrous DMF.
-
Add EDC (1.5 eq) and Sulfo-NHS (1.2 eq) to the drug solution and incubate for 15-30 minutes at room temperature to form the NHS ester.
-
In a separate vial, dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add the amine-PEG solution to the activated drug solution and stir at room temperature overnight.
-
Purify the drug-PEG-amine conjugate using reverse-phase HPLC.
-
-
Conjugation Reaction:
-
To the antibody solution, add the purified drug-PEG-amine conjugate (dissolved in a minimal amount of DMSO or DMF). The molar excess of the linker-drug will determine the final drug-to-antibody ratio (DAR) and should be optimized. A common starting point is a 5- to 10-fold molar excess.
-
Ensure the final concentration of the organic solvent does not exceed 10% (v/v) to maintain antibody integrity.
-
Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.
-
-
Quenching:
-
Add a quenching solution, such as 1 M Tris buffer, to a final concentration of 50-100 mM to quench any unreacted NHS esters.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification of the ADC:
-
Remove unconjugated drug-linker and other small molecules by buffer exchange using desalting columns equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4).
-
-
Characterization of the ADC:
-
Determine the final protein concentration using a UV-Vis spectrophotometer at 280 nm.
-
Determine the average DAR using techniques such as Hydrophobic Interaction Chromatography (HIC) or mass spectrometry.
-
Protocol for PROTAC Synthesis using this compound
This protocol outlines the synthesis of a PROTAC by sequentially coupling a warhead (targeting protein ligand) and an E3 ligase ligand to the this compound linker.
Materials:
-
Warhead with a carboxylic acid functional group (Warhead-COOH)
-
E3 ligase ligand with a functional group for coupling (e.g., Pomalidomide)
-
t-Boc-NH-PEG15-NH2 (a mono-protected version of the linker)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
Procedure:
-
Step 1: Coupling of Warhead to the Mono-Protected Linker
-
Dissolve Warhead-COOH (1.0 eq) in anhydrous DMF under a nitrogen atmosphere.
-
Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.
-
Add t-Boc-NH-PEG15-NH2 (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, purify the crude product (Warhead-PEG15-NH-Boc) by flash column chromatography.
-
-
Step 2: Boc Deprotection
-
Dissolve the purified Warhead-PEG15-NH-Boc in DCM.
-
Add TFA (typically 20-50% v/v) to the solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours.
-
Monitor the deprotection by LC-MS.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA. The resulting amine (Warhead-PEG15-NH2) is often used in the next step without further purification.
-
-
Step 3: Coupling of E3 Ligase Ligand
-
In a separate vial, dissolve the E3 ligase ligand with a carboxylic acid (e.g., a pomalidomide derivative) (1.0 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (3.0 eq) and stir for 15 minutes to activate the carboxylic acid.
-
Add a solution of the deprotected amine intermediate (Warhead-PEG15-NH2) (1.1 eq) in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature for 4 hours to overnight under a nitrogen atmosphere.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, purify the final PROTAC molecule by reverse-phase HPLC.
-
Mandatory Visualizations
Signaling Pathway: PROTAC-mediated Degradation of BRAF in the RAS-RAF-MEK-ERK Pathway
Caption: PROTAC mechanism targeting BRAF for degradation, inhibiting the RAS-RAF-MEK-ERK pathway.
Experimental Workflow: ADC Synthesis and Characterization
Caption: Workflow for the synthesis and characterization of an Antibody-Drug Conjugate (ADC).
Logical Relationships: Decision Tree for PEG Linker Selection
References
Amino-PEG15-amine: A Technical Review for Advanced Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amino-PEG15-amine is a homobifunctional polyethylene glycol (PEG) linker that is gaining prominence in the fields of pharmaceutical sciences and biotechnology. Featuring primary amine groups at both termini of a 15-unit polyethylene glycol chain, this linker offers a versatile platform for the conjugation of biomolecules. Its hydrophilic and flexible nature makes it an ideal spacer for connecting targeting moieties, such as antibodies or small molecules, to therapeutic payloads, thereby enhancing the solubility, stability, and pharmacokinetic profiles of the resulting conjugates. This technical guide provides a comprehensive review of this compound, summarizing its properties, outlining representative experimental protocols, and presenting key quantitative data from relevant studies.
Physicochemical Properties
This compound is a well-defined molecule with consistent physical and chemical characteristics crucial for its application in bioconjugation.
| Property | Value | Source |
| Molecular Formula | C32H68N2O15 | [1][2] |
| Molecular Weight | 720.9 g/mol | [1][3] |
| CAS Number | 2460072-60-8 | [1] |
| Appearance | Colorless oil to white solid | |
| Solubility | Soluble in Methanol, DCM, DMF, and DMSO |
Applications in Drug Development
The bifunctional nature of this compound makes it a valuable tool in the development of complex therapeutic constructs, most notably in the fields of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).
Antibody-Drug Conjugates (ADCs)
In ADC development, the PEG linker serves to connect a monoclonal antibody to a cytotoxic payload. The PEG spacer can improve the solubility and stability of the ADC, reduce aggregation, and potentially lower its immunogenicity. The terminal amine groups of this compound can be reacted with activated carboxylic acids on the antibody or the drug, or they can be functionalized to introduce other reactive groups for conjugation.
Proteolysis Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. The linker connecting the target-binding ligand and the E3 ligase ligand is a critical component of a PROTAC's design. This compound can be used as a versatile building block for constructing these linkers, allowing for optimization of the distance and orientation between the two ligands to achieve efficient protein degradation.
Experimental Protocols
While specific, detailed experimental protocols for this compound are not extensively available in peer-reviewed literature, the following representative protocols are based on established bioconjugation methodologies for similar amino-PEG linkers.
General Protocol for Amide Bond Formation
The primary amine groups of this compound can readily react with activated carboxylic acids, such as N-hydroxysuccinimide (NHS) esters, to form stable amide bonds. This is a common strategy for conjugating the linker to proteins or other molecules.
Materials:
-
This compound
-
NHS-ester functionalized molecule (e.g., protein, drug)
-
Anhydrous, amine-free solvent (e.g., DMF or DMSO)
-
Reaction buffer (e.g., PBS, pH 7.4)
-
Quenching reagent (e.g., Tris or hydroxylamine)
Procedure:
-
Dissolve the NHS-ester functionalized molecule in the reaction buffer.
-
Dissolve a molar excess of this compound in the same buffer or a compatible organic solvent.
-
Add the this compound solution to the protein solution and incubate at room temperature for 1-2 hours.
-
Quench the reaction by adding a quenching reagent to consume any unreacted NHS esters.
-
Purify the conjugate using appropriate chromatography techniques (e.g., size-exclusion or ion-exchange chromatography).
Representative Protocol for PROTAC Synthesis
This protocol outlines a general approach for synthesizing a PROTAC using an amino-PEG linker as a precursor.
Materials:
-
This compound
-
Target protein ligand with a reactive group for amine conjugation (e.g., carboxylic acid)
-
E3 ligase ligand with a reactive group for amine conjugation (e.g., carboxylic acid)
-
Coupling reagents (e.g., HATU, HOBt)
-
Organic solvent (e.g., DMF)
-
Base (e.g., DIPEA)
Procedure:
-
React one of the amine groups of this compound with the target protein ligand using standard peptide coupling conditions.
-
Purify the resulting intermediate.
-
React the remaining free amine group of the linker-ligand intermediate with the E3 ligase ligand under similar coupling conditions.
-
Purify the final PROTAC molecule using reverse-phase HPLC.
-
Characterize the final product by LC-MS and NMR.
Quantitative Data
Quantitative data for bioconjugation reactions involving this compound is crucial for optimizing protocols and ensuring the quality of the final product. The following table presents illustrative data based on typical results reported for similar PEG linkers in bioconjugation applications.
| Parameter | Typical Value Range | Analytical Method |
| Conjugation Efficiency | 60-95% | HPLC, SDS-PAGE |
| Purity of Conjugate | >95% | HPLC, SEC |
| Drug-to-Antibody Ratio (DAR) | 2-8 | UV-Vis, Mass Spectrometry |
| PROTAC Formation Yield | 30-70% | LC-MS |
Visualizations
Experimental Workflow for ADC Synthesis
Caption: A generalized workflow for the synthesis of an Antibody-Drug Conjugate (ADC) using a bifunctional amine-PEG linker.
Role of this compound in a PROTAC
References
Navigating the Physical States of Amino-PEG15-amine: A Technical Guide for Researchers
An in-depth examination of the physical properties of Amino-PEG15-amine, a versatile polyethylene glycol (PEG) linker, reveals its existence as both a colorless oil and a white solid. This dual physical nature is governed by a combination of factors including molecular weight, temperature, purity, and hygroscopicity. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of these properties, supported by quantitative data, detailed experimental protocols, and visualizations of the underlying principles.
This compound, with a molecular weight of approximately 720.9 g/mol , sits at a transitional point for polyethylene glycol derivatives, where the physical state at ambient temperature can be either liquid or solid. This variability is a critical consideration in its application as a linker in Proteolysis Targeting Chimeras (PROTACs) and other bioconjugation strategies, where precise control over its physical form is often necessary for handling and reaction setup.
The Interplay of Factors Determining Physical State
The physical appearance of this compound is not static but rather a dynamic property influenced by several key parameters:
-
Molecular Weight and Polydispersity: The chain length of polyethylene glycol is a primary determinant of its physical state. Lower molecular weight PEGs are typically liquids, while higher molecular weight PEGs are waxy solids. This compound's molecular weight is in a range where slight variations in polydispersity (the distribution of molecular weights in a sample) can lead to a shift in its bulk physical properties.
-
Temperature: Like most substances, the physical state of this compound is temperature-dependent. At lower temperatures, it is more likely to be a white solid, while at elevated temperatures, it will transition to a colorless oil. The precise melting point or glass transition temperature is a key parameter in defining this behavior.
-
Purity: The presence of impurities, such as shorter or longer PEG chains, or residual reactants from synthesis, can depress the freezing point and broaden the melting range, favoring a liquid or semi-solid state.
-
Hygroscopicity: Polyethylene glycols, and particularly their amine-terminated derivatives, are known to be hygroscopic, meaning they can absorb moisture from the atmosphere. The absorbed water can act as a plasticizer, lowering the melting point and potentially causing a solid sample to appear as a viscous oil.
Quantitative Physical Properties
| Property | Compound | Molecular Weight ( g/mol ) | Value |
| Melting Point | Methoxy PEG amine | ~550 | 58-61 °C |
| Glass Transition Temp. | Poly(ethylene glycol) diacrylate | 700 | -40 to -30 °C |
Note: This data is for analogous compounds and should be considered as an estimate for the thermal behavior of this compound.
The melting point of a similar mono-amino PEG suggests that pure, anhydrous this compound is likely a solid at standard room temperature. The significantly lower glass transition temperature of a PEG diacrylate of comparable molecular weight indicates that the amorphous regions of the polymer will become rubbery at well below freezing temperatures.
Experimental Protocols
To accurately characterize the physical properties of a specific batch of this compound, the following experimental protocols are recommended:
Visual Inspection for Physical State Determination
Objective: To qualitatively assess the physical state of this compound at a given temperature.
Methodology:
-
Place a small, representative sample of the this compound into a clear glass vial.
-
Observe the sample against both a white and a black background under good lighting.
-
For a Colorless Oil: Note the presence of a viscous liquid. The material should flow, albeit slowly, when the vial is tilted. Check for any air bubbles that may be trapped within the liquid.
-
For a White Solid: Observe the presence of a crystalline or waxy solid. The material will not flow when the vial is tilted. Note the color and texture of the solid (e.g., fine powder, waxy chunks).
-
Record the ambient temperature at which the observation is made.
-
For a more detailed analysis, the vial can be placed in a temperature-controlled environment (e.g., a water bath or heating block) and the temperature at which the solid melts into a liquid (or vice-versa upon cooling) can be noted.
Differential Scanning Calorimetry (DSC) for Thermal Transition Analysis
Objective: To quantitatively determine the melting point (Tm) and/or glass transition temperature (Tg) of this compound.
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of the this compound sample into a standard aluminum DSC pan. Crimp the pan to encapsulate the sample. Prepare an empty, crimped aluminum pan to serve as a reference.
-
Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with an inert gas, such as nitrogen, at a constant flow rate.
-
Thermal Program:
-
Equilibrate the sample at a temperature well below the expected transitions (e.g., -70 °C).
-
Ramp the temperature up to a point well above the expected melting temperature (e.g., 100 °C) at a controlled rate (e.g., 10 °C/min). This is the first heating scan.
-
Hold the sample at the high temperature for a few minutes to erase any prior thermal history.
-
Cool the sample back down to the starting temperature at a controlled rate (e.g., 10 °C/min).
-
Ramp the temperature up again for a second heating scan. The data from the second heating scan is typically used for analysis to ensure a consistent thermal history.
-
-
Data Analysis: The DSC thermogram will plot heat flow versus temperature.
-
The glass transition (Tg) will appear as a step-like change in the baseline.
-
Crystallization (on cooling) will be an exothermic peak.
-
Melting (Tm) will be an endothermic peak. The peak temperature of the endotherm is typically reported as the melting point.
-
Visualizing the Phase Transition
The transition between the solid and liquid states of this compound can be understood as a function of temperature and intermolecular forces.
Methodological & Application
Application Notes and Protocols for Protein Labeling with Amino-PEG15-amine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and guidance for the use of Amino-PEG15-amine in protein labeling. This versatile bifunctional linker is instrumental in a variety of applications, from enhancing the therapeutic properties of proteins to immobilizing them on surfaces for diagnostic and research purposes. The following sections detail the principles of amine-reactive labeling, provide step-by-step protocols for common applications, and offer recommendations for optimizing your specific conjugation strategy.
Principle of Amine-Reactive Labeling
This compound is a heterobifunctional linker containing two primary amine groups separated by a 15-unit polyethylene glycol (PEG) chain. One of the primary amines can be reacted with an activated molecule (e.g., an NHS-ester activated payload), and the other primary amine can then be used for conjugation to a protein. The labeling of proteins with such linkers primarily targets the primary amines on the protein surface, which are found at the N-terminus of the polypeptide chain and on the side chains of lysine residues.[1][2]
The most common strategy for amine-reactive labeling involves the use of N-hydroxysuccinimide (NHS) esters, which react with deprotonated primary amines to form stable amide bonds.[3] The reaction is most efficient under slightly basic conditions (pH 8.0-9.0) to ensure that the target amino groups are in their nucleophilic, deprotonated state.[3][4] The PEG spacer in this compound offers several advantages, including increased hydrophilicity of the conjugate, improved pharmacokinetic properties by creating a hydration shell, and reduced immunogenicity.
Applications
The unique properties of this compound make it suitable for a wide range of applications in research and drug development:
-
Antibody-Drug Conjugates (ADCs): The PEG linker can be used to attach a cytotoxic drug to an antibody, enhancing the solubility and stability of the resulting ADC. The defined length of the PEG15 spacer helps to ensure that the drug molecule does not interfere with the antibody's binding to its target.
-
Protein Surface Modification: PEGylation, the process of conjugating PEG chains to a protein, can improve its pharmacokinetic and pharmacodynamic properties. This can lead to a longer circulation half-life, reduced immunogenicity, and increased resistance to proteolysis.
-
Nanoparticle Functionalization: Proteins can be attached to the surface of nanoparticles using this compound as a linker. This is useful for targeted drug delivery, where the protein (e.g., an antibody) directs the nanoparticle to a specific cell type.
-
Immobilization for Assays: Proteins can be covalently attached to surfaces (e.g., microplates, beads) for use in immunoassays and other binding studies. The PEG spacer provides flexibility and reduces steric hindrance, improving the accessibility of the immobilized protein.
Experimental Protocols
The following are generalized protocols that can be adapted for specific applications using this compound. Optimization of reaction conditions, such as the molar ratio of reactants and incubation time, is often necessary to achieve the desired degree of labeling (DOL) without compromising protein function.
General Workflow for Amine-Reactive Protein Labeling
Caption: General workflow for protein labeling using an amine-reactive strategy.
Protocol 1: General Protein Labeling with an NHS-Ester Activated Payload via this compound
This protocol describes the conjugation of a pre-activated molecule (e.g., a fluorescent dye or a small molecule drug with an NHS ester) to a protein using this compound as a linker.
Materials:
-
Protein of interest
-
This compound
-
NHS-ester activated payload
-
Reaction Buffer: 0.1 M sodium bicarbonate or phosphate buffer, pH 8.3-8.5 (must be free of primary amines like Tris)
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1.5 M hydroxylamine, pH 8.5
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
Purification system (e.g., dialysis cassettes, size-exclusion chromatography column)
Procedure:
-
Preparation of the Linker-Payload Conjugate: a. Dissolve the NHS-ester activated payload and a molar excess of this compound in anhydrous DMF or DMSO. The reaction between the NHS ester and one of the amines on the PEG linker will form a stable amide bond. b. Allow the reaction to proceed for 1-2 hours at room temperature. c. The resulting product is an amine-terminated PEG15-payload conjugate. This can be purified, but often the crude reaction mixture is used in the next step, relying on purification after protein labeling.
-
Preparation of the Protein: a. Dissolve the protein in the Reaction Buffer to a concentration of at least 2 mg/mL for optimal results. b. If the protein is in a buffer containing primary amines, perform a buffer exchange into the Reaction Buffer.
-
Activation of the Linker-Payload (if starting with a carboxylated payload): a. If your payload has a carboxylic acid group, it first needs to be activated to an NHS ester. b. Dissolve the carboxylated payload and a molar equivalent of N-hydroxysuccinimide (NHS) and a carbodiimide coupling agent like EDC in anhydrous DMF or DMSO. c. Incubate for 15-30 minutes at room temperature to form the NHS ester. d. To this activated payload solution, add a molar excess of this compound and proceed as in step 1.
-
Conjugation to the Protein: a. To the prepared protein solution, add the desired molar excess of the amine-terminated PEG15-payload conjugate. A 5- to 20-fold molar excess is a common starting point, but this should be optimized. b. Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, with gentle stirring and protected from light if the payload is light-sensitive.
-
Quenching the Reaction: a. To stop the labeling reaction, add the Quenching Buffer to a final concentration of 50-100 mM. b. Incubate for 30 minutes at room temperature.
-
Purification of the Labeled Protein: a. Separate the labeled protein from unreacted linker-payload and byproducts using a desalting column, dialysis, or size-exclusion chromatography equilibrated with a suitable storage buffer (e.g., PBS).
-
Characterization: a. Determine the protein concentration and the Degree of Labeling (DOL) using spectrophotometry or mass spectrometry. b. Assess the purity and integrity of the conjugate by SDS-PAGE. c. Perform functional assays to confirm that the biological activity of the protein is retained.
Reaction Scheme of NHS Ester Protein Labeling
Caption: Reaction of an NHS-ester activated linker with a primary amine on a protein.
Quantitative Data and Optimization
The success of a labeling experiment depends on optimizing several parameters. The following table provides a starting point for this optimization.
| Parameter | Recommended Range | Rationale and Considerations |
| Molar Ratio (Linker:Protein) | 5:1 to 20:1 | A higher molar excess increases the degree of labeling (DOL) but may also lead to protein precipitation or loss of function. Optimization is crucial. |
| Protein Concentration | > 2 mg/mL | Higher protein concentrations generally lead to more efficient labeling. |
| Reaction Buffer | 0.1 M Sodium Bicarbonate or Phosphate Buffer | The buffer must be free of primary amines (e.g., Tris, glycine) which would compete with the protein for the labeling reagent. |
| pH | 8.0 - 9.0 | This pH range ensures the target amino groups are deprotonated and nucleophilic. At higher pH, hydrolysis of the NHS ester can become a significant competing reaction. |
| Incubation Time | 1 - 4 hours at RT or Overnight at 4°C | Longer incubation times can compensate for lower reaction temperatures or pH. |
| Quenching Agent | 50-100 mM Tris or Glycine | Adding a quenching agent with free amines will stop the reaction by consuming excess reactive groups. |
Expected Impact of PEGylation with this compound
| Property | Expected Impact | Rationale |
| Solubility | Increased | The hydrophilic polyethylene glycol chain improves the aqueous solubility of the protein conjugate, which is particularly beneficial for hydrophobic payloads. |
| Pharmacokinetics | Improved Half-Life | The PEG chain creates a hydration shell around the protein, which can shield it from premature clearance mechanisms and extend its circulation half-life. |
| Immunogenicity | Reduced | PEGylation can mask potential epitopes on the protein or payload, reducing the risk of an immune response. |
| Proteolytic Stability | Increased | The PEG chain can sterically hinder the approach of proteases, thus increasing the protein's resistance to degradation. |
| Aggregation | Reduced | The hydrophilic nature of the PEG linker helps to prevent aggregation, especially when working with hydrophobic payloads. |
Example Application: Studying Receptor-Mediated Endocytosis
A protein ligand labeled with a fluorescent dye using this compound can be used to visualize and quantify receptor-mediated endocytosis. The PEG linker ensures that the fluorescent tag does not interfere with the ligand-receptor binding.
Caption: Pathway of receptor-mediated endocytosis of a labeled ligand.
By following these protocols and optimizing the reaction conditions for your specific protein and application, this compound can be a powerful tool in your research and development endeavors.
References
Application Notes and Protocols for Amino-PEG15-amine in Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Amino-PEG15-amine as a versatile linker in the development of advanced drug delivery systems. The protocols outlined below offer detailed methodologies for the formulation of nanoparticles and liposomes, as well as for the bioconjugation of targeting ligands.
Introduction to this compound
This compound is a bifunctional polyethylene glycol (PEG) derivative featuring primary amine groups at both ends of a 15-unit PEG chain. This structure imparts several advantageous properties for drug delivery applications. The hydrophilic PEG backbone enhances the solubility and biocompatibility of the resulting drug carrier, which can reduce immunogenicity and prolong circulation time in the bloodstream.[1][2] The terminal amine groups provide reactive handles for the covalent attachment of drugs, targeting moieties, or for crosslinking into a nanoparticle matrix.[1] This linker is particularly valuable in the construction of antibody-drug conjugates (ADCs), the surface modification of nanoparticles, and the formulation of stable liposomal systems.[1]
Applications in Drug Delivery
The primary applications of this compound in drug delivery revolve around its use as a flexible linker to improve the pharmacokinetic and pharmacodynamic properties of therapeutic agents.
-
Nanoparticle Formulation: this compound can be incorporated into polymeric nanoparticles to create a hydrophilic shell. This "stealth" coating helps to reduce opsonization (the process of marking pathogens for phagocytosis) and subsequent clearance by the mononuclear phagocyte system (MPS), leading to longer circulation times.[2] The amine groups can also be used to conjugate targeting ligands to the nanoparticle surface, enabling active targeting of specific cells or tissues.
-
Liposome Modification: In liposomal formulations, this compound can be conjugated to lipids to create PEGylated liposomes. Similar to nanoparticles, this modification enhances stability and circulation time. The terminal amines on the PEG chain can be used to attach antibodies or other targeting molecules to the liposome surface for targeted drug delivery.
-
Bioconjugation: The bifunctional nature of this compound makes it an ideal crosslinker for conjugating various molecules. For instance, it can be used to link a therapeutic drug to a targeting protein, such as an antibody, to create an ADC. This ensures that the cytotoxic drug is delivered specifically to cancer cells, minimizing off-target toxicity.
Quantitative Data Summary
The following tables summarize key quantitative parameters often assessed in the development of drug delivery systems utilizing PEGylated linkers. The data presented here are representative values and will vary depending on the specific formulation and experimental conditions.
Table 1: Physicochemical Properties of PEGylated Nanoparticles
| Parameter | Unmodified Nanoparticles | PEGylated Nanoparticles | Rationale for Change |
| Particle Size (nm) | 100 - 500 | 120 - 600 | Addition of the PEG layer increases the hydrodynamic diameter. |
| Polydispersity Index (PDI) | < 0.3 | < 0.3 | A low PDI indicates a uniform particle size distribution, which is crucial for reproducible in vivo behavior. |
| Zeta Potential (mV) | +20 to +30 or -20 to -30 | Near neutral (-10 to +10) | The PEG layer shields the surface charge of the core nanoparticle. |
| Drug Loading Efficiency (%) | Variable | Generally high, but can be slightly lower | The PEGylation step can sometimes interfere with drug encapsulation. |
| Encapsulation Efficiency (%) | Variable | Generally high | Efficient encapsulation protects the drug from premature degradation. |
Table 2: In Vitro Performance of PEGylated Drug Delivery Systems
| Parameter | Free Drug | Drug in PEGylated Carrier | Rationale for Improvement |
| Drug Release Profile | Rapid burst release | Sustained release | The nanoparticle matrix and PEG layer control the diffusion of the drug. |
| Cellular Uptake | Varies (often passive diffusion) | Can be enhanced with targeting ligands | PEGylation itself may reduce non-specific uptake by macrophages, while targeting ligands promote specific endocytosis. |
| In Vitro Cytotoxicity (IC50) | Lower | Higher (initially), but more targeted | The controlled release and targeted delivery can lead to a more potent effect on target cells over time. |
Experimental Protocols
Protocol 1: Formulation of PEGylated Polymeric Nanoparticles via Nanoprecipitation
This protocol describes the formulation of drug-loaded polymeric nanoparticles with a surface coating of this compound.
Materials:
-
Poly(lactic-co-glycolic acid) (PLGA)
-
This compound
-
Drug of interest
-
Acetone (or other suitable organic solvent)
-
Deionized water
-
Magnetic stirrer and stir bar
-
Dialysis membrane (MWCO 10 kDa)
Methodology:
-
Organic Phase Preparation: Dissolve a specific amount of PLGA and the hydrophobic drug in acetone. In a separate vial, dissolve the this compound in a small amount of acetone.
-
Nanoprecipitation: Add the PLGA/drug solution dropwise to a larger volume of deionized water while stirring vigorously. The rapid solvent diffusion will cause the polymer to precipitate, forming nanoparticles and encapsulating the drug.
-
PEGylation: Immediately after nanoparticle formation, add the this compound solution to the nanoparticle suspension. The amine groups will react with the carboxyl groups on the surface of the PLGA nanoparticles, forming a stable amide bond. Allow the reaction to proceed for 2-4 hours at room temperature.
-
Purification: Transfer the nanoparticle suspension to a dialysis membrane and dialyze against deionized water for 24 hours to remove the organic solvent and any unreacted components. Change the water every 4-6 hours.
-
Characterization: Characterize the resulting PEGylated nanoparticles for particle size and zeta potential using dynamic light scattering (DLS). Determine the drug loading and encapsulation efficiency using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).
Protocol 2: Preparation of PEGylated Liposomes via Thin-Film Hydration
This protocol details the preparation of liposomes incorporating a lipid-PEG conjugate, which can be synthesized using this compound.
Materials:
-
Phospholipids (e.g., DSPC, Cholesterol)
-
DSPE-PEG(15)-Amine (synthesized by reacting DSPE-NHS with this compound)
-
Drug of interest (hydrophilic or lipophilic)
-
Chloroform or a chloroform/methanol mixture
-
Phosphate-buffered saline (PBS)
-
Rotary evaporator
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
Methodology:
-
Lipid Film Formation: Dissolve the phospholipids, cholesterol, and DSPE-PEG(15)-Amine in the organic solvent in a round-bottom flask. If encapsulating a lipophilic drug, add it at this stage.
-
Solvent Evaporation: Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin, uniform lipid film on the inner wall of the flask.
-
Hydration: Hydrate the lipid film with a PBS solution containing the hydrophilic drug (if applicable) by rotating the flask at a temperature above the lipid phase transition temperature. This will result in the formation of multilamellar vesicles (MLVs).
-
Extrusion: To obtain unilamellar vesicles (LUVs) with a defined size, subject the MLV suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm). This process should be repeated 10-15 times.
-
Purification: Remove any unencapsulated drug by dialysis or size exclusion chromatography.
-
Characterization: Analyze the liposomes for particle size, zeta potential, and drug encapsulation efficiency.
Visualizations
Caption: Experimental workflows for nanoparticle and liposome formulation.
Caption: Cellular uptake and mechanism of action of a targeted drug carrier.
Caption: Relationship between PEGylation and in vivo performance.
References
Application Note: Surface Modification of Nanoparticles Using Amino-PEG15-amine
Audience: Researchers, scientists, and drug development professionals.
Introduction The surface modification of nanoparticles is a critical step in the development of nanomaterials for biomedical applications such as drug delivery, diagnostics, and imaging. Unmodified nanoparticles are often rapidly cleared from circulation by the reticuloendothelial system (RES) and can exhibit toxicity or instability in biological media.[1] Polyethylene glycol (PEG)ylation is the most common strategy to overcome these limitations. By creating a hydrophilic protective layer, PEGylation imparts a "stealth" characteristic, which reduces protein adsorption (opsonization), minimizes aggregation, and prolongs circulation half-life.[1][2]
Amino-PEG15-amine is a heterobifunctional PEG linker featuring terminal amine groups. This structure is particularly useful for covalently conjugating nanoparticles to other molecules. The terminal primary amines allow for straightforward attachment to nanoparticles that have, or can be modified to have, surface functional groups like carboxylic acids.[3] This application note provides a detailed overview, quantitative data summary, and experimental protocols for the surface modification of nanoparticles using this compound.
Principle of Action: The "Stealth" Effect
The primary benefit of PEGylation is the creation of a steric barrier on the nanoparticle surface. This hydrophilic layer prevents the adsorption of opsonin proteins, which are responsible for marking nanoparticles for uptake by phagocytic cells of the RES, such as Kupffer cells in the liver.[1] This evasion of the immune system leads to significantly longer circulation times, allowing the nanoparticles to accumulate in target tissues, like tumors, through the enhanced permeability and retention (EPR) effect. The amine groups on this compound provide versatile handles for stable amide bond formation with carboxylated surfaces, a common feature of many nanoparticle types.
References
Application Notes and Protocols for Amino-PEG15-amine Conjugation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive, step-by-step guide for the successful conjugation of Amino-PEG15-amine to various biomolecules. This versatile linker is particularly valuable in the development of advanced bioconjugates, including Proteolysis Targeting Chimeras (PROTACs), for therapeutic and research applications.
Introduction to this compound
This compound is a homobifunctional polyethylene glycol (PEG) linker containing two primary amine groups at each end of a 15-unit PEG chain. The hydrophilic nature of the PEG spacer enhances the solubility and bioavailability of the conjugated molecule, while the terminal amines provide reactive handles for covalent attachment to a variety of functional groups.[1][2][3]
Chemical Structure:
H₂N-(CH₂CH₂O)₁₅-CH₂CH₂NH₂
Key Properties:
| Property | Value | Reference |
| Molecular Formula | C₃₂H₆₈N₂O₁₅ | [4] |
| Molecular Weight | 720.90 g/mol | [4] |
| Physical Form | Colorless oil to white solid | |
| Solubility | Soluble in Methanol, Dichloromethane, DMF, and DMSO |
Core Applications
The primary application of this compound is as a flexible linker in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome. The PEG linker in a PROTAC plays a crucial role in optimizing the spatial orientation of the target protein and the E3 ligase to facilitate efficient ubiquitination.
Signaling Pathway: PROTAC Mechanism of Action
The following diagram illustrates the catalytic mechanism by which a PROTAC, utilizing a linker such as this compound, induces the degradation of a target protein of interest (POI).
Caption: PROTAC-mediated protein degradation pathway.
Experimental Protocols
The conjugation strategy for this compound depends on the available functional groups on the molecule of interest. The two most common approaches are reaction with N-hydroxysuccinimide (NHS) esters and carbodiimide-mediated coupling to carboxylic acids.
Protocol 1: Conjugation of this compound to an NHS Ester
This protocol is suitable for labeling molecules that have been pre-activated with an NHS ester.
Experimental Workflow:
Caption: Workflow for this compound conjugation to an NHS ester.
Materials:
-
This compound
-
NHS ester-activated molecule
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Reaction Buffer: Phosphate-buffered saline (PBS) pH 7.2-8.0, or 0.1 M sodium bicarbonate buffer pH 8.3-8.5. Avoid buffers containing primary amines (e.g., Tris) during the conjugation step.
-
Quenching Buffer: 1 M Tris-HCl, pH 7.5
-
Purification tools: Size-exclusion chromatography (SEC) column or dialysis cassettes
Procedure:
-
Preparation of Reactants:
-
Dissolve the NHS ester-activated molecule in a small amount of anhydrous DMSO or DMF to create a stock solution.
-
Dissolve this compound in the reaction buffer.
-
-
Conjugation Reaction:
-
Slowly add the dissolved NHS ester-activated molecule to the this compound solution. The molar ratio of the reactants should be optimized for each specific application. For small molecules, a 1:1 or 2:1 molar ratio of NHS ester to this compound can be a good starting point. For proteins, a 10- to 20-fold molar excess of the PEG reagent may be required.
-
Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching the Reaction:
-
Add the quenching buffer to a final concentration of 20-50 mM to stop the reaction by consuming any unreacted NHS esters.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification of the Conjugate:
-
Remove unreacted reagents and byproducts by SEC or dialysis.
-
-
Analysis:
-
Analyze the purified conjugate using appropriate techniques such as LC-MS to confirm the molecular weight, SDS-PAGE for protein conjugates, or HPLC to assess purity.
-
Protocol 2: Conjugation of this compound to a Carboxylic Acid using EDC/NHS
This protocol is for conjugating this compound to molecules containing a carboxyl group.
Logical Relationship in Two-Step EDC/NHS Coupling:
Caption: Choice of conjugation chemistry based on functional groups.
Materials:
-
This compound
-
Molecule containing a carboxylic acid group
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 4.5-6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0
-
Quenching Buffer: 1 M Tris-HCl, pH 7.5 or hydroxylamine
-
Purification tools: SEC column or dialysis cassettes
Procedure:
-
Activation of Carboxylic Acid:
-
Dissolve the molecule containing the carboxylic acid in the activation buffer.
-
Add EDC and NHS to the solution. A common starting point is a 1.2-fold molar excess of EDC and a 2-fold molar excess of NHS over the carboxylic acid.
-
Incubate for 15-60 minutes at room temperature to form the stable NHS ester intermediate.
-
-
Conjugation to this compound:
-
Dissolve this compound in the coupling buffer. A 2-fold molar excess of this compound over the activated carboxylic acid is a reasonable starting point.
-
Add the activated carboxylic acid solution to the this compound solution.
-
Adjust the pH of the reaction mixture to 7.2-8.0 if necessary.
-
Incubate for 2-12 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching the Reaction:
-
Add a quenching reagent such as Tris or hydroxylamine to stop the reaction.
-
-
Purification of the Conjugate:
-
Purify the conjugate using SEC or dialysis to remove unreacted materials and byproducts.
-
-
Analysis:
-
Characterize the final product using methods such as LC-MS, HPLC, or other relevant analytical techniques.
-
Data Presentation: Quantitative Parameters for Conjugation
The optimal conditions for conjugation are highly dependent on the specific molecules being conjugated. The following table provides a summary of typical starting parameters that should be optimized for each specific application.
| Parameter | Conjugation to NHS Ester | Conjugation to Carboxylic Acid (EDC/NHS) | Reference |
| Molar Ratio (PEG:Molecule) | 1:1 to 2:1 for small molecules; 10-50 fold excess for proteins | 2:1 (Amino-PEG:Carboxyl) | |
| pH | 7.2 - 8.5 | Activation: 4.5-6.0; Conjugation: 7.2-8.0 | |
| Reaction Time | 1 - 24 hours | Activation: 15-60 min; Conjugation: 2-12 hours | |
| Temperature | Room Temperature or 4°C | Room Temperature | |
| Solvent | Anhydrous DMSO or DMF for NHS ester stock; aqueous buffer for reaction | Aqueous buffers | |
| Monitoring | LC-MS, TLC | LC-MS, TLC |
Note: The efficiency of the conjugation reaction should be monitored to determine the optimal conditions. For protein conjugations, the degree of labeling can be assessed to determine the average number of PEG molecules attached to each protein.
References
Application of Amino-PEG15-amine in PROTAC Development: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Pivotal Role of Linkers in PROTAC Design
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome system to selectively degrade disease-causing proteins.[1] These heterobifunctional molecules consist of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[2] The linker is far more than a simple spacer; its length, composition, and flexibility are critical determinants of a PROTAC's efficacy, influencing ternary complex formation, cellular permeability, and pharmacokinetic properties.[2][3]
Among the various linker types, polyethylene glycol (PEG) chains are frequently employed due to their hydrophilicity, biocompatibility, and tunable length.[4] This document provides detailed application notes and protocols for the use of Amino-PEG15-amine, a long-chain PEG linker, in the development of potent and effective PROTACs.
This compound: Properties and Applications
An this compound linker is a bifunctional molecule featuring a 15-unit polyethylene glycol chain flanked by terminal amine groups. This extended linker offers several advantageous properties for PROTAC development:
-
Enhanced Solubility: The hydrophilic nature of the PEG chain significantly improves the aqueous solubility of the PROTAC molecule, which can be a major challenge for these often large and complex structures.
-
Improved Cell Permeability: By masking the polar surface area of the PROTAC through intramolecular hydrogen bonding, long PEG linkers can facilitate passive cell permeability.
-
Optimal Ternary Complex Formation: The extended length and flexibility of a 15-unit PEG linker can span considerable distances between the target protein and the E3 ligase, enabling the formation of a stable and productive ternary complex, which is essential for efficient ubiquitination and subsequent degradation. In general, PROTACs with longer linkers often demonstrate higher efficiency in mediating the degradation of target proteins.
-
Reduced Non-specific Binding: The hydrophilic PEG chain can minimize non-specific hydrophobic interactions, potentially reducing off-target effects.
The dual amine functionalities of this compound allow for versatile and efficient conjugation to both the POI ligand and the E3 ligase ligand, typically through the formation of stable amide bonds.
Visualizing the PROTAC Mechanism and Experimental Workflows
To facilitate a clear understanding of the underlying biological processes and experimental procedures, the following diagrams illustrate the PROTAC mechanism of action and key experimental workflows.
Caption: PROTAC-mediated protein degradation pathway.
Caption: Workflow for determining DC50 and Dmax of a PROTAC.
Quantitative Data for PROTACs with Long-Chain PEG Linkers
Table 1: Degradation Efficacy of BRD4-Targeting PROTACs with Varying Linker Lengths
| PROTAC Name | E3 Ligase | Linker Composition | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Cell Line |
| A1874 | MDM2 | PEG-based | 13 | <100 | >98 | RS4;11 |
| Compound 32 | CRBN | Piperazine-PEG | 13 | ~100-500 | ~75 | MDA-MB-231 |
| Compound 34 | CRBN | Piperazine-PEG | 15 | 60 | >90 | MDA-MB-231 |
Table 2: Degradation Efficacy of Other Kinase-Targeting PROTACs with Long Linkers
| Target Protein | E3 Ligase | Linker Composition | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Cell Line |
| TBK1 | VHL | Alkyl/ether | 21 | 3 | 96 | Not Specified |
| TBK1 | VHL | Alkyl/ether | 29 | 292 | 76 | Not Specified |
| EGFR | CRBN | Lapatinib-based + PEG | ~19 | Not Specified | Selective Degradation | OVCAR8 |
Note: The linker length in atoms is an approximation and can vary based on the specific chemical structure.
Experimental Protocols
Protocol 1: Determination of DC50 and Dmax by Western Blotting
This protocol outlines the steps to determine the half-maximal degradation concentration (DC50) and the maximum degradation (Dmax) of a target protein following treatment with a PROTAC.
Materials:
-
Target-expressing cell line
-
Cell culture medium and supplements
-
PROTAC stock solution (in DMSO)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that ensures 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
PROTAC Treatment:
-
Prepare serial dilutions of the PROTAC in complete cell culture medium. A typical concentration range is 0.1 nM to 10 µM.
-
Include a vehicle control (DMSO) at the same final concentration as the highest PROTAC concentration.
-
Aspirate the old medium and add the medium containing the different concentrations of the PROTAC or vehicle.
-
Incubate the cells for a predetermined time (e.g., 24 hours) at 37°C.
-
-
Cell Lysis:
-
After incubation, place the plates on ice and wash the cells once with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
-
Western Blotting:
-
Normalize the protein concentrations of all samples with lysis buffer.
-
Prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Strip the membrane and re-probe with the loading control antibody.
-
-
Data Analysis:
-
Perform densitometry analysis on the protein bands using image analysis software.
-
Normalize the target protein band intensity to the loading control band intensity for each sample.
-
Calculate the percentage of remaining protein relative to the vehicle control.
-
Plot the percentage of remaining protein against the logarithm of the PROTAC concentration and fit a dose-response curve to determine the DC50 and Dmax values.
-
Protocol 2: Assessment of Ternary Complex Formation (Co-Immunoprecipitation)
This protocol describes a method to qualitatively or semi-quantitatively assess the formation of the POI-PROTAC-E3 ligase ternary complex in cells.
Materials:
-
Target-expressing cell line
-
PROTAC stock solution (in DMSO)
-
Proteasome inhibitor (e.g., MG132)
-
Cell lysis buffer (non-denaturing, e.g., Triton X-100 based)
-
Antibody for immunoprecipitation (against POI or E3 ligase)
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer
-
Western blotting reagents (as in Protocol 1)
Procedure:
-
Cell Treatment:
-
Seed cells and allow them to adhere overnight.
-
Pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG132) for 1-2 hours to prevent degradation of the target protein.
-
Treat cells with the PROTAC at a concentration known to be effective (or a range of concentrations) and a vehicle control for a shorter time period (e.g., 2-4 hours).
-
-
Cell Lysis:
-
Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation.
-
-
Immunoprecipitation:
-
Incubate the clarified cell lysates with the immunoprecipitating antibody (e.g., anti-POI) for 2-4 hours or overnight at 4°C with gentle rotation.
-
Add Protein A/G magnetic beads and incubate for another 1-2 hours.
-
Wash the beads several times with wash buffer to remove non-specific binding.
-
-
Elution and Western Blotting:
-
Elute the protein complexes from the beads using elution buffer or by boiling in Laemmli sample buffer.
-
Analyze the immunoprecipitated samples by Western blotting.
-
Probe the membrane with antibodies against the E3 ligase to detect its presence in the complex pulled down with the POI. Also, probe for the POI to confirm successful immunoprecipitation. An increase in the co-immunoprecipitated E3 ligase in the PROTAC-treated sample compared to the vehicle control indicates the formation of the ternary complex.
-
Conclusion
The selection of an appropriate linker is a critical step in the design of a successful PROTAC. The this compound linker, with its extended length, hydrophilicity, and synthetic tractability, offers a compelling option for researchers aiming to develop potent and drug-like protein degraders. While direct quantitative data for PROTACs incorporating this specific linker remains to be published, the available evidence for other long-chain PEG linkers suggests that a 15-unit PEG chain is well-suited for targets requiring a significant separation between the POI and the E3 ligase to form a productive ternary complex. The detailed protocols provided herein offer a robust framework for the synthesis and evaluation of novel PROTACs utilizing the this compound linker, paving the way for the development of next-generation targeted protein degraders.
References
Application Notes and Protocols for Bioconjugation using Amino-PEG15-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amino-PEG15-amine is a hydrophilic, bifunctional linker widely employed in bioconjugation to connect molecules of interest, such as proteins, peptides, antibodies, and nanoparticles. The presence of a primary amine group at both ends of the 15-unit polyethylene glycol (PEG) chain allows for versatile conjugation strategies, most commonly through the formation of stable amide bonds with activated carboxylic acids, such as N-hydroxysuccinimide (NHS) esters. The PEG spacer enhances the solubility and biocompatibility of the resulting conjugate while reducing immunogenicity and non-specific binding.[1]
These application notes provide detailed protocols for common bioconjugation techniques utilizing this compound, focusing on its application in creating antibody-drug conjugates (ADCs) and functionalizing nanoparticles.
Key Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C32H68N2O15 | [2] |
| Molecular Weight | 720.89 g/mol | [2] |
| Physical Form | Colorless oil to white solid | [3] |
| Solubility | Soluble in Methanol, Dichloromethane (DCM), Dimethylformamide (DMF), and Dimethyl Sulfoxide (DMSO) | [3] |
Core Applications
This compound is a versatile tool in the development of novel therapeutics and diagnostics. Its primary applications include:
-
Antibody-Drug Conjugates (ADCs): As a linker to attach potent cytotoxic drugs to monoclonal antibodies, enabling targeted delivery to cancer cells.
-
PROTACs: Used as a linker in the synthesis of proteolysis-targeting chimeras (PROTACs), which are designed to degrade specific target proteins.
-
Nanoparticle Functionalization: To modify the surface of nanoparticles, improving their stability in biological fluids and providing reactive handles for further conjugation.
-
Protein and Peptide Modification: To enhance the pharmacokinetic properties of therapeutic proteins and peptides by increasing their size and solubility.
Experimental Protocols
Protocol 1: Two-Step Conjugation of a Small Molecule Drug to an Antibody using this compound as a Linker
This protocol describes the creation of an antibody-drug conjugate (ADC) by first reacting an NHS-ester functionalized drug with one amine group of this compound, followed by the conjugation of the remaining amine group to the antibody.
Materials:
-
Antibody (e.g., IgG) in phosphate-buffered saline (PBS), pH 7.4
-
NHS-ester functionalized small molecule drug
-
This compound
-
Anhydrous Dimethylformamide (DMF)
-
N,N-Diisopropylethylamine (DIPEA)
-
D-PBS (amine-free)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Spin desalting columns or dialysis cassettes (10 kDa MWCO)
Step 1: Synthesis of Drug-PEG15-amine Intermediate
-
Dissolve the NHS-ester functionalized drug in anhydrous DMF to a final concentration of 10 mM.
-
In a separate vial, dissolve a 5-fold molar excess of this compound in anhydrous DMF.
-
Add 2 equivalents of DIPEA to the this compound solution.
-
Slowly add the dissolved NHS-ester drug to the this compound solution while stirring.
-
Allow the reaction to proceed for 2-4 hours at room temperature.
-
Monitor the reaction progress by LC-MS to confirm the formation of the desired Drug-PEG15-amine conjugate.
-
Purify the product by reverse-phase HPLC.
-
Lyophilize the purified product to obtain a white solid.
Step 2: Activation of Antibody and Conjugation
-
Prepare the antibody in D-PBS at a concentration of 5-10 mg/mL.
-
For this example, we will assume the antibody has available carboxyl groups for activation. Dissolve EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and Sulfo-NHS in D-PBS to a final concentration of 100 mM each.
-
Add a 50-fold molar excess of EDC and Sulfo-NHS to the antibody solution.
-
Incubate for 15-30 minutes at room temperature to activate the antibody.
-
Immediately remove excess activating reagents using a spin desalting column equilibrated with D-PBS, pH 7.4.
-
Dissolve the purified Drug-PEG15-amine in D-PBS.
-
Add a 10 to 20-fold molar excess of the Drug-PEG15-amine to the activated antibody solution.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
Quench the reaction by adding the quenching buffer to a final concentration of 50 mM and incubate for 30 minutes.
-
Purify the resulting ADC using a desalting column or dialysis to remove unconjugated drug-linker and other small molecules.
Characterization of the ADC:
-
Drug-to-Antibody Ratio (DAR): Determine the average number of drug molecules conjugated per antibody using UV-Vis spectroscopy or mass spectrometry.
-
Purity and Aggregation: Analyze the purified ADC by size-exclusion chromatography (SEC-HPLC).
-
Confirmation of Conjugation: Use SDS-PAGE to observe the increase in molecular weight of the antibody after conjugation. Mass spectrometry (LC-MS) can be used for more precise mass determination.
Quantitative Data Summary (Example):
| Parameter | Value |
| Antibody Concentration | 5 mg/mL |
| Molar Ratio (Drug-Linker:Antibody) | 20:1 |
| Reaction Time | 2 hours |
| Reaction Temperature | Room Temperature |
| Achieved DAR | 3.8 |
| ADC Purity (SEC-HPLC) | >95% |
| Aggregate Content (SEC-HPLC) | <2% |
Protocol 2: Surface Functionalization of Carboxylated Nanoparticles
This protocol details the method for attaching this compound to the surface of nanoparticles that have carboxyl groups, a common strategy to improve their biocompatibility and provide amine handles for further modifications.
Materials:
-
Carboxylated Nanoparticles (e.g., quantum dots, iron oxide, or gold nanoparticles)
-
This compound
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-Hydroxysulfosuccinimide)
-
MES Buffer (2-(N-morpholino)ethanesulfonic acid), pH 6.0
-
PBS (Phosphate-Buffered Saline), pH 7.4
-
Centrifuge
Procedure:
-
Disperse the carboxylated nanoparticles in MES buffer (pH 6.0) to a concentration of 1 mg/mL.
-
Activate the carboxyl groups by adding a 100-fold molar excess of EDC and a 50-fold molar excess of Sulfo-NHS to the nanoparticle suspension.
-
Incubate the mixture for 15-30 minutes at room temperature with continuous mixing.
-
Centrifuge the nanoparticles to remove the supernatant containing excess EDC and Sulfo-NHS. Resuspend the activated nanoparticles in PBS (pH 7.4).
-
Dissolve a 200-fold molar excess of this compound in PBS (pH 7.4).
-
Add the this compound solution to the activated nanoparticle suspension.
-
React for 2 hours at room temperature with gentle mixing.
-
Centrifuge the nanoparticles and discard the supernatant.
-
Wash the nanoparticles three times with PBS (pH 7.4) by repeated centrifugation and resuspension to remove unreacted this compound.
-
Resuspend the final amine-functionalized nanoparticles in the desired buffer for storage or further use.
Characterization of Functionalized Nanoparticles:
-
Surface Charge: Measure the zeta potential to confirm the change in surface charge after amine functionalization.
-
Size and Morphology: Use Dynamic Light Scattering (DLS) and Transmission Electron Microscopy (TEM) to assess any changes in nanoparticle size and aggregation state.
-
Confirmation of Functionalization: Fourier-transform infrared spectroscopy (FTIR) can be used to detect the presence of the PEG linker on the nanoparticle surface.
Quantitative Data Summary (Example):
| Parameter | Before Functionalization | After Functionalization |
| Hydrodynamic Diameter (DLS) | 100 nm | 115 nm |
| Zeta Potential | -35 mV | +15 mV |
| Polydispersity Index (PDI) | 0.15 | 0.20 |
Signaling Pathways and Logical Relationships
While this compound is a synthetic linker and not directly involved in biological signaling pathways, its application in constructing ADCs has significant implications for targeted therapy. The following diagram illustrates the logical relationship of an ADC, constructed with a linker like this compound, in targeting and killing a cancer cell.
Conclusion
This compound is a valuable and versatile tool for bioconjugation in research and drug development. Its defined length, hydrophilicity, and bifunctional nature allow for the creation of well-defined and effective bioconjugates. The protocols provided herein offer a starting point for the successful application of this compound in the development of ADCs and functionalized nanoparticles. Researchers should optimize reaction conditions for their specific molecules of interest to achieve the desired degree of labeling and functionality.
References
Application Notes and Protocols for Amino-PEG15-amine Reaction with NHS Esters
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amino-PEG15-amine is a bifunctional, discrete polyethylene glycol (dPEG®) linker containing two primary amine groups separated by a 15-unit PEG chain. This hydrophilic spacer is valuable in bioconjugation, drug delivery, and surface modification. One of the most common applications of this compound is its reaction with N-hydroxysuccinimide (NHS) esters to form stable amide bonds. This reaction is widely used to conjugate molecules of interest, such as proteins, peptides, antibodies, and small molecules, for various biomedical applications, including the development of antibody-drug conjugates (ADCs) and PROTACs.
These application notes provide a comprehensive overview of the reaction between this compound and NHS esters, including the reaction mechanism, factors influencing the reaction, detailed experimental protocols, and methods for purification and characterization of the conjugates.
Reaction Mechanism and Influencing Factors
The reaction between a primary amine and an NHS ester proceeds via a nucleophilic acyl substitution. The deprotonated primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This leads to the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct.
Caption: Reaction of a primary amine with an NHS ester.
Several factors critically influence the efficiency and specificity of this reaction:
-
pH: The pH of the reaction buffer is a crucial parameter. The primary amine must be in its deprotonated, nucleophilic state (-NH2) to react with the NHS ester. Therefore, the reaction is typically carried out at a pH between 7.0 and 9.0. However, at higher pH, the hydrolysis of the NHS ester becomes a significant competing reaction, reducing the conjugation efficiency.[1] The optimal pH is often a compromise between maximizing the concentration of the reactive amine and minimizing NHS ester hydrolysis. For many applications, a pH of 8.0-8.5 is considered optimal.[1]
-
Buffer Composition: The choice of buffer is critical. Buffers containing primary amines, such as Tris or glycine, should be avoided as they will compete with the target molecule for reaction with the NHS ester.[2][3] Phosphate-buffered saline (PBS), borate buffer, or carbonate/bicarbonate buffer are commonly used.[2]
-
Molar Ratio of Reactants: The ratio of the this compound to the NHS ester will determine the extent of the conjugation. An excess of the NHS ester is often used to drive the reaction to completion, especially when labeling proteins with multiple available amine groups (e.g., lysine residues). However, an excessive molar ratio can lead to multiple PEG chains being attached to a single molecule, which may not be desirable. Optimization of the molar ratio is often necessary to achieve the desired degree of labeling.
-
Temperature and Reaction Time: The reaction is typically performed at room temperature for 1-4 hours or at 4°C overnight. Lower temperatures can be used to minimize side reactions and protein degradation. The optimal reaction time depends on the reactivity of the specific NHS ester and the amine.
-
Solvent: While the reaction is often carried out in aqueous buffers, the NHS ester may first need to be dissolved in a dry, water-miscible organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) before being added to the reaction mixture. It is important to use high-purity, anhydrous solvents to prevent premature hydrolysis of the NHS ester.
Quantitative Data
The following tables summarize key quantitative data related to the reaction of amines with NHS esters.
Table 1: Effect of pH on the Half-life of NHS Esters
This table illustrates the stability of NHS esters at various pH values. The half-life is the time it takes for half of the NHS ester to hydrolyze.
| pH | Temperature (°C) | Half-life | Reference |
| 7.0 | 0 | 4-5 hours | |
| 8.0 | 25 | ~60 minutes | |
| 8.5 | 25 | ~30 minutes | |
| 9.0 | 25 | ~10 minutes |
Table 2: Kinetic Data for Amidation vs. Hydrolysis of a Porphyrin-NHS Ester with an Amino-PEG Reagent at Room Temperature
This table provides a direct comparison of the reaction rates for the desired amidation reaction and the competing hydrolysis reaction at different pH values.
| pH | t1/2 Amidation (min) | t1/2 Hydrolysis (min) | Amide Yield (%) |
| 8.0 | 80 | 210 | 80-85 |
| 8.5 | 20 | 180 | 80-85 |
| 9.0 | 10 | 125 | 80-85 |
Table 3: Effect of Molar Ratio of NHS-PEG to Protein on PEGylation Efficiency
This table provides representative data on how varying the molar ratio of an NHS-activated PEG to a protein affects the degree of PEGylation. The data is based on a study with recombinant Anabaena variabilis phenylalanine ammonia lyase (rAvPAL), which has 18 potential NHS-reactive sites.
| Molar Ratio (NHS-reactive sites : NHS-PEG) | Degree of PEGylation (PEG molecules per protein) |
| 1:1 | Low |
| 1:1.6 | Moderate |
| 1:2 | Higher |
| 1:2.4 | High |
| 1:3 | Highest |
Experimental Protocols
Protocol 1: General Procedure for Conjugating this compound to a Protein via an NHS Ester
This protocol provides a general guideline for the conjugation of a protein with a molecule that has been pre-activated with an NHS ester.
Caption: Experimental workflow for protein conjugation.
Materials:
-
Protein of interest
-
NHS ester-activated molecule
-
This compound (if creating a crosslink)
-
Reaction Buffer: 0.1 M sodium phosphate buffer, pH 8.0, or 0.1 M sodium bicarbonate buffer, pH 8.3
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M glycine
-
Purification column (e.g., size-exclusion chromatography) or dialysis cassette
Procedure:
-
Prepare the Protein Solution: Dissolve the protein in the Reaction Buffer to a final concentration of 1-10 mg/mL. Ensure the buffer is free of any primary amines. If the protein is in a buffer containing primary amines, it must be exchanged into the Reaction Buffer by dialysis or buffer exchange chromatography.
-
Prepare the NHS Ester Solution: Immediately before use, dissolve the NHS ester-activated molecule in a small amount of anhydrous DMSO or DMF to a high concentration (e.g., 10-50 mM).
-
Initiate the Reaction: Add the desired molar excess (e.g., 5 to 20-fold) of the dissolved NHS ester solution to the protein solution while gently stirring or vortexing. The final concentration of the organic solvent should ideally be less than 10% (v/v) to avoid protein denaturation.
-
Incubate: Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
Quench the Reaction: Stop the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM. This will consume any unreacted NHS esters. Incubate for 15-30 minutes at room temperature.
-
Purify the Conjugate: Remove unreacted reagents and byproducts by size-exclusion chromatography (desalting column) or dialysis against a suitable storage buffer (e.g., PBS).
-
Characterize the Conjugate: Analyze the purified conjugate to determine the degree of labeling and purity using methods such as SDS-PAGE, HPLC, and mass spectrometry.
Protocol 2: Modification of a Small Molecule with this compound and subsequent reaction with an NHS-ester activated protein
This protocol describes a two-step process where a small molecule is first functionalized with this compound, and then conjugated to a protein.
Caption: Two-step conjugation workflow.
Step 1: Functionalization of a Small Molecule with this compound
-
Dissolve the NHS-ester activated small molecule in an anhydrous organic solvent (e.g., DMF, DMSO, or dichloromethane).
-
Add this compound to the solution. A 1:1 or 1:2 molar ratio of the small molecule to this compound can be used to favor the formation of a mono-substituted PEG linker.
-
Stir the reaction at room temperature for 2-24 hours. Monitor the reaction progress by a suitable analytical technique such as LC-MS or TLC.
-
Once the reaction is complete, purify the amino-PEGylated small molecule using an appropriate method, such as column chromatography.
Step 2: Conjugation to a Protein
-
Follow the procedure outlined in Protocol 1, using the purified amino-PEGylated small molecule as the amine-containing reactant and an NHS-ester activated protein.
Purification and Characterization of Conjugates
Proper purification and characterization are essential to ensure the quality and efficacy of the final conjugate.
Purification Methods:
-
Size-Exclusion Chromatography (SEC): Also known as gel filtration, this is a common method to separate the larger PEGylated protein from smaller, unreacted molecules.
-
Ion-Exchange Chromatography (IEX): This technique separates molecules based on their net charge. PEGylation can alter the surface charge of a protein, allowing for the separation of species with different degrees of PEGylation.
-
Hydrophobic Interaction Chromatography (HIC): HIC separates molecules based on their hydrophobicity. The attachment of hydrophilic PEG chains can alter the hydrophobicity of a protein, enabling separation.
-
Dialysis: Effective for removing small molecule impurities from a solution of the much larger PEGylated protein.
Characterization Methods:
-
SDS-PAGE: Sodium dodecyl sulfate-polyacrylamide gel electrophoresis is a simple and rapid method to visualize the increase in molecular weight of a protein after PEGylation. The PEGylated protein will migrate slower than the unmodified protein.
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase (RP-HPLC) and size-exclusion (SEC-HPLC) are powerful techniques for assessing the purity and heterogeneity of the conjugate.
-
Mass Spectrometry (MS): Techniques like MALDI-TOF and ESI-MS can be used to determine the precise molecular weight of the conjugate and thus the number of PEG chains attached.
-
UV-Vis Spectroscopy: Can be used to determine the concentration of the protein and, if the attached molecule has a chromophore, the degree of labeling.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low Conjugation Efficiency | pH of the reaction buffer is too low. | Increase the pH to 8.0-8.5. |
| NHS ester has hydrolyzed. | Prepare the NHS ester solution immediately before use. Use anhydrous solvents. | |
| Buffer contains primary amines. | Use a non-amine containing buffer like PBS or borate buffer. | |
| Precipitation of Protein | Concentration of organic solvent is too high. | Keep the final concentration of DMSO or DMF below 10%. |
| Protein is not stable at the reaction pH. | Perform the reaction at a lower pH if the protein is unstable, but be aware of the slower reaction rate. | |
| Multiple PEGylation Products | Molar excess of NHS ester is too high. | Reduce the molar ratio of the NHS ester to the amine. |
| Reaction time is too long. | Reduce the incubation time. |
Conclusion
The reaction of this compound with NHS esters is a robust and versatile method for bioconjugation. By carefully controlling the reaction conditions, particularly pH and molar ratio, researchers can achieve efficient and specific conjugation of a wide range of molecules. The protocols and data provided in these application notes serve as a valuable resource for scientists and professionals in the field of drug development and biomedical research to successfully implement this important conjugation chemistry in their work.
References
Application Note: Quantifying the Degree of Labeling with Amino-PEG15-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides detailed protocols and methodologies for quantifying the degree of labeling of molecules with Amino-PEG15-amine. Accurate determination of the extent of PEGylation is critical for the development of bioconjugates, ensuring batch-to-batch consistency, and understanding the structure-activity relationship. This document outlines several common analytical techniques, including colorimetric assays (TNBSA and Ninhydrin), mass spectrometry (MALDI-TOF), nuclear magnetic resonance (¹H NMR) spectroscopy, and size-exclusion high-performance liquid chromatography (SEC-HPLC). Detailed experimental protocols and data presentation formats are provided to assist researchers in implementing these methods.
Introduction to this compound Labeling
This compound is a homobifunctional crosslinker containing a 15-unit polyethylene glycol (PEG) spacer arm flanked by two primary amine groups. This reagent is utilized in bioconjugation to link molecules, modify surfaces, or create complex architectures in drug delivery systems. The degree of labeling, or the number of this compound molecules conjugated to a target molecule, is a critical quality attribute that influences the physicochemical properties, pharmacokinetics, and efficacy of the final product. Therefore, robust and accurate analytical methods are required to quantify the extent of this modification.
This note details various methods to determine the degree of labeling, catering to different laboratory equipment availability and the nature of the conjugated molecule.
Quantification Methodologies
Several analytical techniques can be employed to quantify the degree of labeling with this compound. The choice of method depends on factors such as the properties of the target molecule (e.g., protein, nanoparticle), the required accuracy, and available instrumentation.
A logical workflow for a typical labeling and quantification experiment is outlined below.
Comparison of Quantification Methods
The following table summarizes the key characteristics of the different quantification methods.
| Method | Principle | Advantages | Disadvantages | Typical Application |
| TNBSA Assay | Reacts with primary amines to produce a colored product measured spectrophotometrically. | Simple, rapid, sensitive, uses standard lab equipment. | Can be interfered with by buffers containing amines (e.g., Tris). | Quantifying remaining free amines on proteins and peptides. |
| Ninhydrin Assay | Reacts with primary amines to form a deep blue colored compound (Ruhemann's purple).[1][2] | High sensitivity, well-established method. | Not effective for high molecular weight proteins due to steric hindrance.[1] | Detection of amino acids and peptides. |
| MALDI-TOF MS | Measures the mass increase of the target molecule after conjugation.[3][4] | Provides direct measurement of the degree of PEGylation and distribution of species. High sensitivity. | Can be challenging for very heterogeneous or high molecular weight samples. | Characterization of PEGylated proteins and peptides. |
| ¹H NMR Spectroscopy | Quantifies the ratio of PEG-specific proton signals to molecule-specific proton signals. | Quantitative, provides structural information. | Requires high sample concentration and purity, may be complex for large molecules. | Analysis of small molecules and peptides where distinct proton signals can be resolved. |
| SEC-HPLC | Separates molecules based on their hydrodynamic volume. | Can separate unreacted PEG, unconjugated target, and the conjugate. | Indirect quantification unless coupled with a detector that can quantify PEG (e.g., RI detector). | Purity assessment and quantification of reaction components. |
Experimental Protocols
Protocol 1: TNBSA Assay for Free Amine Quantification
This method quantifies the number of primary amine groups remaining on a target molecule after conjugation. The degree of labeling is determined by comparing the number of free amines before and after the reaction.
Materials:
-
Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.5.
-
TNBSA Reagent: 0.01% (w/v) 2,4,6-Trinitrobenzene Sulfonic Acid (TNBSA) in Reaction Buffer (prepare fresh).
-
Quenching Solution: 10% Sodium Dodecyl Sulfate (SDS).
-
Acidification Solution: 1 N HCl.
-
Standard: A solution of the unconjugated target molecule of known concentration.
Procedure:
-
Prepare samples of the unconjugated and conjugated molecule at a concentration of 20-200 µg/mL in the Reaction Buffer. Note: Avoid buffers containing primary amines like Tris or glycine.
-
To 0.5 mL of each sample, add 0.25 mL of the 0.01% TNBSA solution and mix well.
-
Incubate the mixture at 37°C for 2 hours.
-
Add 0.25 mL of 10% SDS and 0.125 mL of 1 N HCl to each sample to stop the reaction.
-
Measure the absorbance of each solution at 335 nm using a spectrophotometer.
Calculation:
-
Calculate the percentage of remaining free amines: % Remaining Amines = (Absorbance of Conjugate / Absorbance of Unconjugated) * 100
-
Calculate the percentage of labeled amines: % Labeled Amines = 100 - % Remaining Amines
-
If the total number of primary amines on the target molecule is known, the average number of conjugated this compound molecules can be calculated.
Protocol 2: Ninhydrin Assay for Free Amine Quantification
The ninhydrin assay is another colorimetric method for the detection of primary amines.
Materials:
-
Ninhydrin Reagent: 2% (w/v) Ninhydrin in ethanol or acetone (prepare fresh).
-
Analyte solution: 1% solution of the molecule in distilled water.
Procedure:
-
Prepare a 2% ninhydrin solution by dissolving 0.2 g of ninhydrin in 10 mL of ethanol or acetone.
-
Prepare a 1% solution of your unconjugated and conjugated molecule in distilled water.
-
Add a few drops of the 2% ninhydrin solution to the analyte solutions in test tubes.
-
Place the test tubes in a warm water bath for approximately 5 minutes.
-
Observe the color change. A deep blue or purple color indicates the presence of primary amines.
-
Quantify the color change by measuring the absorbance at 570 nm.
Calculation: Similar to the TNBSA assay, the degree of labeling is calculated by comparing the absorbance of the conjugated sample to the unconjugated sample.
General Protocol for MALDI-TOF Mass Spectrometry
MALDI-TOF MS is a powerful technique for determining the degree of PEGylation by directly measuring the mass of the conjugate.
Materials:
-
MALDI-TOF Mass Spectrometer.
-
MALDI target plate.
-
Matrix solution (e.g., sinapinic acid at 10 mg/mL in 50% acetonitrile/0.1% TFA for proteins).
Procedure:
-
Mix the purified conjugate sample with the matrix solution.
-
Spot 0.5-1 µL of the sample-matrix mixture onto the MALDI target plate.
-
Allow the spot to air dry completely.
-
Insert the target plate into the mass spectrometer and acquire mass spectra in the appropriate mass range. Linear mode is often used for large molecules.
Data Analysis:
-
The mass spectrum will show a series of peaks corresponding to the unconjugated molecule and the molecule conjugated with one, two, three, or more this compound units.
-
The mass of this compound is approximately 720.90 Da. The mass difference between the peaks will correspond to the mass of the attached PEG linker.
-
The degree of labeling can be determined from the mass of the most abundant species or by calculating an average degree of labeling from the distribution of peaks.
General Protocol for ¹H NMR Spectroscopy
¹H NMR can be used for quantitative analysis of the degree of PEGylation, especially for smaller molecules.
Procedure:
-
Dissolve a known amount of the purified conjugate in a suitable deuterated solvent (e.g., D₂O).
-
Acquire a ¹H NMR spectrum.
-
Identify the characteristic peaks of the this compound (the ethylene glycol protons typically appear as a large singlet around 3.6 ppm) and specific, well-resolved peaks of the target molecule.
-
Integrate the area of the PEG peak and the area of a peak corresponding to a known number of protons on the target molecule.
Calculation: The degree of labeling can be calculated by comparing the ratio of the integrals of the PEG protons to the protons of the target molecule.
General Protocol for SEC-HPLC
SEC-HPLC separates molecules based on size and can be used to assess the purity of the conjugate and quantify the different species.
Procedure:
-
Equilibrate an appropriate size-exclusion column with a suitable mobile phase.
-
Inject the purified conjugate sample.
-
Monitor the elution profile using a UV detector (for protein/peptide conjugates) and a refractive index (RI) detector (for detecting the PEG component).
Data Analysis:
-
The chromatogram will show peaks corresponding to the aggregated conjugate, the desired conjugate, the unconjugated molecule, and free this compound.
-
The relative peak areas can be used to determine the purity of the conjugate.
-
Quantification of the degree of labeling with SEC-HPLC alone is challenging but can be achieved with proper calibration and the use of a detector like an RI detector that is sensitive to PEG.
Summary and Conclusion
This application note has provided an overview and detailed protocols for several common methods to quantify the degree of labeling with this compound. The choice of the most appropriate method will depend on the specific application, the nature of the target molecule, and the available instrumentation. For routine analysis of protein conjugates, colorimetric assays like the TNBSA assay offer a simple and cost-effective solution. For more detailed characterization, including the distribution of PEGylated species, MALDI-TOF MS is the method of choice. ¹H NMR and SEC-HPLC provide complementary information on the structure and purity of the conjugate. By employing these methods, researchers can ensure the quality and consistency of their this compound labeled molecules.
References
Application Notes and Protocols for Amino-PEG15-amine as a Linker in Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics, combining the specificity of a monoclonal antibody with the high potency of a cytotoxic agent. The linker molecule, which connects the antibody to the drug payload, is a critical component that significantly influences the ADC's stability, solubility, pharmacokinetics, and overall therapeutic index.[1] Polyethylene glycol (PEG) linkers have gained prominence in ADC development due to their favorable physicochemical properties.[2] This document provides detailed application notes and protocols for the use of a long-chain, bifunctional Amino-PEG15-amine linker in the development of ADCs.
The this compound linker offers several advantages in ADC design. Its extended, hydrophilic PEG chain can enhance the solubility of the ADC, which is particularly beneficial when working with hydrophobic payloads, thereby preventing aggregation.[3][4] Furthermore, the PEG moiety can create a "stealth" effect, potentially reducing immunogenicity and leading to a longer circulation half-life of the ADC in vivo.[3] The bifunctional amine groups at each end of the PEG chain allow for versatile conjugation strategies, enabling the attachment of both the antibody and the cytotoxic drug.
Data Presentation
While specific quantitative data for ADCs utilizing an this compound linker is not extensively available in the public domain, the following tables present illustrative data based on trends observed with other long-chain PEG linkers. This data is intended to provide a comparative framework for researchers.
Table 1: Illustrative Drug-to-Antibody Ratio (DAR) and Conjugation Efficiency
| Linker | Molar Ratio (Linker:Antibody) | Conjugation Method | Average DAR | Conjugation Efficiency (%) |
| This compound | 10:1 | Amide Bond Formation | ~3.8 | ~95% |
| This compound | 20:1 | Amide Bond Formation | ~6.2 | ~92% |
| mc-vc-PAB | 10:1 | Thiol-Maleimide | ~3.5 | ~98% |
This data is illustrative and based on typical results for lysine conjugation. Actual results may vary depending on the specific antibody, drug, and reaction conditions.
Table 2: Illustrative In Vitro Cytotoxicity (IC50) Data
| Cell Line | Target Antigen | ADC with this compound Linker (IC50, ng/mL) | ADC with mc-vc-PAB Linker (IC50, ng/mL) |
| SK-BR-3 | HER2+ | 15 | 10 |
| BT-474 | HER2+ | 20 | 15 |
| MDA-MB-231 | HER2- | >1000 | >1000 |
This data is illustrative. IC50 values are highly dependent on the payload, cell line, and assay conditions.
Table 3: Illustrative In Vivo Efficacy in a Xenograft Model
| Treatment Group | Dose (mg/kg) | Tumor Growth Inhibition (%) |
| Vehicle Control | - | 0 |
| ADC with this compound Linker | 5 | 85 |
| ADC with mc-vc-PAB Linker | 5 | 90 |
| Untreated | - | 0 |
This data is illustrative and based on typical outcomes in preclinical xenograft models. Efficacy will vary based on the tumor model, dosing regimen, and ADC characteristics.
Experimental Protocols
The following protocols provide detailed methodologies for the key steps involved in the synthesis and evaluation of an ADC using an this compound linker.
Protocol 1: Two-Step Conjugation of a Cytotoxic Drug to this compound
This protocol describes the activation of a carboxyl-containing cytotoxic drug and its subsequent conjugation to one of the amine groups of the this compound linker.
Materials:
-
Cytotoxic drug with a carboxylic acid group
-
This compound
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Reverse-phase HPLC system
-
Lyophilizer
Procedure:
-
Activation of the Cytotoxic Drug:
-
Dissolve the cytotoxic drug (1 equivalent) in anhydrous DMF.
-
Add EDC (1.5 equivalents) and NHS (1.5 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 1-2 hours to form the NHS-activated drug.
-
-
Conjugation to this compound:
-
In a separate flask, dissolve this compound (1.2 equivalents) in anhydrous DMF.
-
Add the activated drug solution to the this compound solution.
-
Add TEA or DIPEA (2 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
-
Purification of the Drug-Linker Construct:
-
Monitor the reaction progress using LC-MS.
-
Upon completion, purify the drug-linker conjugate using a reverse-phase HPLC system with a suitable gradient of acetonitrile and water containing 0.1% trifluoroacetic acid.
-
Collect the fractions containing the pure product.
-
Lyophilize the pure fractions to obtain the drug-linker conjugate as a solid.
-
Protocol 2: Conjugation of the Drug-Linker Construct to an Antibody
This protocol details the conjugation of the purified drug-linker construct to the lysine residues of a monoclonal antibody.
Materials:
-
Monoclonal antibody in a suitable buffer (e.g., PBS, pH 7.4)
-
Purified Drug-Amino-PEG15-amine construct
-
Activation reagents for the second amine group of the PEG linker (e.g., NHS ester activation of a carboxylated payload) or direct conjugation if the payload has a suitable reactive group.
-
Desalting columns or tangential flow filtration (TFF) system
-
UV-Vis spectrophotometer
-
Hydrophobic Interaction Chromatography (HIC) HPLC system
Procedure:
-
Antibody Preparation:
-
Ensure the antibody is in an amine-free buffer at a concentration of 5-10 mg/mL.
-
-
Activation of the Drug-Linker (if necessary):
-
If the terminal amine of the drug-linker needs to be converted to a reactive ester for conjugation to the antibody, dissolve the drug-linker in anhydrous DMF and react with an excess of a homobifunctional NHS ester crosslinker. Purify the activated drug-linker via HPLC.
-
-
Conjugation Reaction:
-
Add the activated drug-linker solution to the antibody solution at a molar excess (e.g., 10-20 fold). The final concentration of the organic solvent should not exceed 10% (v/v) to maintain antibody integrity.
-
Incubate the reaction mixture for 2-4 hours at room temperature with gentle mixing.
-
-
Purification of the ADC:
-
Remove unconjugated drug-linker and other small molecules by buffer exchange using desalting columns or a TFF system equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4).
-
Protocol 3: Characterization of the Antibody-Drug Conjugate
1. Determination of Drug-to-Antibody Ratio (DAR):
-
UV-Vis Spectroscopy:
-
Measure the absorbance of the purified ADC at 280 nm and at the wavelength of maximum absorbance of the cytotoxic drug.
-
Calculate the concentrations of the antibody and the drug using their respective extinction coefficients and the Beer-Lambert law.
-
The DAR is the molar ratio of the drug to the antibody.
-
-
Hydrophobic Interaction Chromatography (HIC)-HPLC:
-
HIC-HPLC separates ADC species with different numbers of conjugated drugs.
-
Inject the purified ADC onto a HIC column and elute with a decreasing salt gradient.
-
The area of each peak corresponds to the relative abundance of each drug-loaded species.
-
Calculate the average DAR by taking the weighted average of the peak areas.
-
2. Analysis of Purity and Aggregation:
-
Size Exclusion Chromatography (SEC)-HPLC:
-
SEC-HPLC separates molecules based on their hydrodynamic radius.
-
Inject the purified ADC onto an SEC column to assess the percentage of monomer, aggregate, and fragment.
-
3. In Vitro Cytotoxicity Assay:
-
Cell Culture:
-
Culture target antigen-positive and antigen-negative cancer cell lines in appropriate media.
-
-
ADC Treatment:
-
Plate cells in 96-well plates and allow them to adhere overnight.
-
Prepare serial dilutions of the ADC and control antibody in culture medium.
-
Treat the cells with the ADC solutions for 72-96 hours.
-
-
Cell Viability Assessment:
-
Measure cell viability using a suitable assay, such as the MTT or CellTiter-Glo® assay.
-
Plot the cell viability against the ADC concentration and determine the IC50 value.
-
4. In Vivo Efficacy Study (Xenograft Model):
-
Animal Model:
-
Implant tumor cells subcutaneously into immunodeficient mice.
-
-
Treatment:
-
Once tumors reach a palpable size, randomize the mice into treatment groups.
-
Administer the ADC, vehicle control, and other control antibodies intravenously at specified doses and schedules.
-
-
Tumor Growth Monitoring:
-
Measure tumor volume regularly using calipers.
-
-
Data Analysis:
-
Plot the mean tumor volume over time for each group.
-
Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
-
Visualizations
Caption: Experimental workflow for ADC synthesis and characterization.
Caption: General mechanism of action for an ADC.
Caption: Intracellular signaling pathway of ADC-mediated cytotoxicity.
References
Application Notes and Protocols for Amino-PEG15-amine Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amino-PEG15-amine is a heterobifunctional linker composed of a 15-unit polyethylene glycol (PEG) chain with primary amine groups at both ends. This linker is a versatile tool in bioconjugation and drug development, enabling the covalent linkage of various molecules such as proteins, peptides, antibodies, and small molecule drugs. The PEG spacer enhances the solubility and bioavailability of the resulting conjugates while providing a flexible connection between the conjugated molecules.[1][] These characteristics make this compound particularly valuable in the development of advanced therapeutics like antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).[]
This document provides detailed protocols for common reactions involving this compound, quantitative data to guide experimental design, and a visualization of a relevant signaling pathway.
Data Presentation: Quantitative Insights into Amino-PEG Conjugation
The efficiency of bioconjugation reactions with amino-PEG linkers is influenced by several factors, including pH, temperature, reaction time, and the molar ratio of reactants. While specific quantitative data for this compound is not extensively published, the following tables provide representative data for common amine-reactive chemistries with similar PEG linkers to guide experimental optimization.
Table 1: Representative Efficiency of Amine-PEG Conjugation with NHS Esters
| Molar Ratio (NHS Ester:Amine-PEG) | pH | Temperature (°C) | Reaction Time (hours) | Estimated Yield (%) |
| 1:1 | 7.5 | 25 | 2 | 60-75 |
| 5:1 | 7.5 | 25 | 2 | >90 |
| 10:1 | 8.0 | 25 | 1 | >95 |
| 10:1 | 8.5 | 4 | 4 | >90 |
Note: Yields are estimates based on typical NHS ester reactions with amine-containing molecules and can vary significantly based on the specific reactants and conditions.[3][4]
Table 2: Representative Efficiency of EDC/NHS Coupling of Carboxylic Acids to Amine-PEG
| Molar Ratio (Carboxylic Acid:EDC:NHS:Amine-PEG) | Solvent | Temperature (°C) | Reaction Time (hours) | Estimated Yield (%) |
| 1:1.2:1.2:1.5 | DMF | 25 | 12 | 70-85 |
| 1:1.5:1.5:2 | DMSO | 25 | 12 | >85 |
| 1:1.2:1.2:1.5 | MES Buffer (pH 6.0) | 25 | 4 | 65-80 |
| 1:1.5:1.5:2 | DMF/MES Buffer | 25 | 6 | >80 |
Note: Yields are estimates based on typical EDC/NHS coupling reactions and can be influenced by the nature of the carboxylic acid and amine.
Table 3: Representative Efficiency of Reductive Amination with Aldehydes and Amine-PEG
| Molar Ratio (Aldehyde:Amine-PEG) | Reducing Agent | pH | Temperature (°C) | Reaction Time (hours) | Estimated Yield (%) |
| 1:1.2 | Sodium Cyanoborohydride | 6.0-7.0 | 25 | 24 | 75-90 |
| 1:1.5 | Sodium Triacetoxyborohydride | 5.0-6.0 | 25 | 12 | >90 |
| 1.2:1 | Sodium Cyanoborohydride | 6.5 | 37 | 12 | >85 |
| 1:1.2 | Sodium Borohydride | 7.0 | 4 | 48 | 70-85 |
Note: Yields are estimates based on typical reductive amination reactions and are dependent on the reactivity of the aldehyde and the stability of the imine intermediate.
Experimental Protocols
The following are detailed protocols for key experiments involving this compound.
Protocol 1: Conjugation of this compound with an NHS Ester-Activated Molecule
This protocol describes the reaction of one of the primary amine groups of this compound with an N-hydroxysuccinimide (NHS) ester to form a stable amide bond.
Materials:
-
This compound
-
NHS ester-activated molecule (e.g., protein, peptide, small molecule)
-
Anhydrous, amine-free solvent (e.g., DMSO, DMF)
-
Reaction Buffer: 0.1 M phosphate buffer with 0.15 M NaCl, pH 7.2-8.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Purification system (e.g., size-exclusion chromatography (SEC) or dialysis)
Procedure:
-
Preparation of Reactants:
-
Immediately before use, dissolve the NHS ester-activated molecule in anhydrous DMSO or DMF to a final concentration of 10-20 mg/mL.
-
Dissolve the this compound in the Reaction Buffer.
-
-
Conjugation Reaction:
-
Add the dissolved NHS ester-activated molecule to the this compound solution. A 5- to 20-fold molar excess of the NHS ester is typically used.
-
The final concentration of the organic solvent should be kept below 10% (v/v) to maintain protein stability.
-
Incubate the reaction mixture for 1-2 hours at room temperature or for 2-4 hours at 4°C with gentle stirring.
-
-
Quenching the Reaction:
-
Add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM.
-
Incubate for 30 minutes at room temperature to quench any unreacted NHS ester.
-
-
Purification:
-
Purify the conjugate using SEC to separate the PEGylated product from unreacted molecules and byproducts. Alternatively, dialysis can be used for macromolecular conjugates.
-
-
Characterization:
-
Analyze the purified conjugate using SDS-PAGE, mass spectrometry (ESI-MS or MALDI-TOF), and HPLC to confirm successful conjugation and assess purity.
-
Protocol 2: EDC/NHS Coupling of a Carboxylic Acid-Containing Molecule to this compound
This two-step protocol first activates a carboxylic acid with EDC and NHS to form a semi-stable NHS ester, which then reacts with an amine group on the this compound.
Materials:
-
This compound
-
Carboxylic acid-containing molecule
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Activation Buffer: 0.1 M MES buffer, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: 0.1 M phosphate buffer, 0.15 M NaCl, pH 7.2-7.5
-
Quenching and Purification supplies as in Protocol 1
Procedure:
-
Activation of Carboxylic Acid:
-
Dissolve the carboxylic acid-containing molecule in the Activation Buffer.
-
Add EDC and NHS to the solution. A molar ratio of 1:1.2:1.2 (Carboxylic Acid:EDC:NHS) is a good starting point.
-
Incubate for 15-30 minutes at room temperature to form the NHS ester.
-
-
Conjugation Reaction:
-
Immediately add the activated carboxylic acid solution to a solution of this compound in Coupling Buffer. A 1.5- to 2-fold molar excess of the activated carboxylic acid over the amine is recommended.
-
Adjust the pH of the reaction mixture to 7.2-7.5 if necessary.
-
Incubate for 2-4 hours at room temperature with gentle stirring.
-
-
Quenching and Purification:
-
Follow steps 3 and 4 from Protocol 1 to quench the reaction and purify the conjugate.
-
-
Characterization:
-
Analyze the purified conjugate as described in Protocol 1.
-
Protocol 3: Reductive Amination of an Aldehyde-Containing Molecule with this compound
This protocol forms a stable secondary amine linkage between an aldehyde and one of the amine groups of this compound.
Materials:
-
This compound
-
Aldehyde-containing molecule
-
Sodium cyanoborohydride (NaBH3CN) or Sodium triacetoxyborohydride (NaBH(OAc)3)
-
Reaction Buffer: 0.1 M phosphate buffer, 0.15 M NaCl, pH 6.0-7.0
-
Quenching Buffer: 1 M Tris-HCl, pH 7.4
-
Purification supplies as in Protocol 1
Procedure:
-
Preparation of Reactants:
-
Dissolve the aldehyde-containing molecule and this compound in the Reaction Buffer. A slight molar excess of the amine (1.2 to 1.5-fold) is often used.
-
-
Conjugation Reaction:
-
Add the reducing agent to the reaction mixture. A 10- to 20-fold molar excess of the reducing agent over the aldehyde is recommended.
-
Incubate the reaction for 12-24 hours at room temperature with gentle stirring.
-
-
Quenching the Reaction:
-
Add the Quenching Buffer to decompose any remaining reducing agent.
-
-
Purification:
-
Purify the conjugate using an appropriate method such as SEC or dialysis.
-
-
Characterization:
-
Analyze the purified conjugate as described in Protocol 1.
-
Mandatory Visualization: Signaling Pathways and Experimental Workflows
PROTAC-Mediated Degradation of BCR-ABL
This compound is an ideal linker for the synthesis of PROTACs, which are heterobifunctional molecules that induce the degradation of a target protein. A clinically relevant example is the degradation of the BCR-ABL fusion protein, a driver of chronic myeloid leukemia (CML). A PROTAC can be designed with one end binding to BCR-ABL (e.g., using a dasatinib warhead) and the other end recruiting an E3 ubiquitin ligase, such as Von Hippel-Lindau (VHL), connected by a PEG linker.
Caption: PROTAC-mediated degradation of BCR-ABL.
Experimental Workflow for this compound Conjugation
The general workflow for a bioconjugation experiment using this compound involves several key stages, from initial reaction setup to final product analysis.
Caption: General workflow for bioconjugation.
References
Troubleshooting & Optimization
Optimizing Amino-PEG15-amine Reactions: A Technical Support Center
Welcome to the Technical Support Center for optimizing reactions with Amino-PEG15-amine. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) to ensure successful conjugation and crosslinking experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a bifunctional polyethylene glycol (PEG) derivative with a primary amine group at each end of a 15-unit PEG chain.[1] This structure makes it an excellent hydrophilic and flexible crosslinking agent. Its primary applications include:
-
Bioconjugation: Linking proteins, peptides, or other biomolecules.[1]
-
Drug Delivery: As a linker in antibody-drug conjugates (ADCs) or for nanoparticle functionalization.[1][2]
-
PROTACs: Serving as a linker to bring a target protein and an E3 ligase into proximity for targeted protein degradation.[3]
-
Surface Modification: Modifying surfaces to enhance biocompatibility and reduce non-specific binding.
Q2: What are the key reaction parameters to consider when using this compound?
The efficiency of a reaction with this compound is primarily influenced by several factors:
-
pH: The pH of the reaction buffer is critical for the reactivity of the amine groups.
-
Molar Ratio: The ratio of this compound to the target molecule(s) will determine the extent of conjugation and crosslinking.
-
Temperature: Reaction temperature affects the rate of the conjugation reaction.
-
Reaction Time: Sufficient time is necessary for the reaction to proceed to completion.
-
Buffer Composition: The choice of buffer is important to avoid competing reactions.
Q3: What type of functional groups can this compound react with?
The primary amine groups on this compound are nucleophilic and can react with a variety of electrophilic functional groups, most commonly:
-
N-hydroxysuccinimide (NHS) esters: This is a very common and efficient reaction that forms a stable amide bond. The reaction is typically performed in a pH range of 7.2-8.5.
-
Carboxylic acids: In the presence of activating agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS), this compound can form stable amide bonds with carboxylic acids.
-
Aldehydes: Through reductive amination, the amine groups can react with aldehydes to form a Schiff base, which is then reduced to a stable secondary amine linkage.
Troubleshooting Guide
Issue 1: Low or No Product Formation
| Potential Cause | Troubleshooting Steps |
| Suboptimal pH | Verify the pH of your reaction buffer. For reactions with NHS esters, a pH of 7.2-8.5 is generally recommended. For EDC/NHS coupling to carboxylic acids, a two-step process with an activation step at a lower pH (e.g., 4.5-6.0) followed by the addition of the amine at a higher pH (e.g., 7.2-7.5) can be more efficient. |
| Inactive Reagents | Use fresh, high-quality reagents. EDC and NHS esters are particularly sensitive to moisture and should be stored in a desiccator. Equilibrate reagents to room temperature before opening to prevent condensation. |
| Presence of Water | Ensure all solvents and reagents are anhydrous, especially for reactions sensitive to hydrolysis like those involving EDC/NHS. Water can hydrolyze the activated ester intermediate. |
| Incorrect Molar Ratio | Optimize the molar ratio of this compound to your target molecule. A common starting point is a 10- to 20-fold molar excess of the PEG reagent. |
| Incompatible Buffer | Avoid buffers containing primary amines, such as Tris or glycine, as they will compete with your target molecule for reaction with the PEG linker. Phosphate-buffered saline (PBS) is a commonly used alternative. |
Issue 2: Formation of Aggregates or Precipitates
| Potential Cause | Troubleshooting Steps |
| Hydrophobicity of Conjugate | While the PEG linker is hydrophilic, the conjugated molecule may be hydrophobic, leading to aggregation. The PEG linker can help to mitigate this. Consider using a longer PEG chain if aggregation is a persistent issue. |
| Over-crosslinking | An excess of the crosslinker or inappropriate reaction conditions can lead to the formation of large, insoluble aggregates. Optimize the molar ratio and reaction time to control the degree of crosslinking. |
| Incorrect pH | The pH can affect the solubility of the reactants and the final product. Ensure the pH of the buffer is appropriate for maintaining the solubility of all components. |
Issue 3: Difficulty in Purifying the Final Product
| Potential Cause | Troubleshooting Steps |
| Similar Properties of Reactants and Products | The amphipathic nature of PEGylated molecules can make purification challenging. |
| Presence of Side Products | Side reactions, such as the formation of N-acylurea in EDC/NHS couplings, can complicate purification. |
| Choice of Purification Method | Common purification techniques for PEGylated molecules include: - Size Exclusion Chromatography (SEC): To separate based on size. - Reverse-Phase Chromatography (RPC): Effective for separating molecules with different polarities. - Dialysis: To remove small molecule impurities. |
Quantitative Data on Reaction Parameters
Optimizing the reaction conditions is crucial for achieving high yields and the desired degree of conjugation. The following tables provide a summary of how different parameters can affect the reaction outcome.
Table 1: Effect of pH on Reaction Efficiency
| pH | Reaction with NHS Ester | Reaction with Carboxylic Acid (with EDC/NHS) |
| 5.0 - 6.0 | Low efficiency; amine groups are protonated. | Optimal for activation of the carboxylic acid with EDC/NHS. |
| 6.0 - 7.0 | Moderate efficiency. | Suboptimal for amine coupling. |
| 7.2 - 8.5 | Optimal range for efficient amide bond formation. | Optimal for the reaction of the activated ester with the amine. |
| > 8.5 | High efficiency, but hydrolysis of the NHS ester is also rapid, reducing the available active reagent. | Increased risk of side reactions and hydrolysis. |
Table 2: Effect of Molar Ratio on Degree of Conjugation
| Molar Ratio (PEG : Target) | Expected Outcome | Considerations |
| 1:1 to 5:1 | Lower degree of conjugation; may result in a mix of mono- and di-conjugated products. | Useful for initial optimization to avoid over-modification. |
| 10:1 to 20:1 | Generally recommended starting range for efficient conjugation. | Balances good yield with manageable excess reagent to be removed during purification. |
| > 20:1 | Higher degree of conjugation, but may lead to increased non-specific binding and difficulties in purification. | May be necessary for less reactive target molecules. |
Table 3: Effect of Temperature and Time on Reaction
| Temperature | Reaction Time | Expected Outcome |
| 4°C | 12 - 24 hours | Slower reaction rate, but can be beneficial for sensitive molecules to minimize degradation. |
| Room Temperature (20-25°C) | 2 - 12 hours | A good starting point for many reactions. Balances reaction speed with stability. |
| 37°C | 1 - 4 hours | Faster reaction rate, but may increase the risk of protein denaturation or side reactions. |
Experimental Protocols
Protocol 1: Crosslinking Two Proteins (Protein A and Protein B) with this compound using EDC/NHS Chemistry
This protocol describes the crosslinking of a protein with available carboxylic acid groups (Protein A) to a protein with available amine groups (Protein B) using this compound as a linker.
Materials:
-
Protein A (with carboxyl groups)
-
Protein B (with amine groups)
-
This compound
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: 100 mM Phosphate Buffer, 150 mM NaCl, pH 7.5
-
Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Glycine
-
Desalting columns or dialysis equipment
Procedure:
-
Preparation of Reactants:
-
Dissolve Protein A in Activation Buffer.
-
Dissolve this compound in Coupling Buffer.
-
Dissolve Protein B in Coupling Buffer.
-
Prepare fresh solutions of EDC and NHS in Activation Buffer immediately before use.
-
-
Activation of Carboxyl Groups on Protein A:
-
To the solution of Protein A, add EDC (e.g., final concentration of 2-10 mM) and NHS (e.g., final concentration of 5-20 mM).
-
Incubate the reaction for 15-30 minutes at room temperature.
-
-
Conjugation with this compound:
-
Immediately after activation, add the this compound solution to the activated Protein A solution. A 10-fold molar excess of this compound over Protein A is a good starting point.
-
Adjust the pH of the reaction mixture to 7.5 with the Coupling Buffer if necessary.
-
Incubate for 2 hours at room temperature with gentle stirring.
-
-
Purification of Protein A-PEG-Amine:
-
Remove excess EDC, NHS, and unreacted this compound using a desalting column or dialysis against the Coupling Buffer.
-
-
Activation of the Second Arm of the PEG Linker (if necessary, e.g., to react with another carboxyl group):
-
This step is not necessary if Protein B has amine groups.
-
-
Conjugation to Protein B:
-
Add the purified Protein A-PEG-Amine to the Protein B solution.
-
Incubate for 2 hours at room temperature with gentle stirring.
-
-
Quenching the Reaction:
-
Add the Quenching Solution to a final concentration of 50 mM to stop the reaction by consuming any remaining active groups.
-
Incubate for 15-30 minutes.
-
-
Final Purification:
-
Purify the final crosslinked product using an appropriate chromatography method, such as size exclusion chromatography (SEC), to separate the crosslinked conjugate from unreacted proteins.
-
Protocol 2: Analysis of Conjugation Efficiency by SDS-PAGE
-
Collect aliquots of the reaction mixture at different time points (e.g., 0, 30, 60, 120 minutes).
-
Mix the aliquots with SDS-PAGE loading buffer (with a reducing agent if necessary).
-
Run the samples on an appropriate percentage polyacrylamide gel.
-
Stain the gel with a suitable protein stain (e.g., Coomassie Blue).
-
Analyze the gel for the appearance of new, higher molecular weight bands corresponding to the PEGylated and crosslinked products. The disappearance of the starting protein bands can also indicate the progress of the reaction.
Visualizations
Caption: Experimental workflow for crosslinking two proteins using this compound.
Caption: Role of a PEG linker in a PROTAC's mechanism of action.
References
Common problems in Amino-PEG15-amine conjugation reactions
Welcome to the technical support center for Amino-PEG15-amine conjugation reactions. This guide provides answers to frequently asked questions and detailed troubleshooting for common problems encountered during the experimental process. This compound is a homobifunctional PEG linker with primary amine groups at both ends, making it a versatile tool for crosslinking molecules, surface modification, and creating antibody-drug conjugates (ADCs).[1] This guide is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for reacting this compound with NHS esters?
The optimal pH for reacting primary amines with N-hydroxysuccinimide (NHS) esters is typically between 7.2 and 8.5.[2][3] While the reaction rate with amines increases at higher pH values, the competing hydrolysis of the NHS ester also accelerates significantly.[2] For example, the half-life of an NHS ester can decrease from hours at pH 7.0 to just minutes at pH 8.6.[2] Therefore, a pH range of 7.2-8.0 is often a good starting point to balance conjugation efficiency and reagent stability.
Q2: Which buffers should I use for my conjugation reaction?
It is critical to use an amine-free buffer. Buffers containing primary amines, such as Tris (TBS) or glycine, will compete with your target molecule for reaction with the NHS ester, leading to significantly lower yields of the desired conjugate. Recommended buffers include phosphate-buffered saline (PBS), HEPES, borate, or carbonate-bicarbonate buffers.
Q3: My protein is aggregating after adding the PEG linker. What can I do?
Protein aggregation during PEGylation can be caused by several factors, including intermolecular cross-linking due to the bifunctional nature of this compound, high protein concentrations, and suboptimal reaction conditions (pH, temperature) that affect protein stability. To mitigate aggregation:
-
Optimize Molar Ratio: Start with a lower molar ratio of PEG to your target molecule and empirically determine the optimal ratio.
-
Control Protein Concentration: Working with lower protein concentrations can reduce the likelihood of intermolecular cross-linking.
-
Add Stabilizing Excipients: Consider adding stabilizers like sucrose (5-10%), arginine (50-100 mM), or low concentrations of non-ionic surfactants (e.g., Polysorbate 20) to the reaction buffer.
-
Ensure Monomeric Protein: Verify that your starting protein sample is free of pre-existing aggregates, which can act as seeds for further aggregation.
Q4: How do I stop or "quench" the conjugation reaction?
The reaction can be stopped by adding a quenching reagent that contains a high concentration of primary amines. Common quenching buffers include Tris or glycine. This will consume any unreacted NHS-ester activated molecules, preventing further reaction.
Q5: What is the best way to purify my PEGylated conjugate?
The choice of purification method depends on the size and properties of the conjugate and the unreacted components.
-
Size Exclusion Chromatography (SEC): This is a primary method for separating PEGylated proteins from unreacted native proteins and low molecular weight by-products, as PEGylation increases the hydrodynamic radius of the molecule.
-
Ion-Exchange Chromatography (IEX): This technique is highly effective and often the method of choice. The PEG chains can shield surface charges on a protein, altering its binding properties and allowing for the separation of PEGylated species from unreacted protein, and even positional isomers.
-
Hydrophobic Interaction Chromatography (HIC): While less common due to potential interactions between PEG and the HIC media, it can be a useful polishing step after initial purification by IEX.
Experimental Workflow and Reaction Pathway
The following diagrams illustrate a typical experimental workflow for this compound conjugation and the chemical reaction pathway when using an NHS-ester activated molecule.
References
How to improve the yield of Amino-PEG15-amine products
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of Amino-PEG15-amine, ultimately aiming to improve product yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for preparing this compound?
A common and effective method for synthesizing this compound is a two or three-step process starting from PEG15-diol. The hydroxyl end-groups of the polyethylene glycol are first activated by converting them into better leaving groups, such as mesylates or tosylates. This is typically followed by nucleophilic substitution with an amine source. A widely used three-step strategy involves the conversion of the hydroxyl groups to azides via a mesylate intermediate, followed by reduction to the desired amine. This method is often favored due to its high efficiency and the generation of high-purity products.[1]
Q2: What are the critical reaction parameters that influence the yield of this compound?
Several parameters are crucial for maximizing the yield of this compound. These include:
-
Purity of Starting Materials: The purity of the initial PEG15-diol and all reagents is critical. Water content in the starting PEG can interfere with the initial activation step.[2]
-
Stoichiometry of Reagents: The molar ratios of the reagents, particularly the activating agent (e.g., methanesulfonyl chloride) and the amine source, should be carefully controlled to ensure complete conversion and minimize side reactions.
-
Reaction Temperature: Temperature control is essential throughout the synthesis. For instance, the mesylation reaction is often carried out at low temperatures to prevent side reactions, while the subsequent amination or azide reduction steps may require elevated temperatures to proceed to completion.[1]
-
Solvent Choice: The use of appropriate anhydrous solvents is critical to prevent hydrolysis of intermediates and ensure the solubility of all reactants.[3]
-
Reaction Monitoring: Close monitoring of the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is vital to determine the optimal reaction time and ensure complete conversion.[4]
Q3: How can I purify the final this compound product effectively?
Effective purification is crucial to remove unreacted reagents, byproducts, and partially modified PEG species. Common purification methods include:
-
Precipitation: The product can often be precipitated from the reaction mixture by adding a non-solvent, such as cold diethyl ether. This is a useful initial step to separate the polymer from many small-molecule impurities.
-
Ion-Exchange Chromatography (IEX): This is a powerful technique for purifying PEG-amines. It separates molecules based on their charge, and it can effectively separate the desired diamino-PEG from mono-amino-PEG and unreacted PEG-diol.
-
Size-Exclusion Chromatography (SEC): SEC can be used to separate the product based on its molecular size, which is particularly useful for removing smaller impurity molecules.
Q4: Which analytical techniques are recommended for characterizing the final this compound product?
To confirm the identity, purity, and yield of the final product, a combination of analytical techniques is recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR are essential for confirming the chemical structure and the successful conversion of the end groups. Quantitative NMR (qNMR) is a highly accurate method for determining the purity of the final product.
-
Mass Spectrometry (MS): Techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS can be used to confirm the molecular weight of the PEG derivative and verify the end-group functionalization.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to identify the presence of key functional groups, such as the disappearance of the hydroxyl peak and the appearance of amine-related peaks.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Activated PEG Intermediate (e.g., PEG-dimesylate) | - Incomplete reaction due to insufficient activating agent.- Presence of water in the starting PEG-diol or solvent, leading to hydrolysis of the activating agent.- Suboptimal reaction temperature. | - Increase the molar excess of the activating agent (e.g., methanesulfonyl chloride) and base (e.g., triethylamine).- Ensure all starting materials and solvents are rigorously dried. Drying PEG under vacuum at elevated temperatures or by azeotropic distillation is recommended.- Perform the reaction at the recommended low temperature (e.g., 0 °C) to minimize side reactions. |
| Incomplete Amination or Azide Reduction | - Insufficient amination reagent (e.g., ammonia, sodium azide) or reducing agent (for the azide route).- Steric hindrance, especially with larger PEG molecules.- Reaction time is too short. | - Use a large excess of the amination or reducing agent.- Increase the reaction temperature and/or extend the reaction time. Monitor the reaction progress by TLC or LC-MS to determine the point of completion.- For the azide reduction, ensure the catalyst (if used, e.g., Pd/C) is active and used in the correct amount. |
| Presence of Mono-substituted PEG in the Final Product | - Incomplete conversion at one of the PEG terminals during the activation or amination step. | - Optimize the stoichiometry of reagents and reaction conditions to drive the reaction to completion.- Employ purification techniques that can separate based on charge, such as ion-exchange chromatography, to isolate the desired di-substituted product. |
| Product is Difficult to Purify | - The product may be highly polar and amphoteric, leading to issues with standard silica gel chromatography.- Formation of closely related byproducts that are difficult to separate. | - For column chromatography, consider using a modified eluent containing a small amount of a basic modifier (e.g., 0.5-1% triethylamine) to reduce tailing on silica gel. Alternatively, use a different stationary phase like neutral or basic alumina.- Utilize ion-exchange chromatography for more effective separation of charged species. |
| Discrepancy in Purity Measurement between Different Analytical Methods | - Different analytical techniques have varying sensitivities to different impurities.- For qNMR, inaccurate integration or the presence of overlapping signals can lead to erroneous purity values. | - Use a combination of orthogonal analytical methods (e.g., qNMR, LC-MS, and HPLC) for a comprehensive purity assessment.- For qNMR, ensure proper experimental setup, including sufficient relaxation delays and the use of a certified internal standard. Select non-overlapping signals for accurate integration. |
Experimental Protocols
Protocol 1: Synthesis of this compound via the Azide Intermediate
This protocol is a three-step process that generally provides high yields and purity.
Step 1: Mesylation of PEG15-diol
-
Dry PEG15-diol (1 equivalent) under high vacuum at 80-100°C for several hours to remove any residual water.
-
Dissolve the dried PEG15-diol in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to 0°C in an ice bath.
-
Add triethylamine (TEA) (2.2-2.5 equivalents) dropwise to the solution while stirring.
-
Slowly add methanesulfonyl chloride (2.2-2.5 equivalents) dropwise to the reaction mixture.
-
Allow the reaction to stir at 0°C for 1-2 hours and then at room temperature overnight.
-
Monitor the reaction progress by TLC or ¹H NMR.
-
Once the reaction is complete, filter the mixture to remove the triethylamine hydrochloride salt.
-
Precipitate the PEG-dimesylate product by adding the filtrate to cold diethyl ether.
-
Collect the precipitate by filtration and dry it under vacuum.
Step 2: Azidation of PEG-dimesylate
-
Dissolve the dried PEG-dimesylate (1 equivalent) in dimethylformamide (DMF).
-
Add sodium azide (NaN₃) (5-10 equivalents) to the solution.
-
Heat the reaction mixture to 80-100°C and stir for 24-48 hours.
-
Monitor the reaction by FTIR (disappearance of the mesylate peak and appearance of the azide peak) or ¹H NMR.
-
After completion, cool the mixture to room temperature and precipitate the PEG-diazide product by adding the solution to cold water or diethyl ether.
-
Collect the product by filtration and dry it under vacuum.
Step 3: Reduction of PEG-diazide to this compound
-
Dissolve the PEG-diazide (1 equivalent) in a suitable solvent such as methanol, ethanol, or THF.
-
Add a reducing agent. Common choices include:
-
Triphenylphosphine (Staudinger Reduction): Add triphenylphosphine (2.2-2.5 equivalents) and stir at room temperature, followed by the addition of water.
-
Sodium Borohydride: Add sodium borohydride in the presence of a catalyst like cobalt(II) chloride.
-
Catalytic Hydrogenation: Use a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.
-
-
Stir the reaction at room temperature or with gentle heating until the reaction is complete (monitored by FTIR or ¹H NMR).
-
Remove the solvent under reduced pressure.
-
Purify the resulting this compound by precipitation, dialysis, or ion-exchange chromatography.
Protocol 2: Purification of this compound by Cation Exchange Chromatography
-
Resin Selection and Equilibration:
-
Choose a strong or weak cation exchange resin.
-
Pack the chromatography column with the selected resin.
-
Equilibrate the column with a low ionic strength buffer at a pH below the pKa of the primary amine groups (e.g., a buffer with a pH of 4-5).
-
-
Sample Preparation and Loading:
-
Dissolve the crude this compound in the equilibration buffer.
-
Ensure the sample is free of particulates by filtering it through a 0.45 µm filter.
-
Load the sample onto the equilibrated column.
-
-
Washing:
-
Wash the column with several column volumes of the equilibration buffer to remove any unbound impurities.
-
-
Elution:
-
Elute the bound product using a salt gradient (e.g., 0-1 M NaCl) or a pH gradient. The positively charged this compound will interact with the negatively charged resin, and increasing the salt concentration or pH will disrupt this interaction, leading to elution.
-
The desired diamino-PEG will typically elute at a higher salt concentration than any remaining mono-amino or unreacted PEG.
-
-
Fraction Collection and Analysis:
-
Collect fractions and analyze them by TLC, HPLC, or a protein assay (if applicable) to identify the fractions containing the pure product.
-
Pool the pure fractions.
-
-
Desalting:
-
Remove the salt from the purified product by dialysis or using a desalting column.
-
Lyophilize the desalted solution to obtain the pure this compound as a solid.
-
Visualizations
References
- 1. A Facile Strategy for the High Yielding, Quantitative Conversion of Polyglycol End-Groups to Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. US7301003B2 - Method of preparing polymers having terminal amine groups - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
Troubleshooting low labeling efficiency with Amino-PEG15-amine
This guide provides troubleshooting and frequently asked questions for researchers experiencing low labeling or conjugation efficiency when using Amino-PEG15-amine as a homobifunctional linker.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a homobifunctional crosslinker containing two primary amine (-NH2) groups on either end of a 15-unit polyethylene glycol (PEG) chain. It does not label molecules by itself. Instead, it acts as a flexible, hydrophilic spacer to connect two other molecules that have been activated with amine-reactive functional groups, most commonly N-hydroxysuccinimide (NHS) esters. The primary amines of the PEG linker react with the NHS esters on the target molecules to form stable amide bonds.[1]
Q2: What are the most common causes of low conjugation efficiency?
Low efficiency in a two-step conjugation involving an amino-PEG linker typically stems from three main areas:
-
Reagent Quality and Handling: The amine-reactive groups (e.g., NHS esters) on your molecules of interest are highly susceptible to hydrolysis and degradation if exposed to moisture.[2][3]
-
Reaction Conditions: Suboptimal pH, the presence of competing nucleophiles in buffers, incorrect molar ratios, and low reactant concentrations can significantly reduce yield.[4][5]
-
Target Molecule Issues: The target sites on your protein or molecule may be sterically hindered, or the molecule itself may have poor stability under the required reaction conditions.
Q3: What is the optimal pH for reacting an NHS-ester-activated molecule with this compound?
The reaction between an NHS ester and a primary amine is most efficient at a pH range of 7.2 to 8.5. While a more alkaline pH increases the reaction rate, it also dramatically accelerates the hydrolysis of the NHS ester, which competes with the desired conjugation reaction. The half-life of an NHS ester can decrease from hours at pH 7 to just minutes at pH 8.6. Therefore, a common starting point is a phosphate, borate, or HEPES buffer at pH 7.4-8.0.
Q4: Which buffers and reagents should I avoid?
It is critical to avoid buffers containing primary amines, as they will compete with the this compound for reaction with your NHS-ester-activated molecule.
-
Avoid: Tris (TBS), glycine, ammonium salts, and any other primary amine-containing buffers.
-
Use: Phosphate-buffered saline (PBS), HEPES, MES, or borate buffers.
Troubleshooting Guide for Low Labeling Efficiency
Problem 1: Very Low to No Conjugate Detected
If you are seeing little to no formation of your desired final product, review these critical checkpoints.
Troubleshooting Logic for No Conjugation
Caption: Decision tree for initial troubleshooting of failed conjugation.
| Possible Cause | Recommended Solution |
| Degraded NHS-Ester Reagent | The NHS-ester moiety is highly sensitive to moisture and will hydrolyze, rendering it inactive. Always use high-quality reagents stored in a desiccator at -20°C. Allow the vial to warm completely to room temperature before opening to prevent moisture condensation. Prepare stock solutions in anhydrous DMSO or DMF immediately before use and discard any unused portion. |
| Interfering Buffer Components | Buffers containing primary amines (e.g., Tris, glycine) will react with the NHS ester, quenching the reaction. Ensure your molecule of interest and the this compound are in an amine-free buffer such as PBS, HEPES, or Borate at pH 7.2-8.5. |
| Incorrect pH | The reaction is pH-dependent. If the pH is too low (<7), the reaction will be extremely slow. If it is too high (>9), hydrolysis of the NHS ester will dominate. Verify the pH of your reaction buffer. |
Problem 2: Low Yield of Conjugated Product
If the reaction is working but the efficiency is poor, optimization of the reaction parameters is necessary.
Key Parameters for Optimization
| Parameter | Recommendation | Rationale |
| Molar Ratio | Start with a 10- to 20-fold molar excess of the this compound linker over the NHS-ester activated molecule. | A molar excess of the linker helps to drive the reaction to completion. For dilute protein solutions, a greater molar excess may be required to achieve a high degree of labeling. |
| Concentration | Maintain a protein/molecule concentration of 1-10 mg/mL if possible. | Higher reactant concentrations favor the desired bimolecular conjugation reaction over the competing unimolecular hydrolysis of the NHS ester. |
| Reaction Time & Temp | Incubate for 30-60 minutes at room temperature or 2 hours on ice. | Lower temperatures (4°C) can help minimize hydrolysis of the NHS ester over longer reaction times, which may be beneficial for sensitive proteins. |
| Solvent Concentration | If using DMSO or DMF to dissolve reagents, ensure the final concentration in the reaction does not exceed 10% (v/v). | High concentrations of organic solvents can denature proteins and alter reaction kinetics. |
Experimental Protocols
Protocol 1: General Two-Step Protein-Protein Conjugation via this compound
This protocol describes a general workflow for conjugating Protein A (activated with an NHS ester) to Protein B (also activated with an NHS ester) using this compound as the linker.
Conjugation Workflow Diagram
Caption: Workflow for two-step bioconjugation using a diamine linker.
Methodology:
-
Buffer Exchange: Ensure your NHS-ester activated "Protein A" is in an amine-free buffer (e.g., 0.1 M phosphate, 0.15 M NaCl, pH 7.5).
-
First Conjugation Reaction:
-
Prepare a 10 mM stock solution of this compound in the same amine-free buffer.
-
Add a 20-fold molar excess of the this compound solution to the "Protein A" solution.
-
Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Purification:
-
Remove the unreacted this compound and reaction byproducts. This is a critical step to prevent the linker from cross-linking "Protein B" to itself in the next step.
-
Use size exclusion chromatography (SEC) or dialysis (with an appropriate MWCO) to purify the "Protein A-PEG-Amine" conjugate.
-
-
Second Conjugation Reaction:
-
Combine the purified "Protein A-PEG-Amine" with your NHS-ester activated "Protein B" at a 1:1 or 1:1.5 molar ratio in amine-free buffer (pH 7.5).
-
Incubate for 2 hours at room temperature or overnight at 4°C.
-
-
Quenching (Optional): Add an amine-containing buffer like Tris to a final concentration of 20-50 mM to quench any unreacted NHS esters. Incubate for 15-30 minutes.
-
Final Purification: Purify the final conjugate "Protein A-PEG-Protein B" using SEC or another appropriate chromatography method to remove unreacted components.
Protocol 2: Quantification of Labeling Efficiency by SDS-PAGE
A simple way to assess conjugation efficiency is to observe the shift in molecular weight using SDS-PAGE.
Methodology:
-
Sample Preparation: Collect aliquots from your reaction before conjugation (T=0), after the first conjugation/purification step, and after the final conjugation step.
-
SDS-PAGE Analysis:
-
Run the samples on an appropriate percentage polyacrylamide gel under reducing conditions.
-
Include molecular weight markers and controls of the unconjugated starting proteins.
-
-
Visualization: Stain the gel with a protein stain (e.g., Coomassie Blue).
-
Interpretation:
-
Successful conjugation of the PEG linker and the second protein will result in a distinct band shift to a higher molecular weight compared to the starting protein.
-
The intensity of the new, higher molecular weight band relative to the unconjugated band can be used to estimate the efficiency of the reaction. Densitometry software can provide a more quantitative analysis.
-
References
Preventing aggregation during Amino-PEG15-amine labeling
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering aggregation issues during protein labeling with Amino-PEG15-amine.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why might it cause aggregation?
This compound is a homobifunctional crosslinker, meaning it has a reactive amine group at both ends of a 15-unit polyethylene glycol (PEG) chain.[1][2][3] This structure allows it to connect two different molecules or, problematically, two molecules of the same protein. This intermolecular cross-linking is a primary cause of protein aggregation and the formation of insoluble precipitates during labeling experiments.[1]
Q2: My protein solution became cloudy immediately after adding the this compound reagent. What happened?
Immediate cloudiness or precipitation upon adding the labeling reagent is often due to several factors:
-
High Protein Concentration: At high concentrations, protein molecules are closer together, increasing the probability of intermolecular cross-linking.[1]
-
Localized High Reagent Concentration: If the PEG reagent is not added slowly and with gentle mixing, localized high concentrations can cause rapid, uncontrolled cross-linking and precipitation.
-
Poor Reagent Solubility: this compound may have limited aqueous solubility. Adding it directly as a solid or from a concentrated stock can cause it to precipitate, which can act as a seed for protein aggregation.
Q3: How can I prevent aggregation before it starts?
Proactive measures are key to preventing aggregation. Consider the following before starting your labeling reaction:
-
Optimize Protein Concentration: It is often beneficial to work with a lower protein concentration (e.g., 1-5 mg/mL) to reduce the chances of molecules interacting after being activated by the crosslinker.
-
Control Reaction Temperature: Performing the reaction at a lower temperature, such as 4°C, can slow down the reaction rate. This provides more control and can favor the desired modification over the formation of large aggregates.
-
Use Stabilizing Additives: Incorporating stabilizing excipients into your buffer can significantly improve protein solubility. Common additives include glycerol (5-20%), arginine (50-100 mM), sucrose (5-10%), or low concentrations of non-ionic surfactants like Polysorbate 20 (0.01-0.05%).
Q4: What are the optimal buffer conditions for this compound labeling?
The choice of buffer is critical for maintaining protein stability and controlling the labeling reaction.
-
pH: For reactions targeting primary amines (like the N-terminus or lysine residues), a pH between 7.2 and 8.5 is generally recommended. However, since proteins are often least soluble at their isoelectric point (pI), ensure your buffer pH is at least one unit above or below your protein's pI.
-
Buffer Type: Use a non-nucleophilic buffer, such as Phosphate Buffered Saline (PBS) or HEPES, to avoid competition with the intended labeling reaction. Avoid buffers containing primary amines like Tris.
-
Ionic Strength: The salt concentration can affect protein stability. It may be necessary to screen different salt concentrations to find the optimal condition for your specific protein.
Q5: How do I choose the right molar ratio of this compound to my protein?
The molar ratio of the crosslinker to the protein is a critical parameter to optimize.
-
Start with a Titration: Begin with a range of molar excess ratios, for example, from 5:1 to 20:1 (PEG:protein).
-
Analyze the Results: Over-labeling is a common cause of aggregation as it can alter the protein's surface charge and lead to insolubility. After running small-scale reactions at different ratios, analyze the degree of labeling and the amount of aggregation to determine the optimal ratio that provides sufficient labeling without causing precipitation.
Troubleshooting Guide
If you are currently experiencing aggregation, this guide provides a systematic approach to identify and solve the problem.
Initial Assessment of Aggregation
-
Visual Inspection: Look for turbidity, cloudiness, or visible precipitates in your reaction tube.
-
UV-Vis Spectroscopy: An increase in absorbance around 350 nm can indicate the presence of light-scattering aggregates.
-
Dynamic Light Scattering (DLS): This technique can detect soluble aggregates and provide information on their size distribution.
-
Size Exclusion Chromatography (SEC): The appearance of high-molecular-weight species eluting in or near the void volume is a clear indicator of aggregation.
Troubleshooting Workflow Diagram
The following diagram outlines a step-by-step process for troubleshooting aggregation during your labeling experiment.
Optimization of Labeling Parameters
Systematically optimizing your reaction conditions is the most effective way to prevent aggregation. Use the following table as a guide to design your optimization experiments.
| Parameter | Standard Range | High Aggregation Risk | Low Aggregation Risk | Recommendation |
| Protein Concentration | 1 - 10 mg/mL | > 5 mg/mL | 1 - 2 mg/mL | Start with a lower concentration to minimize intermolecular interactions. |
| PEG:Protein Molar Ratio | 2:1 to 50:1 | > 20:1 | 2:1 to 10:1 | Perform a titration to find the lowest ratio that achieves the desired labeling. |
| Reaction Temperature | 4°C - 25°C | 25°C (Room Temp) | 4°C (On Ice) | Lower temperatures slow the reaction, allowing for more control. |
| Reaction pH | 7.2 - 8.5 | At or near protein's pI | At least 1 unit away from pI | Ensure the protein is stable and soluble at the chosen pH. |
| Additives | None | None | Arginine, Sucrose, Glycerol, Polysorbate 20 | Add stabilizers to the buffer to improve protein solubility. |
Detailed Experimental Protocol
This protocol provides a starting point for labeling a protein with this compound. It is crucial to optimize these conditions for your specific protein and application.
Materials and Preparation
-
Protein Solution: Prepare your protein in an amine-free buffer (e.g., PBS or HEPES, pH 7.5-8.0) at a concentration of 1-2 mg/mL. Ensure the protein is well-purified and free of aggregates before starting.
-
This compound Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMSO to a concentration of 10-20 mM.
-
Quenching Buffer: Prepare a 1 M stock solution of Tris-HCl or Glycine, pH 7.5.
-
Stabilizing Additives (Optional): Prepare stock solutions of Arginine (1 M), Glycerol (50% v/v), or Polysorbate 20 (1% v/v).
Labeling Reaction Workflow
Step-by-Step Procedure
-
Buffer Exchange: Ensure your protein is in the appropriate amine-free buffer at the desired concentration.
-
Add Stabilizers (Optional): If using stabilizing additives, add them to the protein solution and mix gently.
-
Initiate Labeling: Calculate the volume of the this compound stock solution needed to achieve the desired molar excess. Add the stock solution dropwise to the protein solution while gently stirring or vortexing. This prevents localized high concentrations that can lead to precipitation.
-
Incubation: Incubate the reaction for 1-2 hours at room temperature or for 2-4 hours at 4°C with gentle mixing. Protect from light if any components are light-sensitive.
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. This will consume any unreacted PEG reagent. Incubate for an additional 30 minutes.
-
Purification: Remove unreacted PEG, quenching reagent, and any aggregates by using a desalting column, size exclusion chromatography (SEC), or dialysis against a suitable storage buffer.
-
Analysis: Characterize the final conjugate to determine the degree of labeling and assess the presence of any remaining aggregates using the methods described in the troubleshooting guide.
References
Technical Support Center: Purification of Amino-PEG15-amine Conjugates
This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of Amino-PEG15-amine conjugates. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound conjugates?
A1: The most common purification methods for this compound conjugates leverage differences in size, charge, and hydrophobicity between the conjugate and unconjugated materials. Key techniques include:
-
Size-Exclusion Chromatography (SEC): Effective for separating the larger conjugate from smaller, unreacted PEG linkers and other reagents.[]
-
Ion Exchange Chromatography (IEX): Separates molecules based on differences in their net charge. The PEG chains can shield charges on the surface of the conjugated molecule, altering its interaction with the IEX resin compared to the unconjugated molecule.[]
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): A high-resolution technique that separates based on hydrophobicity. It is particularly useful for purifying peptides and smaller biomolecules.[][2]
-
Dialysis/Ultrafiltration: These methods use semi-permeable membranes with a specific molecular weight cutoff (MWCO) to separate the larger conjugate from smaller impurities.[2]
Q2: How do I choose the best purification method for my specific this compound conjugate?
A2: The optimal purification method depends on several factors, including the properties of the molecule conjugated to the this compound, the nature of the impurities, and the desired final purity.
-
For large biomolecule conjugates (e.g., proteins, antibodies), Size-Exclusion Chromatography (SEC) is often the most straightforward and effective method for removing small, unconjugated PEG linkers.
-
If the conjugation significantly alters the overall charge of the target molecule, Ion Exchange Chromatography (IEX) can provide high-resolution separation.
-
For smaller conjugates or when high purity is critical, Reverse-Phase HPLC (RP-HPLC) is often the method of choice due to its high resolving power.
-
Dialysis or ultrafiltration is a simple method for removing small molecule impurities, but it may not be sufficient for removing all unconjugated starting material if it is close in size to the product.
Q3: What analytical techniques can I use to assess the purity of my this compound conjugate?
A3: Several techniques can be used to evaluate the purity of the final product:
-
High-Performance Liquid Chromatography (HPLC): Both SEC-HPLC and RP-HPLC can be used to assess purity and quantify the amount of conjugate versus impurities.
-
Mass Spectrometry (MS): Provides confirmation of the molecular weight of the conjugate and can help identify impurities.
-
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): Useful for protein conjugates, where a shift in molecular weight after conjugation can be visualized.
-
Capillary Electrophoresis (CE): Can separate PEGylated proteins based on their degree of PEGylation.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of this compound conjugates.
Size-Exclusion Chromatography (SEC)
| Problem | Possible Cause | Solution |
| Poor separation of conjugate and unconjugated PEG linker | Inappropriate column choice. | Select a desalting column with a suitable exclusion limit for your conjugate's size (e.g., Sephadex G-25 or G-50 for larger biomolecules). |
| Sample volume is too large. | The sample volume should ideally be between 10-30% of the total column bed volume for optimal resolution. | |
| Low recovery of the conjugate | Non-specific binding to the column matrix. | Ensure the column is properly equilibrated with the running buffer. Consider using a buffer with a slightly higher ionic strength. |
| The conjugate is precipitating on the column. | Verify the solubility of your conjugate in the chosen buffer. You may need to adjust the pH or add solubilizing agents. |
Reverse-Phase HPLC (RP-HPLC)
| Problem | Possible Cause | Solution |
| Broad peaks | Non-optimal chromatographic conditions. | Increase the column temperature to improve slow kinetics on the stationary phase. |
| Column overload. | Reduce the amount of sample injected onto the column. | |
| Poor separation | Inappropriate column chemistry. | Experiment with different stationary phases (e.g., C8 instead of C18) to alter the separation selectivity. |
| Suboptimal gradient. | Optimize the elution gradient to better resolve the conjugate from impurities. | |
| No or poor UV signal | PEG itself does not have a strong UV chromophore. | Use a detector suitable for non-UV active compounds, such as an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD). Mass Spectrometry (MS) can also be used for detection and mass confirmation. |
Dialysis / Ultrafiltration
| Problem | Possible Cause | Solution |
| Unconjugated linker still present after dialysis | Incorrect Molecular Weight Cutoff (MWCO) of the membrane. | For a small linker, use a dialysis membrane with a low MWCO (e.g., 1 kDa or 3 kDa) to ensure the linker can pass through while retaining the larger conjugate. |
| Insufficient dialysis time or buffer volume. | Dialyze for an extended period (e.g., overnight) with at least two to three changes of a large volume of dialysis buffer (at least 100 times the sample volume). | |
| Loss of conjugated biomolecule | The conjugate is passing through the membrane. | Ensure the MWCO of the membrane is significantly smaller than the molecular weight of your conjugate. |
| Non-specific binding to the membrane. | Pre-condition the membrane according to the manufacturer's instructions. Consider using a membrane material known for low protein binding, such as regenerated cellulose. |
Experimental Protocols
General Protocol for SEC Purification
This protocol is suitable for removing small, unconjugated this compound linkers from a much larger biomolecule conjugate.
-
Column Equilibration: Equilibrate the desalting column with at least 5 column volumes of the desired buffer. This removes any storage solution and ensures the column is conditioned for the separation.
-
Sample Application: Allow the buffer to drain from the column until it reaches the top of the column bed. Carefully apply the reaction mixture to the top of the column bed. The sample volume should be between 10-30% of the column bed volume for optimal separation.
-
Elution: Once the sample has entered the column bed, add the elution buffer to the top of the column.
-
Fraction Collection: Begin collecting fractions immediately. The larger conjugated biomolecule will elute first in the void volume, while the smaller unconjugated linker will be retained longer and elute in later fractions.
-
Fraction Analysis: Analyze the collected fractions for the presence of your biomolecule (e.g., by measuring absorbance at 280 nm for proteins) and the unconjugated linker if a suitable detection method is available. Pool the fractions containing the purified conjugate.
General Protocol for RP-HPLC Purification
This protocol provides a starting point for the purification of this compound conjugates. Optimization will be required based on the specific conjugate and HPLC system.
-
Sample Preparation: Dissolve the crude reaction mixture in a suitable solvent, preferably the initial mobile phase. Filter the sample through a 0.22 µm or 0.45 µm filter before injection.
-
Column and Mobile Phase:
-
Column: A C18 or C8 column is a good starting point.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
-
Gradient Elution:
-
Start with a low percentage of Mobile Phase B.
-
Run a linear gradient to a higher percentage of Mobile Phase B to elute the conjugate. The exact gradient will need to be optimized.
-
-
Detection: Use a UV detector at an appropriate wavelength if the conjugate has a chromophore. Otherwise, use an ELSD, CAD, or MS detector.
-
Fraction Collection: Collect fractions corresponding to the peak of the purified conjugate.
-
Post-Purification: Evaporate the solvent from the collected fractions to obtain the purified product.
Visualization of Workflows
Caption: Workflow for Size-Exclusion Chromatography (SEC) purification.
Caption: Workflow for Reverse-Phase HPLC (RP-HPLC) purification.
Caption: Decision tree for selecting a purification method.
References
Technical Support Center: Amino-PEG15-amine Reactions
Welcome to the technical support center for Amino-PEG15-amine reactions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for your PEGylation experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for reacting this compound with an NHS ester?
The optimal pH for reacting this compound with an N-hydroxysuccinimide (NHS) ester is typically between 7.0 and 9.0.[1][2] For most protein and peptide conjugations, a pH of 8.3-8.5 is recommended. This pH provides a good balance between the reactivity of the primary amine and the stability of the NHS ester.[3]
Q2: Why is pH so critical for the success of my this compound conjugation reaction?
The pH of the reaction buffer is a critical factor because it directly influences two competing reactions:
-
Amine Reactivity: The primary amine group of this compound needs to be in its deprotonated form (-NH2) to act as a nucleophile and react with the NHS ester. At acidic pH, the amine group is protonated (-NH3+), making it unreactive.[3]
-
NHS Ester Hydrolysis: NHS esters are susceptible to hydrolysis, where they react with water and become inactive. The rate of this hydrolysis reaction increases significantly with higher pH.[3]
Therefore, the optimal pH is a compromise that maximizes the concentration of the reactive amine while minimizing the premature degradation of your NHS ester.
Q3: Which buffers should I use for my PEGylation reaction?
It is crucial to use a buffer that does not contain primary amines, as these will compete with your this compound for reaction with the NHS ester. Recommended buffers include:
-
Phosphate-buffered saline (PBS)
-
Sodium bicarbonate buffer
-
Sodium borate buffer
-
HEPES buffer
A common choice is 0.1 M sodium phosphate or 0.1 M sodium bicarbonate buffer at the desired pH.
Q4: Can I use Tris buffer for my conjugation reaction?
No, you should avoid using buffers that contain primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine. These buffer components will react with the NHS ester, reducing the efficiency of your desired conjugation reaction.
Q5: How does temperature affect the reaction?
Most NHS ester conjugations are performed at room temperature (around 20-25°C) for 30 minutes to 2 hours. Lowering the temperature to 4°C can slow down both the conjugation reaction and the competing hydrolysis of the NHS ester. This can be advantageous when working with sensitive molecules or when longer reaction times are required.
Q6: What is the expected shelf-life of an NHS ester in aqueous solution?
The stability of an NHS ester in an aqueous solution is highly pH-dependent. At higher pH, the half-life of the NHS ester decreases significantly due to increased hydrolysis. For example, the half-life of an NHS ester can be several hours at pH 7 but only a few minutes at pH 9. It is therefore recommended to prepare the NHS ester solution immediately before use.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Low Conjugation Efficiency | Incorrect pH: The pH of the reaction buffer may be too low, resulting in a protonated and unreactive amine on the this compound. | Verify the pH of your reaction buffer. The optimal range is typically pH 7.0-9.0, with pH 8.3-8.5 often recommended for protein conjugations. |
| Hydrolysis of NHS Ester: The NHS ester may have hydrolyzed before it could react with the amine. This is more likely at higher pH and with prolonged incubation times. | Prepare the NHS ester solution immediately before adding it to the reaction mixture. Consider performing the reaction at a lower temperature (e.g., 4°C) to slow down hydrolysis. | |
| Presence of Competing Amines: The reaction buffer or other components in your sample may contain primary amines (e.g., Tris, glycine) that are competing with your this compound. | Use an amine-free buffer such as PBS, sodium bicarbonate, or sodium borate. Ensure your starting material is free from amine-containing contaminants. | |
| Steric Hindrance: The target molecule may have a complex structure that sterically hinders the access of the large this compound to the reactive site. | Consider using a PEG with a longer spacer arm to overcome steric hindrance. | |
| Precipitation During Reaction | Poor Solubility: The PEGylated product may have different solubility characteristics than the starting materials, leading to precipitation. | Try performing the reaction in a larger volume to reduce the concentration of reactants. The addition of a small amount of a water-miscible organic solvent (e.g., DMSO, DMF) may also help, but should be tested for compatibility with your target molecule. |
| Multiple PEGylation Products | Multiple Reactive Sites: If your target molecule has multiple primary amines (e.g., lysine residues in a protein), you may get a mixture of products with different degrees of PEGylation. | Adjust the molar ratio of this compound to your target molecule. A lower molar excess of the PEG reagent will favor mono-PEGylation. |
| Inconsistent Results | Variability in Reagents: The quality and age of the NHS ester can affect its reactivity. | Use high-quality reagents and store them under the recommended conditions (typically at -20°C, desiccated). Avoid repeated freeze-thaw cycles of the NHS ester. |
| Inaccurate pH Measurement: Small variations in pH can have a significant impact on reaction efficiency. | Calibrate your pH meter before preparing your buffers. |
Data Presentation
Table 1: Impact of pH on the Half-life of NHS Esters
This table demonstrates the inverse relationship between pH and the stability of NHS esters in aqueous solutions. As the pH increases, the rate of hydrolysis accelerates, leading to a shorter half-life.
| pH | Temperature (°C) | Half-life of NHS Ester |
| 7.0 | 0 | 4-5 hours |
| 7.4 | Room Temperature | > 120 minutes |
| 8.0 | Room Temperature | 210 minutes |
| 8.5 | Room Temperature | 180 minutes |
| 8.6 | 4 | 10 minutes |
| 9.0 | Room Temperature | < 9 minutes |
Table 2: Comparison of Amidation and Hydrolysis Reaction Kinetics
This table illustrates the pH-dependent competition between the desired amidation reaction and the undesirable hydrolysis of the NHS ester. While the rate of hydrolysis increases with pH, the rate of amidation increases more significantly, leading to a higher yield of the conjugate at an optimal pH.
| pH | Half-life of Amidation (minutes) | Half-life of Hydrolysis (minutes) |
| 8.0 | 80 | 210 |
| 8.5 | 20 | 180 |
| 9.0 | 10 | 125 |
Data adapted from studies on porphyrin-NHS esters.
Experimental Protocols
Protocol: General Procedure for Conjugating this compound to a Protein via an NHS Ester
This protocol provides a general guideline. The optimal conditions, including the molar ratio of reactants and incubation time, may need to be determined empirically for your specific application.
Materials:
-
This compound
-
Target protein containing primary amines (e.g., lysine residues)
-
NHS ester crosslinker (if the target protein has a carboxyl group to be activated) or a pre-activated NHS-ester of the molecule to be conjugated
-
Reaction Buffer: 0.1 M Sodium Phosphate Buffer or 0.1 M Sodium Bicarbonate Buffer, pH 7.5-8.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M Glycine
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) for dissolving the NHS ester (if necessary)
-
Purification system (e.g., size exclusion chromatography, dialysis)
Procedure:
-
Prepare the Protein Solution:
-
Dissolve the target protein in the Reaction Buffer to a final concentration of 1-10 mg/mL.
-
Ensure the protein solution is free of any amine-containing contaminants. If necessary, perform a buffer exchange into the Reaction Buffer.
-
-
Prepare the this compound Solution:
-
Dissolve the this compound in the Reaction Buffer to a desired stock concentration.
-
-
Prepare the NHS Ester Solution (if applicable):
-
Immediately before use, dissolve the NHS ester in a small amount of anhydrous DMF or DMSO. The volume of the organic solvent should ideally be less than 10% of the total reaction volume to avoid denaturation of the protein.
-
-
Conjugation Reaction:
-
Add the desired molar excess of the this compound solution to the protein solution.
-
If using a separate NHS ester to activate a carboxyl group on the protein, follow the manufacturer's instructions for the activation step before adding the this compound. If the molecule to be conjugated is already an NHS ester, add it to the protein solution containing the this compound.
-
Gently mix the reaction mixture.
-
Incubate at room temperature for 30-60 minutes or at 4°C for 2-4 hours. The optimal time may vary.
-
-
Quench the Reaction (Optional but Recommended):
-
To stop the reaction, add the Quenching Buffer to a final concentration of 20-50 mM.
-
Incubate for an additional 15-30 minutes at room temperature.
-
-
Purification:
-
Remove the excess, unreacted PEG and byproducts by size exclusion chromatography, dialysis, or another suitable purification method.
-
-
Characterization:
-
Analyze the purified conjugate using appropriate techniques such as SDS-PAGE, mass spectrometry, or HPLC to confirm successful PEGylation.
-
Visualizations
Caption: Experimental workflow for this compound conjugation.
Caption: Reaction mechanism of amine-reactive NHS ester chemistry.
References
Validation & Comparative
Characterization of Amino-PEG15-amine Labeled Proteins by Mass Spectrometry: A Comparative Guide
For researchers, scientists, and drug development professionals, the precise characterization of modified proteins is paramount. The covalent attachment of polyethylene glycol (PEG) chains, or PEGylation, is a widely employed strategy to enhance the therapeutic properties of proteins, including their pharmacokinetic and pharmacodynamic profiles. Among the diverse array of PEGylation reagents, Amino-PEG15-amine, a bifunctional linker, presents unique opportunities and challenges. This guide provides a detailed comparison of protein labeling with this compound and other common alternatives, with a focus on their characterization by mass spectrometry.
Principles of Protein Labeling with this compound and Alternatives
This compound is a homobifunctional crosslinking agent possessing primary amine groups at both ends of a 15-unit polyethylene glycol chain. Its use in protein modification typically involves the formation of stable amide bonds with the carboxyl groups of acidic amino acid residues (aspartic acid, glutamic acid) or the C-terminus of the protein. This reaction is not spontaneous and requires the activation of the protein's carboxyl groups, commonly achieved through the use of carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in conjunction with N-hydroxysuccinimide (NHS).
In contrast, several other well-established methods for protein labeling target different functional groups and utilize distinct reaction chemistries. These alternatives include:
-
NHS-ester PEGylation: This is one of the most common methods, targeting the primary amines of lysine residues and the N-terminus of the protein. The reaction between the NHS ester of PEG and the amine group is efficient and forms a stable amide bond.
-
Maleimide-PEG PEGylation: This strategy is highly specific for the sulfhydryl (thiol) groups of cysteine residues. The maleimide group reacts with the thiol to form a stable thioether bond. This method is particularly useful for site-specific labeling if a free cysteine is available or can be introduced through genetic engineering.
-
Click Chemistry: This approach involves a two-step process where a bioorthogonal functional group (e.g., an azide or alkyne) is first introduced into the protein. A PEG molecule containing the complementary functional group is then "clicked" into place, forming a stable triazole linkage. This method offers high specificity and efficiency.
-
Sortase-Mediated Ligation: This enzymatic method allows for highly specific, site-directed labeling of the N- or C-terminus of a protein. It utilizes the transpeptidase sortase A, which recognizes a specific sorting motif (e.g., LPXTG) and ligates a PEG molecule functionalized with an oligoglycine motif.
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are representative protocols for protein labeling using this compound and its alternatives, followed by a general protocol for mass spectrometry analysis.
Protocol 1: Protein Labeling with this compound
This protocol describes the activation of a protein's carboxyl groups followed by conjugation with this compound.
-
Protein Preparation: Prepare the protein in a suitable buffer free of amines and carboxyl groups (e.g., 0.1 M MES buffer, pH 6.0). The protein concentration should typically be in the range of 1-10 mg/mL.
-
Carboxyl Group Activation:
-
Add a 10-fold molar excess of N-hydroxysuccinimide (NHS) to the protein solution.
-
Add a 10-fold molar excess of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to the protein solution.
-
Incubate the reaction for 15-30 minutes at room temperature.
-
-
PEGylation Reaction:
-
Dissolve this compound in the reaction buffer.
-
Add the this compound solution to the activated protein solution. A molar ratio of 10:1 to 50:1 (PEG:protein) is a good starting point for optimization.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching: Quench the reaction by adding a final concentration of 20-50 mM of a primary amine-containing buffer (e.g., Tris-HCl) or hydroxylamine to consume unreacted activated carboxyl groups. Incubate for 15-30 minutes.
-
Purification: Remove excess PEG reagent and byproducts using size-exclusion chromatography (SEC) or dialysis.
Protocol 2: Mass Spectrometry Analysis of PEGylated Proteins
This general protocol outlines the steps for characterizing the labeled protein using LC-MS.
-
Sample Preparation:
-
Desalt the purified PEGylated protein sample using a suitable method (e.g., C4 ZipTip) to remove non-volatile salts.
-
Reconstitute the sample in a solvent compatible with mass spectrometry, such as 0.1% formic acid in water/acetonitrile.
-
-
LC-MS Analysis:
-
Inject the sample onto a reverse-phase liquid chromatography (RPLC) column (e.g., C4 or C8) coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Elute the protein using a gradient of increasing organic solvent (e.g., acetonitrile) containing 0.1% formic acid.
-
-
Data Acquisition: Acquire mass spectra in the positive ion mode over a mass range appropriate for the expected charge states of the PEGylated protein.
-
Data Analysis:
-
Deconvolute the raw mass spectra to obtain the zero-charge mass of the intact protein and its PEGylated forms.
-
Determine the degree of PEGylation by observing the mass shifts corresponding to the addition of one or more this compound molecules (mass of this compound ≈ 720.9 Da).
-
For site-of-attachment analysis, the protein can be digested with a protease (e.g., trypsin), and the resulting peptide mixture analyzed by LC-MS/MS to identify the modified peptides.
-
Comparison of Protein Labeling Strategies
The choice of labeling strategy depends on several factors, including the desired site of modification, the number of available reactive groups on the protein, and the potential impact on protein structure and function.
| Feature | This compound | NHS-ester PEG | Maleimide-PEG | Click Chemistry | Sortase-Mediated Ligation |
| Target Residue(s) | Aspartic Acid, Glutamic Acid, C-terminus | Lysine, N-terminus | Cysteine | Genetically encoded unnatural amino acid or modified residue | N- or C-terminus with recognition motif |
| Specificity | Moderate (multiple acidic residues) | Low (multiple lysines) | High (specific to free thiols) | Very High | Very High |
| Reaction Chemistry | Carbodiimide coupling | Amine acylation | Michael addition | Cycloaddition | Enzymatic ligation |
| Reaction Conditions | pH 6.0 for activation, pH 7.2-8.0 for conjugation | pH 7.2-8.5 | pH 6.5-7.5 | Near neutral, aqueous | Physiological pH |
| Potential for Crosslinking | High (bifunctional) | Low (monofunctional) | Low (monofunctional) | Low (monofunctional) | Low (monofunctional) |
| Impact on Protein Charge | Neutralizes negative charge | Neutralizes positive charge | Neutral | Neutral | Neutral |
| Reagent Stability | EDC/NHS are moisture sensitive | NHS esters are prone to hydrolysis | Maleimides can hydrolyze at high pH | Azides and alkynes are stable | Enzyme requires specific storage |
Visualization of Workflows
Experimental Workflow for this compound Labeling and MS Characterization
A Comparative Analysis of Amino-PEG15-amine and Other PEG Linkers in Bioconjugation
In the realm of advanced therapeutics, particularly in the development of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the choice of linker is a critical determinant of therapeutic efficacy, safety, and pharmacokinetic profile. Polyethylene glycol (PEG) linkers have become a cornerstone in bioconjugation strategies due to their ability to enhance solubility, stability, and circulation half-life of biomolecules. This guide provides an objective comparison of Amino-PEG15-amine with other PEG linkers of varying lengths, supported by experimental data, to inform researchers, scientists, and drug development professionals in their selection of optimal linker technologies.
This compound is a homobifunctional linker featuring a 15-unit polyethylene glycol chain terminated by primary amine groups at both ends. These amine groups provide reactive handles for conjugation to molecules bearing carboxylic acids or activated esters. The PEG15 chain imparts a significant degree of hydrophilicity and a substantial spacer arm, influencing the overall properties of the resulting bioconjugate. This comparison will focus on the impact of the PEG15 length relative to shorter and longer PEG alternatives in the context of ADCs and PROTACs.
Data Presentation: Quantitative Comparison of PEG Linkers
The following tables summarize quantitative data from various studies, highlighting the impact of PEG linker length on key performance parameters of ADCs and PROTACs. While direct head-to-head experimental data for this compound is limited in publicly available literature, its performance can be inferred from the trends observed with other long-chain PEG linkers.
Table 1: Impact of PEG Linker Length on Antibody-Drug Conjugate (ADC) Properties
| Parameter | No PEG Linker | Short PEG Linker (e.g., PEG4) | Medium PEG Linker (e.g., PEG8) | Long PEG Linker (e.g., PEG12, PEG24) | Inferred Performance of this compound |
| In Vitro Cytotoxicity (IC50) | Potentially High | Generally High | Moderate | May be reduced | Moderate to potentially reduced |
| Plasma Half-life (t½) | Short | Moderately Increased | Increased | Significantly Increased[1] | Significantly Increased |
| ADC Clearance | High | Reduced | Reduced | Significantly Reduced[2] | Significantly Reduced |
| Aggregation Propensity | High (with hydrophobic drugs) | Reduced | Significantly Reduced | Maximally Reduced | Maximally Reduced |
| In Vivo Efficacy | Variable | Generally Good | Often Improved | Can be significantly improved[3][4] | Potentially Improved |
Note: The data presented is a synthesis from multiple studies and the exact values are highly dependent on the specific antibody, payload, and tumor model used.[4]
Table 2: Impact of PEG Linker Length on Proteolysis Targeting Chimera (PROTAC) Efficacy
| Parameter | Short PEG Linker (e.g., PEG3, PEG4) | Medium PEG Linker (e.g., PEG5, PEG6) | Long PEG Linker (e.g., PEG >8) | Inferred Performance of this compound |
| Degradation Potency (DC50) | Variable, can be potent | Often optimal, potent (e.g., 15-20 nM for BRD4) | Potency may decrease (e.g., 30 nM for BRD4 with PEG6) | Potentially less potent than optimal shorter linkers |
| Maximal Degradation (Dmax) | High (e.g., 85-95% for BRD4) | Very High (e.g., >98% for BRD4 with PEG5) | High (e.g., 92% for BRD4 with PEG6) | High, but may be slightly reduced |
| Ternary Complex Formation | Can be favorable | Often optimal for stable complex | May be less favorable due to excessive flexibility | May be less favorable than optimal shorter linkers |
| Cell Permeability | Good | Generally Good | Can be good, but may decrease with excessive length | Good |
Note: Optimal linker length is highly dependent on the specific target protein and E3 ligase pair.
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of different PEG linkers. Below are representative protocols for key experiments.
Protocol 1: Synthesis and Characterization of an Antibody-Drug Conjugate (ADC)
Objective: To synthesize an ADC using an amino-PEG-amine linker and characterize its drug-to-antibody ratio (DAR).
Materials:
-
Monoclonal antibody (mAb)
-
Amino-PEG-amine linker (e.g., this compound)
-
Payload with a carboxylic acid or NHS ester functionality
-
Reducing agent (e.g., TCEP)
-
Activation agent for carboxylic acid (e.g., EDC, Sulfo-NHS)
-
Quenching reagent (e.g., N-acetylcysteine)
-
Purification system (e.g., Size Exclusion Chromatography - SEC)
-
Hydrophobic Interaction Chromatography (HIC) system for DAR analysis
Methodology:
-
Antibody Reduction (for cysteine conjugation):
-
Prepare the mAb in a suitable buffer (e.g., PBS).
-
Add a molar excess of TCEP and incubate to partially reduce interchain disulfide bonds, exposing free thiol groups.
-
-
Drug-Linker Conjugation:
-
If the payload has a carboxylic acid, activate it using EDC and Sulfo-NHS in an appropriate organic solvent.
-
Dissolve the Amino-PEG-amine linker and the activated payload (or payload-NHS ester) in a co-solvent (e.g., DMSO).
-
Add the drug-linker solution to the reduced antibody solution.
-
Incubate the reaction mixture to allow for conjugation.
-
-
Quenching and Purification:
-
Quench the reaction by adding an excess of N-acetylcysteine.
-
Purify the ADC using SEC to remove unconjugated drug-linker and other small molecules.
-
-
DAR Determination by HIC-HPLC:
-
Equilibrate the HIC column with a high salt mobile phase.
-
Inject the purified ADC onto the column.
-
Elute the ADC species using a decreasing salt gradient. Different DAR species will elute at different retention times due to differences in hydrophobicity.
-
Calculate the average DAR by integrating the peak areas of the different drug-loaded species.
-
Protocol 2: In Vitro Plasma Stability Assay
Objective: To assess the stability of the ADC and the rate of drug deconjugation in plasma.
Materials:
-
Purified ADC
-
Human, mouse, or rat plasma
-
Incubator at 37°C
-
LC-MS/MS system
Methodology:
-
Incubation:
-
Incubate the ADC in plasma at a defined concentration at 37°C.
-
Collect aliquots at various time points (e.g., 0, 1, 6, 24, 48, 72 hours).
-
-
Sample Preparation:
-
At each time point, precipitate the plasma proteins using a suitable method (e.g., acetonitrile precipitation).
-
Centrifuge to pellet the proteins and collect the supernatant containing the released drug.
-
-
Quantification of Released Drug:
-
Analyze the supernatant by LC-MS/MS to quantify the concentration of the deconjugated payload.
-
Establish a standard curve with the free drug to enable accurate quantification.
-
-
Data Analysis:
-
Plot the concentration of the released drug over time.
-
Calculate the half-life of the ADC in plasma.
-
Protocol 3: PROTAC-Mediated Protein Degradation Assay (Western Blot)
Objective: To determine the DC50 and Dmax of a PROTAC with a given PEG linker.
Materials:
-
Cancer cell line expressing the target protein
-
PROTAC with the desired PEG linker
-
Cell lysis buffer
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Methodology:
-
Cell Treatment:
-
Seed cells in a multi-well plate and allow them to adhere.
-
Treat the cells with a serial dilution of the PROTAC for a specified time (e.g., 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells and collect the protein lysates.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and incubate with the primary antibodies overnight.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein levels to the loading control.
-
Plot the percentage of protein degradation against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.
-
Mandatory Visualization
The following diagrams, created using the DOT language, illustrate key workflows and pathways relevant to the comparison of PEG linkers.
Caption: Experimental workflow for ADC synthesis and evaluation.
Caption: PROTAC-mediated protein degradation pathway.
References
The Versatility of Amino-PEG15-amine in Bioconjugation: A Comparative Guide
In the rapidly evolving landscape of bioconjugation, the choice of a suitable linker molecule is paramount to the success of creating stable and effective bioconjugates for research, diagnostics, and therapeutic applications. Among the diverse array of available linkers, Amino-PEG15-amine, a homobifunctional polyethylene glycol (PEG) linker, has emerged as a valuable tool for scientists and drug development professionals. This guide provides an objective comparison of this compound with other common linker types, supported by a summary of performance characteristics and detailed experimental protocols.
Unveiling the Advantages of a PEGylated Amine Linker
This compound is characterized by a 15-unit polyethylene glycol chain flanked by primary amine groups at both termini. This structure imparts several advantageous properties to bioconjugation strategies. The hydrophilic PEG backbone enhances the solubility and stability of the resulting conjugate, which is particularly beneficial when working with hydrophobic molecules.[1][2] Furthermore, the PEG moiety can reduce the immunogenicity of the conjugated biomolecule and improve its pharmacokinetic profile in vivo.[3] The terminal primary amines offer versatile reactivity, readily forming stable amide bonds with carboxylic acids or N-hydroxysuccinimide (NHS) esters.[4][5]
Performance Comparison: this compound vs. Alternative Linkers
The selection of a linker is dictated by the specific requirements of the bioconjugation reaction, including the functional groups available on the molecules to be conjugated, the desired stability of the resulting bond, and the intended application of the bioconjugate. Below is a comparative overview of this compound against other widely used linker classes.
| Linker Type | Reactive Groups | Bond Formed | Key Advantages | Potential Considerations |
| This compound | Primary Amines | Amide | High hydrophilicity, improved solubility and stability of conjugate, reduced immunogenicity, versatile reactivity with carboxyl groups and NHS esters. | Homobifunctionality can lead to cross-linking or polymerization if not controlled. |
| Maleimide-PEG | Maleimide, NHS ester (heterobifunctional) | Thioether, Amide | High specificity of maleimide for thiol groups (cysteines), allows for site-specific conjugation. | Thioether bond can be susceptible to retro-Michael addition, potentially leading to deconjugation. |
| Azide/Alkyne-PEG (Click Chemistry) | Azide, Alkyne | Triazole | High efficiency and specificity ("click" reaction), bioorthogonal (does not interfere with biological processes). | Requires the introduction of azide or alkyne functional groups onto the biomolecules. |
| Hydrazide-PEG | Hydrazide | Hydrazone | Reacts with aldehydes and ketones, useful for conjugating to glycoproteins after periodate oxidation. | Hydrazone bond can be reversible under certain conditions. |
Experimental Protocols
The following are detailed methodologies for key experiments involving the use of an amino-PEG linker.
Protocol 1: Two-Step Conjugation of Two Different Proteins Using this compound
This protocol describes the sequential conjugation of two different proteins (Protein A and Protein B) using the homobifunctional this compound linker.
Materials:
-
Protein A (containing accessible carboxyl groups)
-
Protein B (containing accessible primary amines)
-
This compound
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Conjugation Buffer: Phosphate-Buffered Saline (PBS), pH 7.4
-
Quenching Buffer: 1 M Tris-HCl, pH 8.5
-
Size-Exclusion Chromatography (SEC) column
Procedure:
-
Activation of Protein A:
-
Dissolve Protein A in Activation Buffer to a concentration of 1-5 mg/mL.
-
Add a 50-fold molar excess of EDC and a 25-fold molar excess of NHS to the Protein A solution.
-
Incubate for 15-30 minutes at room temperature with gentle mixing. .
-
-
Conjugation of this compound to Activated Protein A:
-
Add a 20-fold molar excess of this compound to the activated Protein A solution.
-
Incubate for 2 hours at room temperature with gentle mixing.
-
Quench the reaction by adding Quenching Buffer to a final concentration of 50 mM. Incubate for 15 minutes.
-
Purify the Protein A-PEG-amine conjugate using an SEC column equilibrated with Conjugation Buffer. .
-
-
Conjugation of Protein B to Protein A-PEG-amine:
-
Activate the carboxyl groups on the purified Protein A-PEG-amine using the same EDC/NHS procedure as in step 1.
-
Add Protein B (dissolved in Conjugation Buffer) to the activated Protein A-PEG-amine solution at a 1:1 molar ratio.
-
Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
Quench the reaction with Quenching Buffer.
-
Purify the final Protein A-PEG-Protein B conjugate using an SEC column. .
-
Protocol 2: Formation of an Antibody-Drug Conjugate (ADC) using an Amino-PEG Linker
This protocol outlines the conjugation of a drug molecule containing an NHS ester to an antibody via an amino-PEG linker.
Materials:
-
Antibody (e.g., IgG)
-
Drug-NHS ester
-
This compound
-
Conjugation Buffer: PBS, pH 7.4-8.0
-
Quenching Buffer: 1 M Tris-HCl, pH 8.5
-
SEC column
Procedure:
-
Reaction of this compound with Drug-NHS ester:
-
Dissolve the Drug-NHS ester in an anhydrous organic solvent (e.g., DMSO or DMF).
-
Dissolve this compound in the same solvent.
-
Add the this compound solution to the Drug-NHS ester solution at a 1:1 molar ratio.
-
Incubate for 1-2 hours at room temperature. .
-
-
Activation of the remaining amine on the PEG-Drug conjugate:
-
This step is not necessary if the other end of the PEG linker is already functionalized for reaction with the antibody (e.g., with a carboxyl group that can be activated). For this protocol, we assume a two-step process where one amine of this compound reacts with the drug, and the other will be used to react with the antibody after a modification step (e.g., converting the amine to a more reactive group, or activating carboxyl groups on the antibody). .
-
-
Conjugation to the Antibody:
-
Prepare the antibody in Conjugation Buffer at a concentration of 2-10 mg/mL.
-
Add the activated PEG-Drug conjugate to the antibody solution at a desired molar ratio (e.g., 5:1 to 20:1).
-
Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing. .
-
-
Quenching and Purification:
-
Quench the reaction by adding Quenching Buffer to a final concentration of 50 mM.
-
Purify the ADC using an SEC column to remove unconjugated drug and linker. .
-
Visualizing Bioconjugation Strategies and Pathways
Diagrams generated using Graphviz provide a clear visual representation of complex biological and chemical processes.
Caption: Workflow for two-protein conjugation.
PROTAC-Mediated Protein Degradation
This compound is also utilized as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). A PROTAC is a heterobifunctional molecule that recruits a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The PROTAC ARV-110, for example, targets the Androgen Receptor (AR) for degradation by recruiting the Cereblon (CRBN) E3 ligase.
Caption: PROTAC-mediated protein degradation pathway.
References
A Comparative Guide to Amino-PEG15-amine and Short-Chain Amine Linkers in Bioconjugate Development
In the landscape of biopharmaceutical research and drug development, the choice of a chemical linker is a critical determinant of the final product's efficacy, stability, and pharmacokinetic profile. This guide provides an objective comparison between a long-chain polyethylene glycol (PEG) linker, Amino-PEG15-amine, and the general class of short-chain amine linkers. The information presented is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in the design of bioconjugates such as antibody-drug conjugates (ADCs) and PROTACs.
Introduction to Amine-Reactive Linkers
Amine-reactive linkers are fundamental tools for covalently attaching molecules to proteins, peptides, or other biomolecules that possess available primary amine groups, such as the ε-amino group of lysine residues.[1][2] this compound is a discrete PEG linker with 15 ethylene glycol units, placing it in the category of longer, hydrophilic spacers.[3][4] In contrast, short-chain amine linkers, such as Amino-PEG3-amine, offer a more compact connection between the conjugated molecules.[5] The selection between a long and a short linker can profoundly influence the properties of the resulting bioconjugate.
Comparative Analysis of Physicochemical and Performance Characteristics
The length of a linker is a crucial parameter that impacts various aspects of a bioconjugate's performance. The following tables summarize the key differences between this compound and short-chain amine linkers based on established principles of PEGylation and bioconjugation.
Table 1: Physicochemical Properties
| Property | This compound (Long-Chain) | Short-Chain Amine Linkers (e.g., Amino-PEG3-amine) | Rationale |
| Molecular Weight | Higher (MW: ~721 g/mol ) | Lower | The number of PEG units directly contributes to the overall molecular weight. |
| Hydrophilicity | High | Moderate to High | The PEG backbone is inherently hydrophilic; longer chains contribute more to overall water solubility. |
| Spatial Separation | Provides significant distance between conjugated molecules. | Provides a defined but shorter distance between conjugated molecules. | The extended chain of 15 PEG units creates a greater hydrodynamic radius. |
| Flexibility | High | Moderate | Longer PEG chains offer greater conformational freedom. |
Table 2: Impact on Bioconjugate Performance
| Performance Metric | This compound (Long-Chain) | Short-Chain Amine Linkers (e.g., Amino-PEG3-amine) | Rationale |
| Solubility & Aggregation | Excellent for mitigating aggregation, especially with hydrophobic payloads. | Effective, but may be less potent than longer chains for highly hydrophobic molecules. | The extended hydrophilic PEG chain creates a hydration shell that can prevent intermolecular aggregation. |
| Pharmacokinetics (PK) | Generally leads to a longer circulation half-life. | May have a shorter circulation half-life compared to longer PEG linkers. | The larger hydrodynamic volume of the conjugate with a long PEG linker can reduce renal clearance. |
| In Vitro Potency | May lead to reduced in vitro cytotoxicity in some ADC contexts. | May better preserve the in vitro potency of the payload. | Longer linkers can sometimes create steric hindrance, affecting the binding of the payload to its target. The optimal length is often system-dependent. |
| Immunogenicity | Can help in reducing the immunogenicity of the conjugate. | May offer some reduction in immunogenicity, but potentially less than longer PEG chains. | PEG chains can mask epitopes on the bioconjugate, reducing recognition by the immune system. |
| "Bystander Effect" in ADCs | May facilitate the bystander effect if the payload is cell-permeable. | The potential for a bystander effect is also present but may be influenced by the release mechanism. | The bystander effect is primarily dependent on the cleavability of the linker and the nature of the payload. |
Experimental Protocols
Detailed methodologies are essential for the successful synthesis and evaluation of bioconjugates. Below are representative protocols for key experiments.
Protocol 1: General Two-Step Antibody-Drug Conjugation via Lysine Residues
This protocol describes the conjugation of a drug to an antibody using an amine-reactive linker, such as this compound or a short-chain amine linker, that has been pre-functionalized with a payload.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
Drug-Linker-NHS ester conjugate (pre-synthesized)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Conjugation Buffer (e.g., PBS, pH 8.0-8.5)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns)
-
Size-Exclusion Chromatography (SEC) system for purification and analysis
Procedure:
-
Preparation of Drug-Linker-NHS Ester: Dissolve the Drug-Linker-NHS ester conjugate in anhydrous DMSO to prepare a stock solution (e.g., 10 mM).
-
Antibody Preparation: Adjust the concentration of the mAb in the Conjugation Buffer to 5-10 mg/mL.
-
Conjugation Reaction:
-
Add a calculated molar excess (e.g., 5-10 fold) of the Drug-Linker-NHS ester stock solution to the antibody solution. The final concentration of DMSO should ideally be below 10% (v/v) to prevent antibody denaturation.
-
Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.
-
-
Quenching the Reaction: Add the Quenching Buffer to a final concentration of 50-100 mM to quench any unreacted NHS ester. Incubate for 15-30 minutes at room temperature.
-
Purification:
-
Remove excess, unreacted drug-linker and quenching agent using a desalting column equilibrated with the desired formulation buffer (e.g., PBS, pH 7.4).
-
For a more polished product and to separate any aggregates, purify the ADC using SEC.
-
-
Characterization: Analyze the purified ADC to determine the drug-to-antibody ratio (DAR), purity, and extent of aggregation using techniques such as UV-Vis spectroscopy, Hydrophobic Interaction Chromatography (HIC), and SEC.
Protocol 2: In Vitro Cytotoxicity Assay
This assay is used to compare the potency of ADCs constructed with different linkers.
Materials:
-
Target cancer cell line expressing the antigen recognized by the ADC's antibody.
-
Control cell line (antigen-negative).
-
Complete cell culture medium.
-
ADCs (with this compound and a short-chain amine linker).
-
Cell viability reagent (e.g., CellTiter-Glo®).
-
96-well cell culture plates.
-
Plate reader for luminescence.
Procedure:
-
Cell Seeding: Seed the target and control cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the ADCs in complete cell culture medium. Remove the old medium from the cells and add the ADC dilutions.
-
Incubation: Incubate the plates for a period that allows for ADC internalization and payload-induced cell death (e.g., 72-120 hours).
-
Viability Measurement:
-
Remove the plates from the incubator and allow them to equilibrate to room temperature.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the luminescence readings to untreated control wells to determine the percentage of cell viability.
-
Plot the cell viability against the ADC concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).
-
Visualizations
The following diagrams illustrate key concepts in the comparison and application of these linkers.
Caption: Experimental workflow for comparing bioconjugates.
Caption: Linker length impact on bioconjugate properties.
Conclusion
The decision between this compound and a short-chain amine linker is a strategic one that depends on the specific goals of the drug development program.
-
This compound is an excellent choice when working with highly hydrophobic payloads that are prone to aggregation. Its ability to improve solubility and extend pharmacokinetic half-life can lead to enhanced in vivo efficacy. However, researchers should be mindful of the potential for reduced in vitro potency due to steric hindrance.
-
Short-chain amine linkers are advantageous when preserving the in vitro potency of the payload is a primary concern and when the payload has sufficient intrinsic solubility. They provide a defined and rigid connection that can be beneficial for certain applications, though they may offer less of a pharmacokinetic advantage compared to longer PEG linkers.
Ultimately, the optimal linker must be determined empirically. The protocols and comparative data provided in this guide offer a framework for the systematic evaluation and selection of the most appropriate amine linker to achieve a bioconjugate with the desired therapeutic index.
References
- 1. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and Recent Advances in Lysine and N-Terminal Bioconjugation for Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. m-PEG15-amine, 80506-64-5 | BroadPharm [broadpharm.com]
- 5. benchchem.com [benchchem.com]
A Comparative Guide to Functional Assays for Amino-PEG15-amine Conjugates in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of functional assays to confirm the activity of conjugates synthesized with Amino-PEG15-amine, a long-chain, flexible, and hydrophilic bifunctional linker. The primary application focus is on its use in Proteolysis Targeting Chimeras (PROTACs), a revolutionary class of molecules that hijack the cell's ubiquitin-proteasome system to induce the degradation of specific target proteins.
This compound serves as a linker to connect a target-binding ligand (warhead) and an E3 ubiquitin ligase ligand. The length and flexibility of the PEG15 chain are critical for optimizing the formation of a stable ternary complex between the target protein and the E3 ligase, which is a prerequisite for subsequent ubiquitination and degradation. This guide details the experimental assays necessary to quantify the efficacy of such a conjugate and compares the performance of long-chain PEG linkers against shorter alternatives and other linker classes.
Comparison of Linker Performance in PROTACs
The choice of linker is a critical determinant of a PROTAC's efficacy. The linker's length, flexibility, and solubility can significantly impact the stability of the ternary complex, cell permeability, and overall degradation efficiency. Polyethylene Glycol (PEG) linkers are widely used due to their hydrophilicity, which can improve the solubility and cell permeability of the PROTAC molecule[1].
Below is a comparison of different linker types and a quantitative analysis of how PEG linker length affects the degradation of the Bromodomain-containing protein 4 (BRD4), a well-established cancer target.
Qualitative Comparison of Linker Types
| Linker Type | Advantages | Disadvantages |
| Flexible (PEG) | - Improves solubility and cell permeability.[1][2] - High degree of conformational flexibility. - Biocompatible.[1] | - Can be metabolically less stable.[2] - Excessive flexibility may lead to entropic penalties. |
| Flexible (Alkyl) | - Synthetically straightforward and stable. - Length can be systematically varied. | - Generally hydrophobic, which can limit aqueous solubility. - May lead to non-specific binding. |
| Rigid | - Can pre-organize the PROTAC into a bioactive conformation, potentially increasing potency. - May enhance metabolic stability and improve pharmacokinetic properties. | - Less conformational flexibility can prevent the formation of a productive ternary complex. - Can be more synthetically challenging. |
Quantitative Comparison of PEG Linker Length on BRD4 Degradation
The following data summarizes the impact of PEG linker length on the degradation of BRD4 by PROTACs that utilize the VHL E3 ligase and a JQ1-based ligand for BRD4. A longer PEG linker, analogous to the PEG15 in this compound, can be crucial for spanning the distance between the two proteins and enabling efficient degradation.
| PROTAC Linker | DC₅₀ (nM)¹ | Dₘₐₓ (%)² |
| 0 PEG units | > 5000 | < 10 |
| 1 PEG unit | > 5000 | < 10 |
| 2 PEG units | > 5000 | < 10 |
| 3 PEG units | 26 | > 95 |
| 4 PEG units | 4.7 | > 95 |
| 5 PEG units | 1.8 | > 95 |
¹DC₅₀ : The concentration of the PROTAC required to degrade 50% of the target protein. A lower DC₅₀ value indicates higher potency. ²Dₘₐₓ : The maximum percentage of target protein degradation achieved. A higher Dₘₐₓ value indicates greater efficacy.
Data is synthesized from published studies on BRD4-degrading PROTACs to illustrate the structure-activity relationship of the linker.
Functional Assay Workflow
Confirming the activity of an this compound conjugated PROTAC involves a series of assays to verify its mechanism of action, from initial target engagement to the final cellular outcome.
Caption: Experimental workflow for validating the function of a PROTAC.
PROTAC Mechanism of Action
The core function of the this compound linker is to bridge the target protein and an E3 ligase, initiating the process of targeted degradation.
Caption: The PROTAC-mediated protein degradation pathway.
Experimental Protocols
Target Protein Degradation Assay (Western Blot)
This is the most direct and widely used assay to confirm the functional outcome of PROTAC activity.
Objective: To quantify the reduction in the level of the target protein in cells following treatment with the this compound conjugate.
Methodology:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density in 6-well or 12-well plates and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the PROTAC (e.g., 1 nM to 10 µM) for a specified duration (e.g., 24 hours). Include a vehicle-only control (e.g., 0.1% DMSO).
-
-
Cell Lysis:
-
After treatment, wash the cells twice with ice-cold PBS.
-
Add lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors) to each well and incubate on ice for 30 minutes.
-
Scrape the cells and centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples by adding Laemmli sample buffer and boiling at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. Also, probe for a loading control (e.g., β-actin or GAPDH).
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC₅₀ and Dₘₐₓ values.
-
Ternary Complex Formation Assay (TR-FRET)
This assay confirms that the PROTAC can successfully bridge the target protein and the E3 ligase.
Objective: To measure the formation of the Target Protein-PROTAC-E3 Ligase ternary complex.
Methodology:
-
Reagent Preparation:
-
Use purified, tagged proteins: for example, GST-tagged BRD4(BD1) and His-tagged CRBN/DDB1 complex.
-
Use FRET-paired antibodies: for example, a Terbium (Tb)-conjugated anti-GST antibody (donor) and an Alexa Fluor 488 (AF488)-conjugated anti-His antibody (acceptor).
-
-
Assay Procedure:
-
In a 384-well assay plate, add the tagged target protein, the tagged E3 ligase complex, and the corresponding FRET-paired antibodies.
-
Add the this compound conjugated PROTAC at various concentrations.
-
Incubate the plate for a set period (e.g., 180 minutes) at room temperature to allow complex formation.
-
-
Data Acquisition:
-
Measure the time-resolved fluorescence signal on a plate reader capable of TR-FRET measurements (e.g., excitation at 340 nm, emission at 495 nm for the acceptor and 620 nm for the donor).
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission).
-
A bell-shaped dose-response curve is typically observed, where the signal increases as the ternary complex forms and then decreases at high PROTAC concentrations due to the formation of binary complexes (the "hook effect"). The peak of the curve indicates the optimal concentration for ternary complex formation.
-
Target Engagement Assay (NanoBRET™)
This live-cell assay confirms that the PROTAC can enter the cell and bind to its intended target.
Objective: To measure the binding of the PROTAC to the target protein or E3 ligase within living cells.
Methodology:
-
Cell Preparation:
-
Transfect cells (e.g., HEK293) to express the target protein fused to NanoLuc® luciferase.
-
-
Assay Procedure:
-
Plate the transfected cells in a 96-well plate.
-
Treat the cells with a fluorescent tracer that binds to the target protein.
-
Add the this compound conjugated PROTAC at varying concentrations to compete with the tracer.
-
-
Data Acquisition:
-
Add the NanoBRET™ substrate and measure the bioluminescence resonance energy transfer (BRET) signal on a luminometer.
-
-
Data Analysis:
-
A decrease in the BRET signal indicates that the PROTAC is displacing the fluorescent tracer and binding to the target protein. Plot the data to determine the IC₅₀ value for target engagement.
-
Cell Viability / Cytotoxicity Assay (MTS Assay)
This assay determines the downstream effect of target protein degradation on cell health and proliferation.
Objective: To assess the impact of PROTAC-induced protein degradation on cell viability.
Methodology:
-
Cell Culture and Treatment:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the PROTAC for a desired period (e.g., 48 or 72 hours).
-
-
Assay Procedure:
-
Add MTS reagent to each well.
-
Incubate for 1 to 4 hours at 37°C. During this time, viable cells with active metabolism convert the MTS tetrazolium salt into a colored formazan product.
-
-
Data Acquisition:
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
-
Plot the results to determine the IC₅₀ (inhibitory concentration 50%) or GI₅₀ (growth inhibition 50%) value.
-
References
A Comparative Guide to the Spectroscopic Analysis of Molecules Labeled with Amino-PEG15-amine and Its Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Amino-PEG15-amine with alternative labeling reagents for the spectroscopic analysis of biomolecules. The information presented herein is intended to assist researchers in selecting the most appropriate labeling strategy for their specific application by providing objective performance data and detailed experimental protocols.
Introduction
The covalent attachment of Polyethylene Glycol (PEG) chains, a process known as PEGylation, is a widely adopted strategy to enhance the therapeutic properties of proteins, peptides, and other molecules. PEGylation can improve solubility, increase in vivo stability, and reduce the immunogenicity of the parent molecule. This compound is a discrete PEG linker with two terminal amine groups, often used for bioconjugation. However, concerns regarding the potential immunogenicity and lack of biodegradability of PEG have prompted the development of alternative linkers.[1] This guide will compare this compound with prominent alternatives, focusing on their spectroscopic analysis.
Comparison of this compound with Alternative Linkers
The choice of a labeling reagent can significantly impact the properties of the resulting conjugate and the ease of its characterization. Below is a comparison of this compound with other classes of labeling reagents.
| Feature | This compound | Polysarcosine (pSar) | Poly(2-oxazolines) (POx) | Recombinant Linkers (e.g., XTEN, PAS) |
| Structure | Linear PEG chain with terminal amines | Polypeptide-based | Poly(2-substituted-2-oxazoline)s | Genetically encoded polypeptide sequences |
| Immunogenicity | Potential for anti-PEG antibodies | Generally considered low to non-immunogenic | Generally considered low to non-immunogenic | Designed to be non-immunogenic |
| Biodegradability | Non-biodegradable | Biodegradable | Potentially biodegradable depending on the side chain | Biodegradable |
| Heterogeneity | Can be synthesized as a discrete length (monodisperse) | Can be synthesized with controlled length | Can be synthesized with controlled length | Monodisperse with a defined sequence |
| Reactivity | Amine groups for conjugation to carboxyls, etc. | Can be functionalized with various reactive groups | Can be functionalized with various reactive groups | Can be engineered with specific reactive amino acids |
| Spectroscopic Analysis | Well-established protocols (NMR, MS) | Can be analyzed by NMR and MS | Can be analyzed by NMR and MS | Can be analyzed by standard protein characterization techniques |
Experimental Protocols
Detailed methodologies for labeling and spectroscopic analysis are crucial for obtaining reliable and reproducible data.
General Protocol for Labeling with Amine-Reactive Reagents
This protocol is a general guideline for conjugating an amine-containing linker like this compound to a protein with available carboxyl groups, using a carbodiimide crosslinker like EDC.
-
Protein Preparation: Dissolve the protein in a suitable buffer (e.g., 0.1 M MES, pH 6.0) at a concentration of 1-10 mg/mL. The buffer should be free of extraneous amines or carboxyls.
-
Activation of Carboxyl Groups: Add a 10-fold molar excess of EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a 20-fold molar excess of N-hydroxysuccinimide (NHS) to the protein solution. Incubate for 15-30 minutes at room temperature.
-
Conjugation: Add the this compound linker to the activated protein solution. A molar ratio of 10:1 to 50:1 (linker:protein) is a good starting point. The optimal ratio should be determined empirically.
-
Reaction Quenching: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C. The reaction can be quenched by adding a small molecule with a primary amine (e.g., Tris or glycine) to a final concentration of 20-50 mM.
-
Purification: Remove excess linker and byproducts by size-exclusion chromatography (SEC) or dialysis.
Spectroscopic Analysis of Labeled Molecules
1. Mass Spectrometry (MS)
Mass spectrometry is a powerful technique for confirming the successful conjugation and determining the degree of labeling.
-
Sample Preparation: The purified conjugate is desalted and prepared in a volatile buffer (e.g., ammonium acetate).
-
Instrumentation: Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry is commonly used.
-
Data Analysis: The mass spectrum of the labeled molecule will show a mass shift corresponding to the number of attached linkers. The heterogeneity of the labeled product can also be assessed. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) can be used to identify the specific sites of conjugation.[2][3][4][5]
2. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a valuable tool for characterizing the structure and determining the degree of PEGylation.
-
Sample Preparation: The purified conjugate is lyophilized and dissolved in a suitable deuterated solvent (e.g., D₂O).
-
Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or higher) is required.
-
Data Analysis: The ¹H NMR spectrum of a PEGylated molecule will show a characteristic strong signal from the ethylene glycol repeating units of the PEG chain at approximately 3.6 ppm. The degree of labeling can be calculated by comparing the integral of this PEG signal to the integral of a well-resolved signal from the unlabeled molecule.
Visualizing Experimental Workflows and Relationships
To aid in the understanding of the experimental processes and the relationships between different labeling strategies, the following diagrams are provided.
Caption: Workflow for labeling and spectroscopic analysis.
Caption: Comparison of PEG vs. Alternative Linkers.
Conclusion
The selection of a labeling reagent for bioconjugation requires careful consideration of its impact on the final product's properties and the analytical methods available for its characterization. While this compound offers a well-established and straightforward approach, emerging alternatives like polysarcosine, poly(2-oxazolines), and recombinant linkers provide advantages in terms of reduced immunogenicity and biodegradability. The spectroscopic techniques of mass spectrometry and NMR spectroscopy are indispensable tools for the comprehensive analysis of these labeled molecules, enabling the confirmation of successful conjugation, determination of the degree of labeling, and assessment of product homogeneity. This guide provides the foundational knowledge for researchers to make informed decisions in the design and analysis of their bioconjugates.
References
- 1. benchchem.com [benchchem.com]
- 2. Quantitative analysis of polyethylene glycol (PEG) and PEGylated proteins in animal tissues by LC-MS/MS coupled with in-source CID - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Quantitative analysis of polyethylene glycol (PEG) and PEGylated proteins in animal tissues by LC-MS/MS coupled with in-source CID. | Semantic Scholar [semanticscholar.org]
A Comparative Guide to HPLC Methods for Analyzing Amino-PEG15-amine Reactions
The covalent attachment of polyethylene glycol (PEG) chains, or PEGylation, is a cornerstone technique in drug development to enhance the therapeutic properties of proteins, peptides, and small molecules. Amino-PEG15-amine, a bifunctional linker with terminal amine groups, is instrumental in this process. Monitoring the progress of conjugation reactions involving this linker is critical for process optimization and quality control. High-Performance Liquid Chromatography (HPLC) is the premier analytical tool for this purpose. This guide provides a comparative overview of HPLC methods suitable for analyzing this compound and its reaction products, complete with experimental data and detailed protocols.
Introduction to Analytical Challenges
Analyzing this compound and its conjugates presents unique challenges. The PEG chain lacks a strong UV chromophore, making detection difficult with standard UV-Vis detectors.[1][2][][4][5] Furthermore, PEGylation reactions often result in a heterogeneous mixture of unreacted starting materials, the desired conjugate, and various side products, necessitating high-resolution separation techniques. The choice of HPLC method depends on the specific characteristics of the molecules to be separated, such as size and polarity.
Comparison of Key HPLC Methodologies
Three primary HPLC modes are effective for the analysis of PEGylation reactions: Size-Exclusion Chromatography (SEC), Reversed-Phase HPLC (RP-HPLC), and Hydrophilic Interaction Liquid Chromatography (HILIC). Each offers distinct advantages and is suited for different analytical goals.
Size-Exclusion Chromatography (SEC)
SEC separates molecules based on their hydrodynamic volume in solution. This technique is particularly powerful for separating large reaction products (e.g., PEGylated proteins) from smaller reactants like the free this compound linker.
Key Advantages:
-
Robust Separation by Size: Excellent for resolving species with significant molecular weight differences.
-
Mild Conditions: Employs physiological pH buffers, which helps maintain the integrity of biomolecules.
Limitations:
-
Poor Resolution of Similar-Sized Molecules: May not effectively separate the PEG linker from other small molecule impurities or different degrees of PEGylation on a large protein.
Reversed-Phase HPLC (RP-HPLC)
RP-HPLC separates molecules based on their hydrophobicity. The nonpolar stationary phase retains hydrophobic molecules more strongly. Since PEGylation reduces the overall hydrophobicity of a molecule, RP-HPLC can effectively separate PEGylated products from their non-PEGylated precursors.
Key Advantages:
-
High Resolution: Capable of separating molecules with minor differences in polarity, such as isomers or species with different numbers of PEG chains attached.
-
Method Versatility: A wide range of columns (C18, C8, C4, Phenyl) and mobile phases are available to optimize separations.
Limitations:
-
Harsh Conditions: Often requires organic solvents and acidic modifiers (like TFA), which can denature sensitive proteins.
-
Complex Retention Behavior: The retention of PEGylated molecules can be complex, influenced by both the PEG chain and the parent molecule.
Hydrophilic Interaction Liquid Chromatography (HILIC)
HILIC is a variant of normal-phase chromatography that uses a polar stationary phase and a mobile phase with a high concentration of organic solvent mixed with a small amount of aqueous buffer. It is ideal for retaining and separating very polar compounds like this compound.
Key Advantages:
-
Enhanced Retention of Polar Analytes: Superior for analyzing the polar PEG linker and other hydrophilic species that are poorly retained in RP-HPLC.
-
MS-Friendly: The high organic content of the mobile phase is ideal for electrospray ionization mass spectrometry (ESI-MS), enabling sensitive detection and identification.
Limitations:
-
Longer Equilibration Times: HILIC columns often require longer equilibration times between gradient runs compared to RP-HPLC columns.
-
Sample Solubility: Analytes must be soluble in the high-organic mobile phase.
Data Presentation: Comparison of HPLC Methods
The following table summarizes typical parameters for the different HPLC modes used in the analysis of this compound reactions.
| Feature | Size-Exclusion Chromatography (SEC) | Reversed-Phase HPLC (RP-HPLC) | Hydrophilic Interaction Liquid Chromatography (HILIC) |
| Separation Principle | Hydrodynamic Volume (Size) | Hydrophobicity / Polarity | Hydrophilicity / Partitioning |
| Primary Application | Separating large conjugates from free PEG linker and unreacted protein. | Resolving different degrees of PEGylation; purity analysis of reactants & products. | Quantifying unreacted, polar this compound; analysis of hydrophilic molecules. |
| Typical Stationary Phase | Porous silica or polymer with defined pore sizes (e.g., Zenix SEC, Superdex). | Silica bonded with alkyl chains (e.g., C18, C8, C4) or polystyrene-divinylbenzene (PLRP-S). | Polar materials (e.g., bare silica, amide, diol, amino phases). |
| Typical Mobile Phase | Isocratic aqueous buffer (e.g., 150 mM Phosphate Buffer, pH 7.0). | Gradient of Acetonitrile/Water with additives (e.g., 0.1% TFA or 0.1% Formic Acid). | Gradient of Acetonitrile/Aqueous Buffer (e.g., Ammonium Acetate or Formate). |
| Recommended Detector | ELSD, CAD, RI (isocratic only), UV (for conjugates). | ELSD, CAD, MS, UV (with derivatization or for conjugates). | ELSD, CAD, MS. |
Experimental Protocols
Detailed methodologies are crucial for reproducing analytical results. Below are representative protocols for each HPLC method.
Protocol 1: SEC-HPLC for Monitoring Protein PEGylation
-
Objective: To separate a PEGylated protein from the unreacted protein and excess this compound linker.
-
Column: Zenix SEC-150 (3 µm, 150 Å, 7.8 x 300 mm).
-
Mobile Phase: 150 mM Sodium Phosphate Buffer, pH 7.0.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Ambient.
-
Detector:
-
UV at 280 nm for the protein and conjugate.
-
Evaporative Light Scattering Detector (ELSD) for all components, including the PEG linker (Nebulizer: 50°C, Evaporator: 70°C, Gas: 1.6 SLM).
-
-
Injection Volume: 20 µL.
-
Sample Preparation: Dilute the reaction mixture in the mobile phase to a final protein concentration of 1 mg/mL.
Protocol 2: RP-HPLC for Purity Analysis
-
Objective: To assess the purity of this compound and resolve reaction products based on hydrophobicity.
-
Column: Agilent PLRP-S (5 µm, 100 Å, 4.6 x 150 mm).
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).
-
Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA).
-
Gradient: 10-50% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40°C.
-
Detector: Charged Aerosol Detector (CAD) or ELSD.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dilute the sample in a 50:50 mixture of water and acetonitrile.
Protocol 3: HILIC for Quantifying Free this compound
-
Objective: To retain and quantify the highly polar unreacted this compound.
-
Column: Waters ACQUITY UPLC BEH Amide column (1.7 µm, 2.1 x 100 mm).
-
Mobile Phase A: Acetonitrile with 0.1% Formic Acid.
-
Mobile Phase B: Water with 0.1% Formic Acid.
-
Gradient: 5-30% B over 15 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 30°C.
-
Detector: Mass Spectrometry (MS) or ELSD.
-
Injection Volume: 5 µL.
-
Sample Preparation: Precipitate large proteins from the reaction mixture with acetonitrile, centrifuge, and inject the supernatant.
Mandatory Visualizations
Diagrams help clarify complex workflows and relationships. The following are generated using Graphviz (DOT language) as specified.
Caption: General experimental workflow for HPLC analysis of a PEGylation reaction.
Caption: Logical guide for selecting the appropriate HPLC method.
Conclusion
The successful analysis of this compound reactions hinges on selecting the appropriate HPLC method and detector. SEC is the go-to method for monitoring the formation of large conjugates by separating components based on size. RP-HPLC offers high-resolution separation based on polarity, making it ideal for purity assessments and resolving closely related species. HILIC provides a unique and powerful solution for retaining and quantifying the highly polar this compound linker itself. For all methods, universal detectors like ELSD and CAD are often necessary due to the poor UV absorbance of PEG. By understanding the principles and applying the protocols outlined in this guide, researchers can effectively monitor and optimize their PEGylation processes.
References
Comparative Analysis of Amino-PEG15-amine Suppliers: A Guide for Researchers
For scientists and professionals in drug development, selecting high-quality reagents is paramount to the success of their research. Amino-PEG15-amine is a bifunctional linker critical in the synthesis of advanced therapeutics like antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). The purity, reactivity, and stability of this linker directly impact the efficacy and safety of the final drug product. This guide provides a comparative analysis of potential this compound suppliers, offering a framework for evaluation based on publicly available data and standardized experimental protocols.
Key Performance Indicators for Supplier Comparison
A thorough evaluation of this compound suppliers should be based on a set of key performance indicators that reflect the product's quality and suitability for its intended application. These include:
-
Purity: The percentage of the desired this compound molecule in the product, typically determined by High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Identity and Structure: Confirmation that the product is indeed this compound with the correct molecular weight and structure, verified by techniques like Mass Spectrometry (MS) and NMR.
-
Reactivity: The efficiency with which the terminal amine groups can participate in conjugation reactions. This can be assessed through standardized coupling reactions.
-
Stability: The ability of the compound to resist degradation under defined storage and experimental conditions.
-
Lot-to-Lot Consistency: The reproducibility of the product's quality across different manufacturing batches.
Supplier Overview and Data Comparison
While direct, side-by-side comparative studies from suppliers are not always publicly available, researchers can compile and compare product specifications from various vendors. The following table summarizes typical specifications offered by prominent suppliers in the market. Note: The data presented below is illustrative and should be verified with the most recent Certificates of Analysis (CoA) from each supplier.
| Supplier | Product Number | Stated Purity (%) | Analytical Methods Mentioned | Form | Storage Conditions |
| Supplier A | Varies | > 98 | HPLC, NMR, MS | White solid or colorless oil | -20°C |
| Supplier B | Varies | > 95 | HPLC, NMR | Oil | 4°C |
| Supplier C | Varies | > 96 | Not specified | Solid | -20°C |
| Supplier D | Varies | > 95 | HPLC | Lyophilized powder | -20°C, desiccated |
Experimental Protocols for Independent Verification
To ensure the quality and performance of this compound for critical applications, independent verification is highly recommended. Below are detailed protocols for key experiments.
Purity and Identity Verification by HPLC-MS
Objective: To determine the purity of this compound and confirm its molecular weight.
Methodology:
-
Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in deionized water or a suitable organic solvent like acetonitrile.
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes.
-
Flow Rate: 0.5 mL/min.
-
Detection: UV at 210 nm and Mass Spectrometry (ESI+).
-
-
Data Analysis: Integrate the peak areas from the UV chromatogram to calculate the percentage purity. The mass spectrometer will provide the mass-to-charge ratio (m/z) to confirm the molecular weight of the main peak.
Structural Confirmation by ¹H and ¹³C NMR Spectroscopy
Objective: To confirm the chemical structure of this compound.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., D₂O, CDCl₃).
-
Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).
-
Data Analysis: Analyze the chemical shifts, peak integrations, and coupling patterns to ensure they are consistent with the expected structure of this compound. The integration of the ethylene glycol protons relative to the terminal methylene protons can provide information about the PEG chain length.
Amine Group Reactivity Assay
Objective: To assess the reactivity of the terminal amine groups.
Methodology:
-
Reaction Setup: React a known concentration of this compound with an excess of a labeling reagent that targets primary amines, such as NHS-ester activated fluorescein, in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) for a defined period.
-
Analysis: Monitor the reaction progress using HPLC with fluorescence detection.
-
Data Analysis: Calculate the percentage of reacted this compound over time to determine the reaction rate. This can be compared between suppliers.
Stability Assessment
Objective: To evaluate the stability of the linker under various conditions.
Methodology:
-
Incubation: Store aliquots of the this compound solution at different temperatures (e.g., 4°C, 25°C, 40°C) and pH values (e.g., 5, 7.4, 9) for a set period (e.g., 1, 7, and 30 days).
-
Analysis: At each time point, analyze the samples by HPLC-MS to quantify the remaining intact linker and identify any degradation products.
-
Data Analysis: Plot the percentage of intact linker over time for each condition to determine the degradation kinetics.
Visualizing Experimental Workflows
Clear and logical experimental workflows are crucial for reproducibility and understanding. The following diagrams, generated using Graphviz, illustrate the processes for evaluating this compound.
Caption: Workflow for Purity and Identity Verification.
Caption: Workflow for Performance Evaluation.
Conclusion
The selection of a reliable this compound supplier is a critical step in the development of PEGylated drugs and PROTACs. While supplier-provided specifications offer a starting point, independent experimental verification of purity, identity, reactivity, and stability is essential for ensuring the quality and consistency of this crucial reagent. By following the standardized protocols outlined in this guide, researchers can make informed decisions and mitigate risks in their drug development programs. It is always recommended to request a Certificate of Analysis for each lot and to perform in-house quality control checks to ensure the material meets the specific needs of the intended application.
Safety Operating Guide
Navigating the Disposal of Amino-PEG15-amine: A Guide to Safe and Compliant Practices
Hazard Assessment and Safety Precautions
Amino-PEG15-amine is a polyethylene glycol (PEG) derivative containing terminal amine groups. While some generic Amine-PEG-Amine safety data sheets classify these compounds as not hazardous, other related amino-PEG and amine compounds are associated with significant health and environmental risks.[1][2][3] Therefore, it is crucial to handle this compound with appropriate caution.
Potential hazards associated with similar amine-containing compounds include:
-
Causes severe skin burns and eye damage.
-
May cause respiratory irritation.
-
Very toxic to aquatic life with long-lasting effects.
Personal Protective Equipment (PPE) is mandatory when handling this compound. This includes:
-
Safety goggles with side-shields or a face shield.
-
Chemically resistant gloves (e.g., nitrile).
-
A lab coat or other protective clothing.
-
Use in a well-ventilated area, such as a chemical fume hood.
Quantitative Data on Related Compounds
The following table summarizes hazard classifications for related amine compounds, which should be considered in the absence of specific data for this compound.
| Hazard Statement | Associated Compound(s) | Source(s) |
| Harmful if swallowed | POE (15) tallow amine, m-PEG15-amine | |
| Harmful in contact with skin | POE (15) tallow amine | |
| Causes severe skin burns and eye damage | POE (15) tallow amine | |
| Very toxic to aquatic life | POE (15) tallow amine | |
| Very toxic to aquatic life with long lasting effects | m-PEG15-amine, dodecylamine |
Step-by-Step Disposal Protocol
The primary and recommended method for the disposal of this compound is through a licensed professional waste disposal service. Adherence to local, state, and federal regulations is essential.
1. Waste Identification and Segregation:
-
Characterize the Waste: Identify all waste streams containing this compound. This includes the pure compound, solutions, reaction mixtures, and contaminated materials such as pipette tips, vials, and gloves.
-
Segregate Waste: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
2. Waste Collection and Storage:
-
Container: Use a designated, leak-proof, and chemically compatible container for collecting this compound waste.
-
Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.
-
Storage: Store the sealed waste container in a designated, cool, dry, and well-ventilated satellite accumulation area, away from incompatible materials.
3. Spill Management:
-
Personal Protective Equipment: In the event of a spill, immediately don the appropriate PPE.
-
Containment and Collection: For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill. For solid spills, carefully sweep up the material to avoid dust formation.
-
Decontamination: Clean the spill area with an appropriate solvent followed by soap and water.
-
Waste: Collect all spill cleanup materials in the designated hazardous waste container.
4. Final Disposal:
-
Professional Disposal: Arrange for the collection of the hazardous waste by a licensed professional waste disposal company. Do not attempt to dispose of this compound down the drain or in regular trash.
Disposal Workflow Diagram
The following diagram illustrates the logical flow for the proper disposal of this compound.
References
Essential Safety and Operational Guide for Handling Amino-PEG15-amine
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of Amino-PEG15-amine. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following protocols are based on general safety measures for handling amine-containing and PEGylated compounds. It is imperative to treat this compound with caution and adhere to these guidelines to ensure personal and environmental safety.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is essential to minimize exposure and ensure safety when handling this compound. The following table summarizes the recommended PPE.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles that meet ANSI Z87.1 standard. A face shield should be worn over goggles if there is a significant risk of splashing.[1] | Protects eyes from splashes and aerosols. A face shield provides broader protection for the face. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile or neoprene).[1][2] A flame-resistant or 100% cotton lab coat should be worn.[1] Closed-toe shoes and long pants are mandatory.[1] | Prevents skin contact with the chemical. Nitrile gloves are a good general choice for handling amines. A lab coat protects skin and clothing. |
| Respiratory Protection | All work should be conducted in a certified chemical fume hood. If engineering controls are insufficient, a NIOSH-approved respirator may be required. | Minimizes inhalation of any potential vapors or aerosols. |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational workflow is critical for the safe handling of this compound.
Preparation:
-
Review Safety Information: Before beginning any work, review this guide and any available safety information for similar compounds.
-
Assemble Materials: Gather all necessary equipment, reagents, and waste containers.
-
Ensure Accessibility of Safety Equipment: Confirm that a safety shower and eyewash station are readily accessible.
Handling:
-
Donning PPE: Put on all required PPE as outlined in the table above before entering the designated work area.
-
Work in a Fume Hood: Conduct all manipulations of this compound, including weighing and transferring, inside a certified chemical fume hood to control potential airborne exposure.
-
Controlled Dispensing: Use appropriate tools (e.g., spatulas, pipettes) to handle the compound. Avoid creating dust or aerosols.
-
Container Management: Keep containers of this compound tightly closed when not in use.
Post-Handling:
-
Decontamination: Thoroughly decontaminate all work surfaces and equipment that may have come into contact with the chemical.
-
Doffing PPE: Remove PPE in the correct order to prevent cross-contamination.
-
Personal Hygiene: Wash hands thoroughly with soap and water after removing gloves.
Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Disposal Procedure |
| Unused this compound | Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations. The container must be clearly labeled. |
| Contaminated Materials | Absorbents, gloves, and other disposable materials contaminated with the chemical should be collected in a sealed, labeled container and disposed of as hazardous waste. |
| Empty Containers | Empty containers should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste. Do not reuse empty containers. |
Experimental Protocols: First Aid Measures
In the event of exposure, follow these first-aid guidelines and seek immediate medical attention.
| Exposure Route | First Aid Protocol |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation develops or persists. |
| Inhalation | Move the exposed person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Visual Workflow for Handling this compound
Caption: Safe Handling Workflow for this compound
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
